Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 1-ethyl-4-oxopiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGKGFKEAAFHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C(C1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723571 | |
| Record name | Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15637-51-1, 99329-51-8 | |
| Record name | 3-Piperidinecarboxylic acid, 1-ethyl-4-oxo-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15637-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride: An In-depth Technical Guide
This comprehensive guide provides a detailed exploration of the synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.
Introduction: The Significance of Substituted Piperidones
Substituted piperidone frameworks are privileged scaffolds in the development of novel therapeutics. The inherent conformational flexibility and the ability to introduce diverse functionalities make them key components in a wide array of biologically active molecules. Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate, in particular, serves as a versatile intermediate for the synthesis of complex molecules, including analgesics and anti-inflammatory agents.[1] Its hydrochloride salt form enhances stability and solubility, facilitating its use in subsequent synthetic transformations and biological screening.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule hinges on the formation of the 4-oxopiperidine ring. A logical and efficient approach to constructing this cyclic β-keto ester is the intramolecular Dieckmann condensation.[2][3][4][5][6] This powerful cyclization reaction is ideal for forming five- and six-membered rings.[2][4][6] Our retrosynthetic strategy, therefore, begins with the target molecule and disconnects the piperidone ring at the C3-C4 bond, leading back to an acyclic diester precursor.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Precursor - Diethyl 3,3'-(ethylazanediyl)dipropanoate
The successful execution of the Dieckmann condensation relies on a high-purity acyclic diester precursor. We will synthesize Diethyl 3,3'-(ethylazanediyl)dipropanoate via a double Michael addition of ethylamine to ethyl acrylate. This reaction is highly efficient and proceeds under mild conditions.
Experimental Protocol: Synthesis of Diethyl 3,3'-(ethylazanediyl)dipropanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethylamine (70% in water) | 45.08 | 50 mL | ~0.78 |
| Ethyl acrylate | 100.12 | 150 mL | 1.44 |
| Ethanol | 46.07 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylamine (50 mL, ~0.78 mol) and ethanol (200 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add ethyl acrylate (150 mL, 1.44 mol) dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The exothermicity of the reaction should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Remove the ethanol and excess ethylamine under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield Diethyl 3,3'-(ethylazanediyl)dipropanoate as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
The use of a 70% aqueous solution of ethylamine is a practical choice for handling this volatile reagent.
-
The reaction is performed at a low temperature initially to control the exothermic Michael addition and prevent polymerization of ethyl acrylate.
-
Ethanol serves as a suitable solvent that is easily removed post-reaction.
-
Vacuum distillation is essential to obtain the high-purity diester required for the subsequent cyclization step.
Part 2: The Core Reaction - Dieckmann Condensation
The heart of this synthesis is the base-catalyzed intramolecular cyclization of Diethyl 3,3'-(ethylazanediyl)dipropanoate to form the desired piperidone ring. The mechanism is analogous to the intermolecular Claisen condensation.[2][4][5][6]
Mechanism of the Dieckmann Condensation
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 3,3'-(ethylazanediyl)dipropanoate | 231.31 | 50 g | 0.216 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 150 mL | ~0.43 |
| Toluene | 92.14 | 500 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide solution (150 mL, ~0.43 mol) to dry toluene (300 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Dissolve Diethyl 3,3'-(ethylazanediyl)dipropanoate (50 g, 0.216 mol) in dry toluene (200 mL) and add it dropwise to the refluxing sodium ethoxide solution over 2-3 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. The reaction mixture will turn into a thick slurry.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the pH is approximately 7. Be cautious as this is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate.
Causality Behind Experimental Choices:
-
A strong base like sodium ethoxide is required to deprotonate the α-carbon of the ester to form the nucleophilic enolate.[4]
-
Toluene is an excellent solvent for this reaction as it is inert and has a suitable boiling point for the reflux conditions.
-
The reaction is carried out under an inert nitrogen atmosphere to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.
-
The acidic workup is crucial to protonate the resulting enolate and isolate the β-keto ester product.[2]
-
The washing steps with sodium bicarbonate and brine are necessary to remove any remaining acidic or basic impurities.
Part 3: Formation of the Hydrochloride Salt
Conversion of the free base to its hydrochloride salt is often desirable to improve its handling, stability, and solubility in certain solvents.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate | 199.24 | Crude from previous step | - |
| Diethyl ether | 74.12 | As needed | - |
| Hydrochloric acid (2 M in diethyl ether) | 36.46 | As needed | - |
Procedure:
-
Dissolve the crude Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.
-
Filter the solid product using a Büchner funnel and wash with cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a white to off-white crystalline solid.
Causality Behind Experimental Choices:
-
The use of ethereal HCl provides a non-aqueous medium for the salt formation, which is ideal for precipitating the product.
-
Performing the precipitation at low temperature maximizes the yield of the hydrochloride salt.
Characterization
The final product should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H18ClNO3 |
| Molecular Weight | 235.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Typically in the range of 160-175 °C (decomposes)[1][7] |
Spectroscopic Data (Expected):
-
¹H NMR: Peaks corresponding to the ethyl group on the nitrogen, the ethyl ester group, and the protons on the piperidine ring. The chemical shifts will be influenced by the neighboring carbonyl and the positive charge on the nitrogen.
-
¹³C NMR: Resonances for the carbonyl carbons of the ketone and the ester, as well as the carbons of the piperidine ring and the ethyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and the ester, and the N-H stretch of the protonated amine.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 199.24) and fragmentation patterns consistent with the structure.
Conclusion
This guide has detailed a robust and efficient synthetic route to this compound. The strategy, centered around the Dieckmann condensation, is a classic yet powerful method for the construction of the core piperidone ring system. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently and safely execute this synthesis to obtain a valuable intermediate for further chemical exploration and drug discovery endeavors.
References
-
Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2024, January 15). In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
The Dieckmann Cyclization. (2023, October 11). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 20, 2026, from [Link]
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Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride. (n.d.). In BuyersGuideChem. Retrieved January 20, 2026, from [Link]
-
Dieckmann Condensation. (2016, October 23). Organic Chemistry Tutor. [Video]. YouTube. [Link]
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Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide on the Potential Mechanism of Action of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action for Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride is not publicly available in current scientific literature. This guide, therefore, presents a scientifically inferred potential mechanism of action based on the well-documented activities of structurally analogous compounds. All assertions regarding its potential biological effects are hypothetical and intended to guide future research.
Section 1: Executive Summary and the Quest for a Mechanism
This compound is a synthetic compound belonging to the class of piperidine derivatives. While its primary documented role is that of a versatile chemical intermediate in the synthesis of more complex molecules, its structural features—specifically the 4-oxopiperidine core—are hallmarks of numerous biologically active compounds. Extensive searches of scientific and patent literature reveal a significant gap in our understanding of this specific molecule's intrinsic pharmacological activity. However, by examining its close structural relatives, we can construct a compelling hypothesis regarding its potential biological targets and, consequently, its mechanism of action. This guide will deconstruct the molecule's structural components, analyze the established pharmacology of analogous compounds, and propose a putative mechanism of action to serve as a foundational hypothesis for future in-vitro and in-vivo investigations.
Section 2: Deconstructing the Molecular Scaffold: A Gateway to Biological Activity
The 4-oxopiperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS). Its conformational flexibility allows it to interact with a variety of receptor binding pockets. The presence and nature of substituents at the 1 (nitrogen) and 3-positions of this ring are critical determinants of biological activity and target selectivity.
In the case of this compound, we observe:
-
A 1-ethyl substitution: This small alkyl group contrasts with the larger benzyl or phenethyl groups found in many well-characterized analogs.[1][2] This seemingly minor difference can significantly alter a molecule's lipophilicity, steric profile, and ultimately, its receptor binding affinity and selectivity.
-
A 3-ethyl carboxylate group: This moiety can participate in hydrogen bonding and may influence the molecule's pharmacokinetic properties, including its absorption and metabolism.
-
A 4-oxo group: The ketone at this position is a common feature in precursors for a wide range of pharmacologically active piperidine-based compounds.
The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for experimental and formulation purposes.
Section 3: Insights from Structural Analogs: Building a Mechanistic Hypothesis
The preponderance of evidence from structurally similar compounds points towards a potential interaction with CNS receptors, particularly those involved in pain and neurotransmission.
The Opioid Receptor Hypothesis
A significant body of research focuses on 1-substituted 4-oxo-3-piperidinecarboxylate derivatives as precursors to potent analgesics that act on opioid receptors. For instance, analogs featuring a 1-benzyl or 1-phenethyl group are key intermediates in the synthesis of fentanyl-related compounds and other narcotic analgesics.[3][4] These molecules are known to bind to and modulate the activity of mu (µ), delta (δ), and kappa (κ) opioid receptors.
It is therefore plausible that this compound, or more likely, molecules derived from it, could exhibit affinity for opioid receptors. The smaller 1-ethyl group, compared to the bulkier aromatic substituents of its analogs, would likely result in a different binding profile and potency.
Proposed Investigational Workflow:
To test this hypothesis, a systematic screening of the compound's binding affinity to the different opioid receptor subtypes would be the logical first step.
Caption: Proposed workflow for investigating opioid receptor activity.
Modulation of Other CNS Targets
Beyond the opioid system, the piperidine scaffold is a component of drugs targeting a wide array of neurological pathways.[1] Derivatives of 1-benzyl-4-oxo-3-piperidinecarboxylate have been utilized in the synthesis of agents for neurological disorders, suggesting a broader potential for CNS activity.[1]
Potential alternative or complementary mechanisms could involve:
-
Dopamine Transporter (DAT): The piperidine ring is a core element in some dopamine reuptake inhibitors.
-
Serotonin Transporter (SERT): Similarly, modifications of the piperidine structure can lead to compounds with affinity for the serotonin transporter.
-
Nicotinic Acetylcholine Receptors (nAChRs): Certain piperidine derivatives have been shown to act as agonists at nAChRs.[5]
Section 4: The Role as a Chemical Intermediate: A Pathway to Potency
It is crucial to reiterate that the primary established role of this compound is as a building block in organic synthesis.[1][6] Its value lies in the reactivity of the 4-oxo group and the potential for modification at the 1 and 3 positions. This allows medicinal chemists to generate libraries of more complex molecules with diverse pharmacological profiles.
Illustrative Synthetic Utility:
Caption: Synthetic pathways from the core molecule.
Section 5: Physicochemical Properties and Comparative Analysis
A summary of the physicochemical properties of this compound and its close analogs is presented below. These properties are critical for predicting its behavior in biological systems and for designing future experiments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |
| This compound | C10H18ClNO3 | 235.71 | Target Compound |
| Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | C16H22ClNO3 | 311.80 | 1-phenethyl group[3] |
| Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride | C15H20ClNO3 | 297.78 | 1-benzyl group[2] |
| Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | 171.19 | No 1-substituent[7] |
Section 6: Conclusion and Future Directions
While the direct mechanism of action of this compound remains to be elucidated, a strong, rational hypothesis can be formulated based on the extensive research into its structural analogs. The available evidence strongly suggests a potential for interaction with CNS receptors, most notably the opioid receptors.
However, it is equally, if not more, plausible that the primary significance of this compound lies in its role as a versatile synthetic intermediate. Its true "action" may be realized through the diverse array of more complex molecules that can be generated from its scaffold.
Recommendations for Future Research:
-
In-vitro Receptor Screening: A broad panel screening against a range of CNS receptors (opioid, dopamine, serotonin, etc.) is essential to identify any primary biological targets.
-
In-vivo Behavioral Studies: Should in-vitro activity be confirmed, animal models of pain (e.g., hot plate, tail-flick tests) and neurological function could provide insights into its physiological effects.
-
Medicinal Chemistry Campaigns: Leveraging the compound as a starting material for the synthesis of novel derivatives with systematic modifications at the 1 and 3 positions will be crucial to explore its structure-activity relationship and potentially develop new therapeutic agents.
This guide serves as a foundational document to stimulate and direct future research into the pharmacological properties of this intriguing molecule. The path to understanding its mechanism of action is clear and begins with rigorous experimental validation of the hypotheses presented herein.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
-
PubChem (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
Global Substance Registration System (n.d.). ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]
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PubMed (1988). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]
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PubMed (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link]
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PubMed Central (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
- Google Patents (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
- Google Patents (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
MySkinRecipes (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [Link]
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PubChem (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
-
ResearchGate (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
- Google Patents (n.d.). ES2053394A1 - Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof.
-
PubMed Central (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
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"physicochemical properties of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride"
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
Introduction
This compound is a heterocyclic organic compound featuring a piperidine core. This structure is a common scaffold in medicinal chemistry, and its derivatives are explored for a variety of pharmacological applications. The presence of a ketone, an ester, and a tertiary amine as a hydrochloride salt imparts a unique combination of chemical reactivity and physical properties. This guide offers a comprehensive overview of the physicochemical characteristics of this compound, providing researchers, scientists, and drug development professionals with the essential data and methodologies for its handling, characterization, and application in further research. The insights provided herein are grounded in established analytical techniques and comparative data from structurally related analogs to offer a complete scientific profile.
Chemical Identity and Structure
The foundational step in understanding a compound's behavior is to establish its chemical identity. The molecular formula and weight, along with its structural features, dictate its interactions and reactivity.
| Property | Value | Source |
| CAS Number | 99329-51-8 | [1] |
| Molecular Formula | C10H17NO3 · HCl | [1] |
| Molecular Weight | 235.70 g/mol (as hydrochloride salt) | Calculated |
| IUPAC Name | ethyl 1-ethyl-4-oxopiperidine-3-carboxylate hydrochloride | [1] |
| Synonyms | 1-ethyl-4-oxo-3-Piperidinecarboxylic acid ethyl ester hydrochloride | [1] |
The structure of this compound is characterized by a central piperidine ring N-substituted with an ethyl group. The ring is further functionalized with a ketone at the 4-position and an ethyl carboxylate group at the 3-position. The tertiary amine is protonated to form the hydrochloride salt, which significantly influences its solubility and handling properties.
Physical Properties
The physical state and thermal properties of a compound are critical for its storage, formulation, and use in chemical reactions.
| Property | Value | Source |
| Appearance | White to yellow crystalline powder | [2] (analog) |
| Melting Point | 169-175 °C | [2][3] (analog) |
| Boiling Point | 289.2±35.0 °C (Predicted for free base) | [1] |
| Density | 1.072±0.06 g/cm3 (Predicted for free base) | [1] |
The melting point of the hydrochloride salts of similar piperidine derivatives is typically in the range of 160-175°C, often with decomposition.[4] The predicted boiling point and density are for the free base and would be different for the hydrochloride salt.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a primary indicator of purity for a crystalline solid.
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure uniform heat transfer.
-
Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a ramp rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.
-
Validation: The procedure should be repeated at least twice, and the average of the consistent readings should be reported.
Solubility Profile
Solubility is a critical parameter for drug delivery, reaction chemistry, and purification. The hydrochloride salt form of this compound is expected to enhance its solubility in polar solvents, particularly water.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The hydrochloride salt is ionic. |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent.[5] |
| DMSO | Soluble | Polar aprotic solvent.[5] |
| Toluene | Sparingly soluble/Insoluble | Non-polar solvent. |
| Hexane | Insoluble | Non-polar solvent. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This is a standard method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the solubility of this compound in water at a specified temperature.
Materials:
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a scintillation vial containing a known volume of the solvent (e.g., water).
-
Equilibration: The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The suspension is removed from the shaker and centrifuged at high speed to pellet the undissolved solid.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Caption: Workflow for solubility determination by the shake-flask method.
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. For this compound, the tertiary amine is the key basic center.
| Property | Value | Source |
| pKa (Predicted) | 11.70 ± 0.20 | [1] |
This predicted pKa value is for the conjugate acid of the tertiary amine. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, charged form. This has significant implications for its biological activity and membrane permeability.
Caption: Acid-base equilibrium of the tertiary amine.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound. For related piperidine derivatives, storage at low temperatures in airtight containers is recommended to prevent degradation.[6]
Recommended Storage: Store at 2-8 °C in a tightly sealed container, protected from light and moisture.
Purity and Chromatography
The purity of a compound is critical for its use in research and development. High-performance liquid chromatography (HPLC) is a common method for assessing the purity of such compounds.
Experimental Protocol: Purity Analysis by HPLC
Objective: To determine the purity of this compound by reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized to achieve good peak shape and retention time.
Procedure:
-
Standard Preparation: A stock solution of the compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: The sample to be analyzed is dissolved in the mobile phase at the same concentration.
-
Chromatography: The standard and sample solutions are injected into the HPLC system.
-
Data Analysis: The chromatograms are recorded, and the area of the main peak is used to calculate the purity as a percentage of the total peak area.
Comparison with Structurally Similar Compounds
Comparing the properties of the target compound with its analogs can provide valuable insights into structure-property relationships.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Difference |
| Ethyl 1-ethyl -4-oxo-3-piperidinecarboxylate HCl | 235.70 | N/A | N-ethyl group |
| Ethyl 4-oxo-3-piperidinecarboxylate HCl | 207.65 | 169-175 | Unsubstituted N-H[2][3] |
| Ethyl 1-benzyl -4-oxo-3-piperidinecarboxylate HCl | 297.78 | 175 (dec.) | N-benzyl group[7] |
| Ethyl 1-phenethyl -4-oxo-3-piperidinecarboxylate HCl | ~314.2 (estimated) | ~170–175 (est.) | N-phenethyl group[6] |
The data suggests that the melting points of these hydrochloride salts are relatively similar, indicating that the piperidine core and the hydrochloride salt are major determinants of the crystal lattice energy.
Caption: Structural relationships of the discussed piperidine derivatives.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound. By consolidating predicted data, information from structurally similar compounds, and standard experimental protocols, a comprehensive profile of this important synthetic intermediate has been established. The information presented herein is intended to support researchers in the effective use and characterization of this compound in their scientific endeavors.
References
[6] Benchchem. (n.d.). Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride. Retrieved from [4] Thermo Fisher Scientific. (n.d.). Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. Retrieved from [2] BuyersGuideChem. (n.d.). Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [3] Lab Pro Inc. (n.d.). Ethyl 4-Oxo-3-piperidinecarboxylate Hydrochloride, 5G. Retrieved from [5] Guidechem. (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [8] PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [7] Chem-Impex. (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [9] PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [10] PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade. Retrieved from [11] ChemSynthesis. (n.d.). ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. Retrieved from [1] ChemicalBook. (n.d.). This compound. Retrieved from Sigma-Aldrich. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate 98. Retrieved from Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate technical grade. Retrieved from
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"Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride CAS number 4644-61-5"
An In-Depth Technical Guide to Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS 4644-61-5): A Keystone Intermediate in Medicinal Chemistry
Abstract
This compound, registered under CAS number 4644-61-5, is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its molecular architecture, featuring a reactive β-keto ester system within a piperidine scaffold, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, strategic importance in drug discovery, plausible synthetic routes, and robust analytical characterization methods. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to serve as an authoritative resource for leveraging this compound in the creation of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a substituted piperidinone derivative. The core structure is a six-membered nitrogen-containing heterocycle, functionalized with an ethyl group on the nitrogen, a ketone at the 4-position, and an ethyl carboxylate group at the 3-position. This arrangement, specifically the 1,3-dicarbonyl moiety, is the primary locus of its chemical reactivity and synthetic utility. The compound is typically supplied as a stable hydrochloride salt, which enhances its shelf-life and handling characteristics.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4644-61-5[1][2] |
| Molecular Formula | C₈H₁₄ClNO₃[2] |
| Molecular Weight | 207.65 g/mol [1][2] |
| IUPAC Name | ethyl 4-oxopiperidine-3-carboxylate;hydrochloride[3] |
| Synonyms | 3-Carbethoxy-4-piperidone hydrochloride, Ethyl 4-oxopiperidine-3-carboxylate HCl[1][2] |
| EC Number | 225-073-8[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to yellow crystalline powder | [1][2][4] |
| Melting Point | 169-175 °C | [1][2][4] |
| Boiling Point | 265.5 °C at 760 mmHg | [1] |
| Flash Point | 114.4 °C | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][4] |
Strategic Importance in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets.
This compound serves as a high-value starting material for accessing a diverse range of more complex piperidine derivatives. Its utility stems from two key features:
-
The β-Keto Ester System: This functionality is a versatile handle for a wide array of chemical transformations, including alkylations, acylations, and condensation reactions, allowing for the construction of fused ring systems.
-
The Piperidone Ketone: The ketone at the C4 position can be readily transformed into other functional groups, such as amines via reductive amination or alcohols via reduction. It can also participate in reactions to build spirocyclic systems.
This compound and its analogs are key intermediates in the synthesis of various bioactive molecules, including potential analgesics, anti-inflammatory agents, and therapeutics for neurological disorders.[6][7] Research into related structures has shown their potential as opioid receptor ligands and antimicrobial agents.[8]
Caption: Plausible synthetic pathway overview.
Illustrative Experimental Protocol
This protocol is a representative methodology based on established chemical principles for piperidinone synthesis.
Part A: Synthesis of Diethyl 3,3'-(ethylazanediyl)dipropanoate
-
To a stirred solution of ethyl 3-aminopropanoate (1.0 eq) in a suitable solvent like ethanol, add ethyl acrylate (1.1 eq).
-
The reaction mixture is typically stirred at room temperature or with gentle heating until the consumption of the starting amine is confirmed by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude acyclic diester intermediate, which can be purified by vacuum distillation or used directly in the next step.
Part B: Intramolecular Dieckmann Condensation
-
Prepare a solution of a strong base, such as sodium ethoxide (1.1 eq), in anhydrous toluene or ethanol in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the ester and the quenching of the base. Sodium ethoxide is an effective base for promoting the formation of the requisite enolate for cyclization.
-
-
Slowly add the diester intermediate from Part A, dissolved in the anhydrous solvent, to the base solution at room temperature.
-
Heat the reaction mixture to reflux for several hours. The progress of the cyclization should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers contain the free base of the target molecule.
Part C: Formation of the Hydrochloride Salt
-
Dry the combined organic extracts from Part B over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude oil in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise with stirring.
-
The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Trustworthiness: The formation of a crystalline salt serves as both a purification step and a means to convert the compound into a more stable, weighable, and handleable form.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and integrity of the synthesized compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Analysis: The spectrum is expected to show characteristic signals for the two ethyl groups (triplets and quartets), as well as complex multiplets for the diastereotopic protons on the piperidine ring.
-
¹³C NMR Analysis: The spectrum should clearly show signals for the ketone carbonyl (~205 ppm), the ester carbonyl (~170 ppm), and the various aliphatic carbons of the ethyl groups and the piperidine ring. [8] Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System Setup: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Detection: UV detection at a wavelength around 210-220 nm is suitable for detecting the carbonyl chromophores.
-
Analysis: The purity is determined by integrating the area of the main peak relative to the total peak area. A purity of >98% is common for research-grade material.
Table 3: Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to two distinct ethyl groups and piperidine ring protons. |
| ¹³C NMR | Resonances for ketone and ester carbonyls, and aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base molecular weight (171.12 Da). |
| HPLC Purity | ≥ 98% |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed.
Table 4: Personal Protective Equipment (PPE)
| Protection | Requirement | Rationale |
| Eye/Face | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust. [9] |
| Hand | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected before use. [9] |
| Body | Laboratory coat. Fire/flame resistant clothing if handling large quantities. | Protects skin and clothing from contamination. [9] |
| Respiratory | Use in a well-ventilated area or fume hood. | Avoids inhalation of dust and aerosols. [9] |
Handling and Storage:
-
Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. [9]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [9]For long-term stability, store under an inert gas (nitrogen or argon) at 2-8°C. [1][4]Keep away from incompatible materials such as strong oxidizing agents. [10][11]* Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration. [9]Do not allow the chemical to enter drains. [9]
Conclusion
This compound is more than a mere catalogue chemical; it is a foundational element for innovation in drug discovery. Its well-defined reactivity and structural features provide chemists with a reliable and versatile platform for constructing novel molecular entities with therapeutic potential. Understanding its synthesis, characterization, and handling is crucial for any research program aiming to leverage the rich chemical space offered by substituted piperidines. As medicinal chemistry continues to tackle increasingly complex diseases, the strategic application of such key intermediates will remain indispensable in the development of next-generation pharmaceuticals.
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4644-61-5 | CAS DataBase - ChemicalBook.
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ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE | 4644-61-5 - ChemicalBook.
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Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate | 66670-11-9 | Benchchem.
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The Indispensable Role of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
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A Comprehensive Technical Guide to the Solubility of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Organic Solvents for Pharmaceutical Development
Abstract: This technical guide provides a comprehensive overview of the solubility of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the overall efficiency of drug development processes. This document outlines the theoretical principles governing solubility, details rigorous experimental methodologies for its determination, presents a curated analysis of its solubility profile, and offers practical guidance for solvent selection in key pharmaceutical applications. The insights and protocols herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle this important chemical entity.
Part 1: Introduction and Theoretical Framework
Significance of this compound in Pharmaceutical Synthesis
This compound is a heterocyclic compound belonging to the piperidine class. Piperidine rings are prevalent structural motifs in a vast array of pharmaceutical agents, contributing to their biological activity and pharmacokinetic properties. This specific molecule serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics. Its value lies in the reactive sites—the ketone and the ester—which allow for a variety of chemical transformations.
The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For an intermediate like this compound, its solubility profile dictates:
-
Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in the solution.
-
Purification: Crystallization, a primary method for purifying intermediates, is fundamentally a solubility-driven process.[1][2]
-
Process Efficiency: Proper solvent selection based on solubility can significantly enhance yield and reduce processing time and costs.[1]
-
Polymorph Control: The choice of solvent can influence the crystalline form (polymorph) of the compound, which can have significant implications for the stability and bioavailability of the final API.[3]
Fundamental Principles of Solubility
The solubility of this compound is governed by its molecular structure and the properties of the solvent. As a hydrochloride salt, it is an ionic compound with a relatively high polarity. The piperidine nitrogen is protonated, forming a positively charged ammonium ion, with chloride as the counter-ion. The molecule also possesses a polar ketone group and an ester group capable of acting as hydrogen bond acceptors.
The principle of "like dissolves like" provides a general guideline. Polar solvents are more likely to dissolve polar or ionic solutes. For this compound, key solute-solvent interactions include:
-
Ion-Dipole Interactions: The charged sites of the hydrochloride salt will interact favorably with the dipoles of polar solvents.
-
Hydrogen Bonding: The carbonyl groups can accept hydrogen bonds from protic solvents (e.g., alcohols).
-
Dipole-Dipole Interactions: These forces will be significant with polar aprotic solvents (e.g., acetone, acetonitrile).
The hydrochloride salt form generally enhances solubility in polar solvents compared to its free base counterpart. However, in solvents containing a common ion (chloride), the solubility can be suppressed.[4][5][6]
Part 2: Experimental Determination of Solubility
Accurate and reproducible solubility data is essential. The following section details the gold-standard methodology and appropriate analytical techniques.
Isothermal Shake-Flask Method
The isothermal shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[7][8][9]
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[10]
-
Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., an orbital shaker at 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at various time points until the concentration plateaus.[7][11]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE, 0.22 µm).
-
Quantification: The concentration of the solute in the clear, saturated filtrate is then determined using a validated analytical method.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated at equilibrium.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Extended Equilibration: Allows the system to reach thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Analytical Techniques for Quantification
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for accurate and precise quantification due to its specificity and sensitivity. A reverse-phase HPLC method is generally suitable for piperidine derivatives.[12][13][14][15][16]
Protocol for HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).[12][15]
-
Detection: UV detection at a suitable wavelength (determined by UV scan of the compound).
-
Quantification: Based on a calibration curve prepared from standards of known concentrations.
Part 3: Solubility Profile of this compound
While extensive public data for this specific compound is limited, a qualitative and estimated quantitative solubility profile can be constructed based on its chemical properties and data from analogous structures.[17][18]
Solubility in Common Organic Solvents
The hydrochloride salt structure imparts significant polarity. Therefore, it is expected to have higher solubility in polar solvents and lower solubility in nonpolar solvents.
Table 1: Estimated Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Expected Solubility | Estimated Range (mg/mL) |
| Protic Solvents | Methanol | 5.1 | Very Soluble | > 100 |
| Ethanol | 4.3 | Soluble | 50 - 100 | |
| Isopropanol | 3.9 | Sparingly Soluble | 10 - 30 | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 |
| Acetonitrile | 5.8 | Sparingly Soluble | 10 - 30 | |
| Acetone | 5.1 | Slightly Soluble | 1 - 10 | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Slightly Soluble | 1 - 10 |
| Diethyl Ether | 2.8 | Insoluble | < 0.1 | |
| Halogenated | Dichloromethane (DCM) | 3.1 | Very Slightly Soluble | 0.1 - 1 |
| Esters | Ethyl Acetate | 4.4 | Slightly Soluble | 1 - 10 |
| Hydrocarbons | Toluene | 2.4 | Insoluble | < 0.1 |
| Hexane | 0.1 | Insoluble | < 0.1 |
Note: These values are estimates and should be confirmed experimentally.
Analysis of Trends:
-
High Solubility: The high solubility in polar protic solvents like methanol and ethanol is driven by strong ion-dipole interactions and hydrogen bonding. DMSO, a highly polar aprotic solvent, is also an excellent solvent.[17]
-
Moderate Solubility: Solvents like isopropanol and acetonitrile offer a balance of polarity, leading to moderate solubility.
-
Low Solubility: Nonpolar solvents such as toluene and hexane are poor solvents for this polar salt due to the unfavorable energetics of disrupting their van der Waals forces to accommodate the ionic solute.
Part 4: Practical Applications and Troubleshooting
Solvent Selection for Key Pharmaceutical Processes
The choice of solvent is critical for both synthesis and purification.[1][19][20]
Crystallization and Purification: An ideal crystallization process requires a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] A mixed solvent system (solvent/anti-solvent) is often employed.
-
Strategy: Dissolve the compound in a "good" solvent (e.g., methanol or ethanol) at an elevated temperature to form a saturated solution. Then, slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate or toluene) in which the compound is insoluble, to induce crystallization.[2]
Decision Tree for Crystallization Solvent Selection
Caption: A decision tree for selecting a suitable crystallization system.
Part 5: Conclusion
The solubility of this compound is a critical parameter that influences multiple stages of pharmaceutical development. Its behavior as a polar, ionic salt dictates a strong preference for polar solvents, particularly protic ones like methanol and ethanol, and highly polar aprotic solvents like DMSO. A thorough understanding of its solubility profile, obtained through robust experimental methods like the isothermal shake-flask technique coupled with HPLC analysis, is essential for rational solvent selection. This guide provides the theoretical foundation, practical protocols, and strategic insights to enable scientists to optimize processes involving this key pharmaceutical intermediate, thereby facilitating more efficient and robust drug development workflows.
Part 6: References
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APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
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SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
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ChemBK. (2024). ethyl 4-oxopiperidine-3-carboxylate hydrochloride. [Link]
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ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
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ResearchGate. Solvent Systems for Crystallization and Polymorph Selection. [Link]
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National Institutes of Health. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
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National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
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ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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World Health Organization. Annex 4. [Link]
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R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
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Semantic Scholar. 35 – PREPARATION OF WATER-SOLUBLE COMPOUNDS THROUGH SALT FORMATION. [Link]
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Chemistry LibreTexts. (2023). Solubility Rules. [Link]
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PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
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PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. [Link]
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PubChem. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]
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An In-depth Technical Guide to the Purity and Analysis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the purification and analytical characterization of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS No. 99329-51-8). As a key piperidine-based intermediate in pharmaceutical synthesis, ensuring its purity and identity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a framework for developing and validating a robust analytical control strategy. The protocols described herein are built upon established methodologies for structurally similar compounds and must be appropriately validated for their intended use, a cornerstone of scientific integrity and regulatory compliance.[1][2][3]
Compound Profile and Physicochemical Characteristics
This compound is a piperidine derivative featuring an N-ethyl group, a ketone at the 4-position, and an ethyl ester at the 3-position, supplied as a hydrochloride salt. Its structure makes it a versatile building block in medicinal chemistry.
Precise experimental data for this specific molecule is not widely published. Therefore, the following table presents its known properties alongside data from closely related, well-characterized analogs to provide a comparative physicochemical context. This comparative approach is invaluable during method development, as similarities in structure often predict similarities in analytical behavior.
| Property | Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate HCl (Target) | Ethyl 4-oxo-3-piperidinecarboxylate HCl (N-H Analog) | Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl (N-Benzyl Analog) |
| CAS Number | 99329-51-8[4] | 4644-61-5[5] | 1454-53-1 |
| Molecular Formula | C₁₀H₁₇NO₃ · HCl | C₈H₁₃NO₃ · HCl | C₁₅H₁₉NO₃ · HCl |
| Molecular Weight | 235.71 g/mol | 207.65 g/mol [5] | 297.78 g/mol |
| Appearance | Solid (Expected) | White to yellow crystalline powder[5] | White to light yellow crystalline powder |
| Melting Point | Not reported | 169-175 °C[5] | 175 °C (dec.) |
| Solubility | Soluble in polar solvents (Expected) | Soluble in water[5] | Soluble in ethanol, DMSO; sparingly soluble in water[6] |
| Purity (Typical) | ≥95% | ≥97%[5] | ≥98% |
Purification Strategy: Isolating the Analyte
The primary goal of purification is to remove process-related impurities, such as unreacted starting materials (e.g., 1-Ethyl-4-piperidone[7]), by-products, and residual solvents. For a solid hydrochloride salt, the most effective and scalable method is recrystallization.
The choice of solvent system is critical. The ideal solvent will dissolve the compound completely at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.
Caption: Decision workflow for purification via recrystallization.
Exemplary Recrystallization Protocol
Causality: This protocol utilizes a protic solvent like isopropanol, which is effective for dissolving polar hydrochloride salts at elevated temperatures. The addition of a non-polar co-solvent like heptane can be used to induce precipitation if the compound is too soluble in the primary solvent.
-
Solvent Selection : Screen solvents for suitability. Ideal candidates include lower alcohols (isopropanol, ethanol) or solvent/anti-solvent systems (e.g., methanol/diethyl ether).
-
Dissolution : In a reaction vessel, add the crude solid to a minimal amount of the chosen primary solvent (e.g., isopropanol). Heat the mixture to reflux with stirring until all solids dissolve.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step is crucial to prevent premature crystallization on the filter.
-
Crystallization : Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize yield.
-
Isolation : Collect the precipitated crystals by vacuum filtration.
-
Washing : Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying : Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvent without causing thermal degradation.
Comprehensive Analytical Strategy for Purity and Identity
A multi-faceted analytical approach is required to establish the purity, identity, and quality of the intermediate. No single technique is sufficient; instead, orthogonal methods (methods based on different scientific principles) provide a complete picture. The primary techniques include HPLC for potency and impurity profiling, GC-MS for volatile impurities, NMR for structural confirmation, and Elemental Analysis for empirical formula verification.
Caption: Interlinked analytical workflow for complete characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[8] A well-developed reverse-phase method can separate the main compound from its synthesis-related impurities and degradation products.
Exemplary HPLC Method Protocol
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of the protonated amine. A gradient elution is often preferred to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable run time.
| Parameter | Recommended Setting | Rationale |
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acid modifier ensures the amine is protonated for good peak shape. Formic acid is MS-compatible.[5] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound from the C18 stationary phase. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[8] |
| Detector | UV at 220 nm | Wavelength where the carbonyl group of the piperidone is expected to absorb. |
| Sample Prep. | 1.0 mg/mL in Mobile Phase A/B (50:50) | Ensures complete dissolution and compatibility with the starting mobile phase conditions. |
Method Validation: A Self-Validating System
Before routine use, the HPLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[3][9] This is not merely a regulatory hurdle; it is a scientific necessity to ensure data integrity.
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated by running blanks, placebo (if in formulation), and spiked samples to show no interfering peaks at the retention time of the main peak.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A series of standards (e.g., 5-6 levels) are prepared and injected, and the peak area response is plotted against concentration. The correlation coefficient (r²) should typically be ≥ 0.999.
-
Accuracy : The closeness of test results to the true value. This is often determined by recovery studies, where a known amount of pure analyte is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%).[2] Recoveries are typically expected to be within 98.0-102.0%.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision) : Analysis of replicate samples on the same day, with the same analyst and equipment.
-
Intermediate Precision : Variation within a laboratory, such as on different days, with different analysts, or on different equipment.[2] The relative standard deviation (RSD) for replicate preparations should be ≤ 2%.[3]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are crucial for impurity analysis.[8]
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification stages.[10][11]
Exemplary GC-MS Protocol
-
Sample Preparation : Dissolve a precisely weighed amount of the sample (e.g., 50 mg) in a suitable high-purity solvent (e.g., DMSO) in a headspace vial. The use of headspace sampling prevents non-volatile matrix components from contaminating the GC system.
-
GC Conditions :
-
Column : A low-polarity column (e.g., 5% Phenyl Polysiloxane) is standard for general solvent screening.
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 40 °C (hold for 5 min), then ramp at 10 °C/min to 240 °C (hold for 5 min). This program separates a wide range of common solvents.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 400.
-
-
Analysis : Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.[12] For a hydrochloride salt, running the spectrum in a solvent like DMSO-d₆ or D₂O is necessary. Protonation of the piperidine nitrogen will cause a downfield shift in the chemical shifts of adjacent protons compared to the free base.[13]
Expected ¹H and ¹³C NMR Spectral Features
While an actual spectrum is unavailable, the expected signals can be predicted based on the structure and data from analogous compounds. This serves as a guide for the analyst to confirm the identity of their material.
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations / Notes |
| Ester Ethyl (CH₃) | ~1.2-1.3 (triplet) | ~14 | Correlates with the ester CH₂. |
| Ester Ethyl (CH₂) | ~4.1-4.2 (quartet) | ~60-61 | Correlates with the ester CH₃ and the ester carbonyl. |
| N-Ethyl (CH₃) | ~1.3-1.4 (triplet) | ~12-13 | Correlates with the N-ethyl CH₂. |
| N-Ethyl (CH₂) | ~3.0-3.5 (quartet) | ~48-50 | Protons adjacent to the protonated nitrogen will be downfield. |
| Piperidine Ring | ~2.5-4.0 (complex multiplets) | ~40-60 | Complex region due to overlapping signals. Protons alpha to the nitrogen and ketone will be the most downfield. |
| C3-H | ~3.5-3.8 (dependent on tautomerization) | ~55-60 | May show enol-keto tautomerism. |
| Ester C=O | N/A | ~168-172 | Carbonyl of the ester. |
| Ketone C=O | N/A | ~205-208 | Carbonyl of the ketone. |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis (CHN analysis) is a fundamental technique to confirm the empirical formula of a pure organic compound.[14] For a hydrochloride salt, analysis for chlorine is also critical. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen must align with the theoretical values.
Theoretical vs. Acceptable Values for C₁₀H₁₇NO₃ · HCl
| Element | Theoretical % | Acceptable Experimental Range (±0.4%) |
| Carbon (C) | 50.96% | 50.56% - 51.36% |
| Hydrogen (H) | 7.70% | 7.30% - 8.10% |
| Nitrogen (N) | 5.94% | 5.54% - 6.34% |
| Chlorine (Cl) | 15.04% | (Varies by method, but should be close to theoretical) |
Causality: This method relies on the complete combustion of the sample and the quantitative detection of the resulting gases (CO₂, H₂O, N₂). A significant deviation from the theoretical values (typically >0.4%) indicates the presence of impurities or an incorrect structural assignment.[14]
Conclusion and Best Practices
The purity and analysis of this compound require a systematic and multi-technique approach. While HPLC serves as the primary tool for purity assessment, it must be complemented by GC-MS for volatile analysis and spectroscopic techniques like NMR for definitive structural confirmation.
Crucially, every analytical method employed must be rigorously validated for its specific intended purpose. The exemplary protocols provided in this guide, derived from sound scientific principles and data from analogous structures, offer a robust starting point for this validation process. By integrating these analytical strategies and adhering to the principles of method validation, researchers and developers can ensure the consistent quality of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
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The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug design.[1][2] Its prevalence across a vast array of pharmaceuticals and natural alkaloids has earned it the designation of a "privileged structure".[3] This is attributed to its conformational flexibility and the ability to serve as a versatile scaffold, enabling precise three-dimensional orientation of functional groups for optimal interaction with biological targets.[3][4] Piperidine is not merely a structural component; its derivatives are central to the therapeutic efficacy of drugs in over twenty classes, including oncology, infectious diseases, and neurology.[2][5]
This technical guide, designed for drug development professionals, provides a detailed exploration of the multifaceted biological activities of piperidine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by quantitative data, field-proven experimental protocols, and visual representations of key molecular pathways and workflows. Our focus is on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of scientific integrity.
Anticancer Activity: Modulating Oncogenic Pathways
Piperidine moieties are integral to a multitude of anticancer agents, where they contribute to diverse mechanisms of action, including the disruption of critical signaling pathways, induction of programmed cell death (apoptosis), and direct interaction with DNA.[3] Natural alkaloids like piperine have demonstrated notable efficacy in inhibiting the growth of cancer cells.[6]
The anticancer effects often stem from the ability of these derivatives to modulate pathways such as NF-κB and PI3K/Akt, which are crucial for cancer cell survival and proliferation.[7] Furthermore, many piperidine compounds trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of mitochondrial cytochrome C and subsequent activation of caspase cascades.[7]
Quantitative Anticancer Activity Data
The potency of piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate higher potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] |
| Compound 17a | PC3 | Prostate | 0.81 | [3] |
| Compound 17a | MGC803 | Gastric | 1.09 | [3] |
| Compound 16 | 786-0 | Kidney | 0.4 (µg/mL) | [3] |
| Compound 16 | HT29 | Colon | 4.1 (µg/mL) | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a foundational experiment in anticancer drug screening.
Principle: Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. The duration is dependent on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualization of Apoptosis Induction Pathway
Caption: Workflow for the Broth Microdilution MIC Assay.
Antiviral Activity: Halting the Viral Life Cycle
The piperidine scaffold is a key component in several potent antiviral agents. [3]These compounds can interfere with various stages of the viral life cycle, including entry into the host cell, replication of the viral genome, and the assembly and release of new virions. [3]Derivatives have shown activity against a range of viruses, including SARS-CoV-2 and HIV. [8][9]
Quantitative Antiviral Activity Data
The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication by half.
| Derivative Family | Virus | Cell Line | EC90 (µM) | Reference |
| 4-Aminopiperidine | SARS-CoV-2 | A594-hACE2 | < 2 | [8] |
| Phenylalanine (Piperazinone) | HIV-1 | --- | 0.09 | [9] |
| Diarylpyrimidine (Piperazine) | HIV-1 | --- | 0.0014 | [9] |
| FZJ05 (Purine) | Influenza A/H1N1 | MDCK | "Significant" | [10] |
Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)
The PRNA is a functional assay that measures the ability of a compound to inhibit viral infection and replication, quantified by the reduction in the number of viral plaques.
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus that has been pre-incubated with dilutions of the test compound. The number of plaques (localized areas of cell death caused by viral replication) that form is inversely proportional to the compound's antiviral activity.
Step-by-Step Methodology:
-
Cell Culture: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow until they form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of the piperidine derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to bind to or affect the virus.
-
Infection: Wash the cell monolayers with PBS and inoculate them with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose). This overlay restricts the spread of progeny virus, localizing the infection and leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a 10% formaldehyde solution. After fixation, remove the agarose overlay and stain the cell monolayer with a crystal violet solution (0.1% in 20% ethanol). The stain will color the living cells purple, leaving the plaques (areas of dead cells) as clear zones.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration that reduces the plaque count by 50%. [11]
Visualization of Viral Life Cycle Inhibition
Caption: Potential inhibition points in the viral life cycle.
Neuroprotective Activity: Combating Neurodegeneration
Piperidine derivatives are emerging as promising therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease. [12][13]Their neuroprotective effects are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic mechanisms that protect neurons from damage. [14]In the context of Alzheimer's, derivatives like Donepezil act as acetylcholinesterase (AChE) inhibitors, increasing the availability of the neurotransmitter acetylcholine. [2][15]For Parkinson's disease, piperine has been shown to protect dopaminergic neurons in animal models by reducing oxidative stress and neuroinflammation. [14]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This assay evaluates a compound's ability to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H2O2) or glutamate.
Principle: Neuronal cell lines (e.g., SH-SY5Y, HT22) are pre-treated with the test compound and then exposed to a neurotoxin. Cell viability is measured to determine if the compound conferred a protective effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., HT22 hippocampal neurons) in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the piperidine derivative for 1-2 hours. This pre-incubation allows the compound to enter the cells and initiate any protective mechanisms.
-
Induction of Oxidative Stress: Introduce the neurotoxin by adding a solution of glutamate (e.g., 5 mM final concentration) or H2O2 to the wells. [16]Include control wells: untreated cells, cells with compound only, and cells with neurotoxin only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (Resazurin Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing Resazurin solution (e.g., 10% v/v of a 0.15 mg/mL stock).
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent resorufin.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone.
Visualization of Neuroprotective Mechanisms
Caption: Multifactorial neuroprotective mechanisms of piperidine derivatives.
Conclusion and Future Perspectives
The piperidine scaffold is undeniably a privileged and highly versatile structure in the landscape of drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting key molecular pathways implicated in cancer, microbial and viral infections, and neurodegenerative diseases. The insights and protocols detailed in this guide underscore the immense therapeutic potential harbored within this chemical class.
Future research will likely focus on the synthesis of novel, highly substituted piperidine derivatives through innovative chemical methods to refine structure-activity relationships and enhance target specificity. [1][17]The development of multi-target ligands, where a single piperidine-based molecule can modulate several disease-related pathways simultaneously, represents an exciting frontier, particularly for complex pathologies like Alzheimer's disease and cancer. As our understanding of disease biology deepens, the rational design of next-generation piperidine therapeutics will continue to be a vital and productive endeavor for the scientific community.
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The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. [Link]
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Methodological & Application
The Versatile Scaffold: Application Notes for Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Core
In the landscape of modern drug discovery, the piperidine heterocycle stands as a privileged scaffold, embedded in the core of numerous approved therapeutics. Its conformational flexibility, basic nitrogen center, and capacity for extensive functionalization make it an invaluable building block for engaging a wide array of biological targets. Within this class, Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride offers a particularly strategic starting point for medicinal chemists. This molecule presents three distinct and orthogonally reactive functional groups—a tertiary amine, a ketone, and an ester—providing a rich platform for diversification and the synthesis of complex molecular architectures. These notes will serve as a comprehensive guide for researchers, exploring the chemical reactivity of this scaffold and providing detailed, field-proven protocols for its modification in the pursuit of novel therapeutic agents, particularly in the realm of analgesics and modulators of the central nervous system.[1][2]
The 4-oxopiperidine motif is a well-established precursor for ligands targeting opioid receptors, and strategic modification of the N-substituent and the C3-carboxylate can profoundly influence potency, selectivity, and pharmacokinetic properties.[3][4] This guide will detail the key synthetic transformations that unlock the potential of this versatile intermediate.
Physicochemical and Handling Properties
A foundational understanding of the starting material is critical for successful and reproducible experimentation.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₇NO₃ · HCl | |
| Molecular Weight | 235.71 g/mol | |
| Appearance | Typically an off-white to light yellow solid | Based on similar compounds.[1] |
| Solubility | Soluble in polar solvents like water and methanol. | The hydrochloride salt form enhances aqueous solubility.[3] |
| Storage | Store at 0 - 8 °C under an inert atmosphere. | Recommended for long-term stability.[1] |
Safety & Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. The hydrochloride salt is acidic and can be corrosive; avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Strategies: A Trifecta of Reactivity
The synthetic utility of this compound stems from its three primary functional groups. The following sections provide both the mechanistic rationale and detailed protocols for their selective manipulation.
Modification at the C4-Ketone: Accessing Novel Alcohols and Amines
The ketone at the C4 position is a primary hub for introducing molecular diversity. Its reduction to a hydroxyl group creates a new stereocenter and a hydrogen bond donor/acceptor, while reductive amination provides a vector for building more complex side chains.
The conversion of the C4-ketone to a hydroxyl group can significantly alter the pharmacological profile of a molecule by introducing a chiral center. Sodium borohydride (NaBH₄) is a mild and convenient reagent for this transformation, selectively reducing ketones in the presence of esters.[5][6]
Causality Behind the Protocol: Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6] The reaction is typically performed in an alcoholic solvent, like methanol or ethanol, which protonates the resulting alkoxide intermediate to yield the alcohol.[7][8] The choice of solvent and temperature can influence the diastereoselectivity of the reduction if other stereocenters are present.
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Application Notes & Protocols: Synthetic Routes for Novel Analgesics Using Piperidine Intermediates
For: Researchers, scientists, and drug development professionals.
Abstract
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals, particularly potent analgesics.[1][2][3] Its defined three-dimensional geometry allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets such as opioid receptors. This technical guide provides an in-depth exploration of synthetic strategies for constructing and functionalizing piperidine-based intermediates for the discovery of novel analgesics. We will dissect key synthetic methodologies, from the foundational catalytic hydrogenation of pyridines to the intricate construction of the 4-anilidopiperidine core, which is central to the fentanyl class of opioids.[4][5] This document is designed to be a comprehensive resource, offering not only theoretical insights but also detailed, field-proven experimental protocols and data to guide researchers in this vital area of drug development.
Introduction: The Primacy of the Piperidine Scaffold in Analgesia
The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone in the design of centrally acting analgesics.[1][6] Its structural motif is found in numerous FDA-approved drugs, a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile framework for molecular elaboration.[2][7] The development of synthetic opioids, from pethidine to the highly potent fentanyl and its analogs, has been intrinsically linked to the advancements in synthetic organic chemistry focused on the piperidine core.[4][8]
Fentanyl, first synthesized by Paul Janssen in 1960, represents a landmark in analgesic development and underscores the therapeutic potential of the 4-anilidopiperidine scaffold.[4][9] It is 50 to 100 times more potent than morphine, and its derivatives are mainstays in clinical settings for managing severe pain.[4][5] The continued exploration of structure-activity relationships (SAR) in this class aims to develop new analgesics with improved therapeutic windows, reduced side effects like respiratory depression, and lower potential for abuse.[10] This guide will focus on the practical synthetic routes that enable such exploration.
Foundational Synthetic Strategies for the Piperidine Core
The construction and functionalization of the piperidine ring are pivotal in the synthesis of novel analgesics. Two primary strategies dominate the field: the de novo synthesis of the piperidine ring and the modification of a pre-existing piperidine or pyridine precursor.
Strategy A: Catalytic Hydrogenation of Pyridine Precursors
The most direct and atom-economical method for synthesizing the piperidine skeleton is the catalytic hydrogenation of a corresponding pyridine derivative.[2][7] This approach is widely used in both laboratory and industrial settings due to the commercial availability of a vast array of substituted pyridines.
Causality and Mechanistic Insight: The hydrogenation of the aromatic pyridine ring requires breaking its aromatic stability, which necessitates the use of potent catalytic systems.[7] Precious metal catalysts, such as Platinum (Pt), Palladium (Pd), and Rhodium (Rh) on a solid support like carbon (C), are highly effective.[7][11] The reaction typically proceeds under a hydrogen atmosphere at elevated pressures and temperatures. The Lewis basic nitrogen atom in pyridine can sometimes act as a catalyst poison; this is often mitigated by performing the reaction in the presence of an acid (e.g., HCl, TFA), which protonates the nitrogen, rendering it less likely to coordinate to the metal catalyst and facilitating the reduction.[7][12]
Recent advances have focused on developing more selective and efficient catalysts that operate under milder conditions.[12][13][14] For instance, iridium(III)-catalyzed ionic hydrogenation has shown excellent tolerance for sensitive functional groups like nitro and cyano moieties, which are often reduced under traditional hydrogenation conditions.[12]
Core Synthesis of 4-Anilidopiperidine Analgesics: A Workflow
The synthesis of fentanyl and its analogs serves as an excellent case study for the application of piperidine chemistry. The classic Janssen synthesis provides a robust and adaptable blueprint.[5][15] An optimized, three-step modern approach focuses on efficiency and yield.[8]
The general workflow can be visualized as follows:
Caption: A generalized 3-step synthetic workflow for Fentanyl.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for key transformations in the synthesis of a 4-anilidopiperidine analgesic.
Protocol 1: Synthesis of N-[2-(Thiophen-2-yl)ethyl]-4-piperidinone (Intermediate 20)
Principle: This protocol details the N-alkylation of 4-piperidone. The choice of cesium carbonate as a base is strategic; its mildness and high solubility in DMF facilitate a clean reaction with minimal side products. The alkylating agent, a mesylate, is a good leaving group, ensuring an efficient SN2 reaction. This intermediate is a precursor to Thiofentanyl, a known fentanyl analog.[8]
Materials & Reagents:
-
4-Piperidone monohydrate hydrochloride (12)
-
2-(Thiophen-2-yl)ethyl methanesulfonate (19)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with 4-piperidone monohydrate hydrochloride (1.0 eq), add anhydrous DMF.
-
Add cesium carbonate (2.5 eq) to the suspension and stir at room temperature for 15 minutes.
-
Add a solution of 2-(thiophen-2-yl)ethyl methanesulfonate (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| Intermediate 20 | 4-Piperidone (12) | Cs₂CO₃, Mesylate (19) | DMF | 90% | [8] |
Protocol 2: Reductive Amination to Synthesize 4-Anilino-N-[2-(2-thienyl)ethyl]piperidine (Intermediate 21)
Principle: Reductive amination is a powerful C-N bond-forming reaction.[16] This step involves the condensation of the ketone (Intermediate 20) with aniline to form an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice here.[17] It is a mild and selective reducing agent, less reactive than sodium borohydride, which allows for the controlled reduction of the iminium ion in the presence of the ketone starting material.[8][17] Acetic acid acts as a catalyst to promote the formation of the iminium ion.
Materials & Reagents:
-
N-[2-(2-thienyl)ethyl]-4-piperidinone (20)
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidinone intermediate (20) (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., Nitrogen).
-
Add aniline (1.1 eq) followed by acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until the pH is basic (~8-9).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amine (21) is often of sufficient purity for the next step, or can be purified by column chromatography.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| Intermediate 21 | Intermediate 20 | Aniline, NaBH(OAc)₃, AcOH | DCM | 87% | [8] |
Protocol 3: N-Acylation to Yield Thiofentanyl (10)
Principle: The final step involves the acylation of the secondary amine (Intermediate 21) to form the corresponding propionamide. Propionyl chloride is a highly reactive acylating agent. A mild base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct generated during the reaction, driving the reaction to completion.
Materials & Reagents:
-
4-Anilino-N-[2-(2-thienyl)ethyl]piperidine (21)
-
Propionyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine intermediate (21) (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Thiofentanyl (10).
-
If necessary, the product can be purified by recrystallization or column chromatography. The hydrochloride or citrate salt can be prepared for clinical relevance.[8]
Data Presentation:
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| Thiofentanyl (10) | Intermediate 21 | Propionyl chloride, Pyridine | DCM | 97% | [8] |
Alternative Synthetic Approaches and Future Directions
While the functionalization of a pre-formed piperidone is a highly effective strategy, other methods for constructing the piperidine ring are also valuable.[1] These include intramolecular cyclization reactions and multicomponent reactions.[1][18] Asymmetric synthesis to access specific enantiomers of chiral piperidine analgesics is also a key area of modern research, often employing chiral catalysts or auxiliaries.[13][19]
Furthermore, novel technologies are streamlining these synthetic processes. The use of flow chemistry for hydrogenations and other reactions can improve safety, scalability, and reproducibility.[20] New catalytic systems continue to be developed that offer greater functional group tolerance and milder reaction conditions, expanding the chemical space available to medicinal chemists.[12][21]
Caption: Key strategies for the synthesis of piperidine-based analgesics.
Conclusion
The synthetic routes employing piperidine intermediates are fundamental to the ongoing development of novel analgesics. The strategies outlined in this guide—catalytic hydrogenation, N-alkylation, reductive amination, and N-acylation—represent a robust and versatile toolkit for medicinal chemists. By understanding the principles behind these reactions and adhering to optimized protocols, researchers can efficiently synthesize and explore a wide range of chemical structures. The continued innovation in synthetic methodology will undoubtedly lead to the discovery of next-generation analgesics with superior efficacy and safety profiles.
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The Piperidine Scaffold in Agrochemical Innovation: Applications of 4-Oxopiperidine Carboxylate Derivatives
Introduction: The Strategic Value of the Piperidine Moiety in Agrochemical Design
The piperidine ring is a privileged scaffold in medicinal and agrochemical research, offering a versatile three-dimensional framework that can be readily functionalized to optimize biological activity and physicochemical properties.[1][2][3] Its inherent flexibility allows for optimal binding to target receptors, while its basic nitrogen atom can be exploited to fine-tune properties such as solubility and systemic movement within plants. In the context of agrochemical synthesis, derivatives of 4-oxopiperidine, such as Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, represent valuable building blocks for the construction of complex active ingredients. The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, enabling the exploration of diverse chemical space in the quest for novel and effective crop protection agents.
Application in Fungicide Synthesis: A Gateway to Novel Piperidine-Based Fungicides
The piperidine scaffold is a key component in a number of commercial and developmental fungicides.[2][4] The synthesis of novel piperidinecarboxylic acid derivatives as potent fungicides is an area of active research.[4] The general approach involves the elaboration of the piperidine core to introduce pharmacophoric elements that interact with specific fungal targets.
Illustrative Synthetic Pathway to a Piperidine-Containing Fungicidal Moiety
The following workflow outlines a plausible synthetic route from a generic N-substituted ethyl 4-oxo-3-piperidinecarboxylate to a more complex fungicidal scaffold. This pathway is a composite of known synthetic transformations for creating piperidine-based agrochemicals.
Caption: A generalized workflow for the synthesis of piperidine-based fungicides.
Protocol 1: Synthesis of a Pyrazole-Piperidine Amide Fungicide Precursor
This protocol describes a hypothetical synthesis of a key intermediate for a piperidine-based fungicide, starting from a 4-oxopiperidine carboxylate derivative. The rationale behind this approach is the well-established fungicidal activity of compounds containing both piperidine and pyrazole moieties.
Step 1: Knoevenagel Condensation to Introduce a Reactive Handle
-
Rationale: The initial condensation reaction at the 3-position of the piperidine ring creates a more versatile intermediate for subsequent coupling reactions.
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of piperidine and acetic acid.
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Step 2: Amide Coupling with a Substituted Pyrazole Carboxylic Acid
-
Rationale: Amide bond formation is a robust and widely used reaction in the synthesis of bioactive molecules, including fungicides. The pyrazole moiety is a common feature in many commercial fungicides.
-
Procedure:
-
The product from Step 1 (1.0 eq) is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
The resulting piperidine carboxylic acid is dissolved in dichloromethane, and a coupling agent such as HATU (1.1 eq) and a base like triethylamine (2.0 eq) are added.
-
A solution of a substituted aminopyrazole (1.0 eq) in dichloromethane is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography to yield the desired pyrazole-piperidine amide.
-
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate HCl | 235.71 | 1.0 | (User Defined) |
| Substituted Aminopyrazole | (Varies) | 1.0 | (Calculated) |
| HATU | 380.23 | 1.1 | (Calculated) |
| Triethylamine | 101.19 | 2.0 | (Calculated) |
Table 1: Representative Reagents for Amide Coupling.
Application in Insecticide Synthesis: Building Blocks for Novel Insecticides
The piperidine scaffold is also integral to the design of modern insecticides.[2][5] For instance, the recently developed insecticide Spiropidion features a key N-alkoxy-piperidine moiety.[5] While not a direct derivative of the user-specified compound, the synthesis of such complex molecules highlights the utility of 4-oxopiperidone building blocks.
Illustrative Synthetic Pathway to a Spirocyclic Insecticidal Core
The following workflow illustrates a conceptual pathway for the synthesis of a spirocyclic piperidine-based insecticide, a structural motif found in several modern insecticides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. EP3013821B1 - Piperidinecarboxylic acid derivatives as fungicides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Piperidones
Introduction: The Piperidone Core as a Privileged Scaffold in Heterocyclic Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among the various precursors to this important scaffold, piperidones (azacylohexanones) stand out as exceptionally versatile building blocks for the synthesis of more complex, fused, and spirocyclic heterocyclic systems. The inherent reactivity of the ketone carbonyl group, coupled with the adjacent methylene positions and the ring nitrogen, provides a rich platform for a diverse range of chemical transformations.
This guide provides an in-depth exploration of the reaction conditions and methodologies for the synthesis of a variety of heterocyclic compounds derived from piperidone precursors. Tailored for researchers, scientists, and drug development professionals, this document goes beyond simple procedural listings to offer insights into the mechanistic underpinnings of these transformations, thereby empowering the reader to not only replicate the described methods but also to rationally design new synthetic routes.
I. Synthesis of Fused Pyridine-Based Heterocycles
The fusion of a pyridine ring with other heterocyclic systems often leads to compounds with significant biological activity. Piperidones serve as excellent starting materials for constructing these fused systems through various annulation strategies.
A. Pyridopyrimidines via Multicomponent Reactions
Pyridopyrimidines are a class of bicyclic heterocycles with a fused pyridine and pyrimidine ring system, known for their diverse pharmacological activities, including kinase inhibition.[2] A highly efficient method for their synthesis involves a one-pot, four-component microwave-assisted reaction.
Mechanism: This reaction likely proceeds through an initial Knoevenagel condensation of the piperidone with an aromatic aldehyde, followed by a Michael addition of urea or thiourea, and subsequent cyclization and dehydration to form the pyridopyrimidine core. The use of microwave irradiation dramatically accelerates the reaction rate.[3]
General Protocol:
A mixture of 4-piperidone hydrochloride monohydrate, an aromatic aldehyde, and urea (or thiourea) is subjected to microwave irradiation in the presence of a catalytic amount of a solid base, such as sodium ethoxide, under solvent-free conditions.[3]
Table 1: Examples of Pyridopyrimidine Synthesis
| Entry | Aldehyde | Amine Source | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Urea | NaOEt (cat.), MW, 30s | 92 | [3] |
| 2 | 4-Chlorobenzaldehyde | Urea | NaOEt (cat.), MW, 30s | 95 | [3] |
| 3 | 4-Methoxybenzaldehyde | Thiourea | NaOEt (cat.), MW, 30s | 93 | [3] |
| 4 | 2-Naphthylaldehyde | Urea | NaOEt (cat.), MW, 30s | 90 | [3] |
Detailed Experimental Protocol: Synthesis of 5-Phenyl-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyrimidin-2-one
-
In a 10 mL microwave vial, add 4-piperidone hydrochloride monohydrate (1.53 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.60 g, 10 mmol).
-
Add a catalytic amount of solid sodium ethoxide (approx. 5 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 30 seconds.
-
Allow the vial to cool to room temperature.
-
The resulting solid is purified by recrystallization from ethanol to afford the pure product.
Diagram 1: Workflow for Pyridopyrimidine Synthesis
Caption: A streamlined workflow for the rapid synthesis of pyridopyrimidines.
B. Pyrazolo[3,4-b]pyridines via Cyclocondensation
Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with a wide range of biological activities.[4] These can be synthesized from piperidone derivatives through cyclocondensation reactions. A common strategy involves the reaction of a suitably functionalized piperidone with a pyrazole derivative.
Mechanism: The synthesis of pyrazolo[3,4-b]pyridines can be achieved by the reaction of 5-aminopyrazole with an α,β-unsaturated ketone derived from a piperidone. The reaction proceeds via a Michael addition of the amino group of the pyrazole to the unsaturated ketone, followed by intramolecular cyclization and dehydration.[5]
General Protocol:
An α,β-unsaturated ketone, prepared from a piperidone, is reacted with a 5-aminopyrazole in the presence of a Lewis acid catalyst such as zirconium(IV) chloride (ZrCl₄) in a high-boiling solvent like DMF at elevated temperatures.[5]
Table 2: Synthesis of Pyrazolo[3,4-b]pyridines
| Entry | Piperidone Derivative | Pyrazole | Catalyst | Conditions | Yield (%) | Reference |
| 1 | N-Boc-4-piperidone | 5-amino-1-phenylpyrazole | ZrCl₄ | DMF, 95 °C, 16h | 28 | [5] |
| 2 | N-Benzyl-4-piperidone | 3-methyl-5-aminopyrazole | p-TsOH | Toluene, reflux | - | [6] |
| 3 | 4-Piperidone | 5-amino-3-cyanopyrazole | HCl | Ethanol, reflux | - | [7] |
Detailed Experimental Protocol: Synthesis of 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
-
Prepare the α,β-unsaturated ketone by aldol condensation of N-methyl-4-piperidone with 4-(N,N-dimethylamino)benzaldehyde.
-
To a solution of the resulting α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenylpyrazole (102 mg, 0.5 mmol) in ethanol (0.5 mL) at room temperature.
-
Degas the reaction mixture and add ZrCl₄ (35 mg, 0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add chloroform and water, separate the phases, and wash the aqueous phase with chloroform twice.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the final product.[5]
Diagram 2: Mechanistic Pathway for Pyrazolo[3,4-b]pyridine Formation
Caption: Key steps in the formation of the pyrazolo[3,4-b]pyridine scaffold.
C. Isoxazolo[5,4-b]pyridines via Condensation Reactions
Isoxazolopyridines are another important class of fused heterocycles with a range of pharmacological activities.[8] Their synthesis can be achieved through the condensation of aminoisoxazoles with suitable dicarbonyl compounds or their equivalents derived from piperidones.
Mechanism: The formation of the isoxazolo[5,4-b]pyridine ring system typically involves the reaction of a 5-aminoisoxazole with a 1,3-dielectrophile. This can be achieved in a one-pot, three-component reaction involving an aldehyde, a β-dicarbonyl compound (which can be derived from a piperidone), and 3-methylisoxazol-5-amine, often under microwave irradiation. The reaction proceeds via a Knoevenagel condensation followed by Michael addition and subsequent cyclization.[9]
General Protocol:
A mixture of an aromatic aldehyde, a cyclic 1,3-dione (as a piperidone analogue), and 3-methylisoxazol-5-amine is subjected to microwave irradiation, often in the presence of a catalytic amount of piperidine in a solvent like ethanol.[10]
Table 3: Synthesis of Isoxazolo[5,4-b]pyridines
| Entry | Aldehyde | Piperidone Analogue | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Dimedone | Piperidine | MW, Ethanol | 85 | [9] |
| 2 | Benzaldehyde | Indan-1,3-dione | Piperidine | MW, Ethanol | 90 | [9] |
| 3 | 4-Nitrobenzaldehyde | Tetronic acid | Piperidine | MW, Ethanol | 78 | [9] |
Detailed Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one
-
In a microwave-safe vessel, combine 4-chlorobenzaldehyde (1.40 g, 10 mmol), dimedone (1.40 g, 10 mmol), and 3-methylisoxazol-5-amine (0.98 g, 10 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120 °C) for a short duration (e.g., 5-10 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure isoxazolo[5,4-b]quinoline derivative.[9]
II. Synthesis of Spirocyclic Heterocycles
Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained significant interest in drug discovery due to their inherent three-dimensionality.[11]
A. Synthesis of 2-Spiropiperidines
A general two-step synthesis of 2-spiropiperidines has been developed, which involves the reaction of δ-amino-β-ketoesters with cyclic ketones.[12]
Mechanism: The synthesis begins with the formation of a δ-amino-β-ketoester. Removal of the N-protecting group (e.g., Boc) is followed by a spontaneous cyclization in the presence of a cyclic ketone. The reaction proceeds via the formation of an enamine from the ketone and the primary amine of the δ-amino-β-ketoester, followed by an intramolecular Michael addition and subsequent cyclization to form the 2-spiropiperidine scaffold.[12]
General Protocol:
An N-Boc protected δ-amino-β-ketoester is deprotected using an acid (e.g., HCl in dioxane). The resulting ammonium salt is then treated with a cyclic ketone in the presence of a mild base (e.g., NaHCO₃) to promote cyclization.[12]
Table 4: Examples of 2-Spiropiperidine Synthesis
| Entry | Cyclic Ketone | δ-Amino-β-ketoester precursor | Conditions | Yield (%) | Reference |
| 1 | Cyclopentanone | N-Boc-5-amino-3-oxopentanoate | 1. HCl/dioxane; 2. NaHCO₃ | 75 | [12] |
| 2 | Cyclohexanone | N-Boc-5-amino-3-oxopentanoate | 1. HCl/dioxane; 2. NaHCO₃ | 82 | [12] |
| 3 | Tetrahydropyran-4-one | N-Boc-5-amino-3-oxopentanoate | 1. HCl/dioxane; 2. NaHCO₃ | 78 | [12] |
Detailed Experimental Protocol: Synthesis of a 2-Spiropiperidine from Cyclohexanone
-
Dissolve the N-Boc-δ-amino-β-ketoester (1 mmol) in dioxane (5 mL).
-
Add a 4M solution of HCl in dioxane (2 mL) and stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the δ-amino-β-ketoester hydrochloride salt.
-
To a solution of the hydrochloride salt in methanol (10 mL), add cyclohexanone (1.2 mmol) and sodium bicarbonate (1.5 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-spiropiperidine.[12]
Diagram 3: General Strategy for 2-Spiropiperidine Synthesis
Caption: A two-step approach to the synthesis of 2-spiropiperidines.
III. Conclusion
Piperidones are undeniably powerful and versatile platforms in the synthesis of complex heterocyclic architectures. The methodologies outlined in this guide, from multicomponent reactions to intramolecular cyclizations, provide a robust toolkit for accessing a wide array of fused and spirocyclic systems. By understanding the underlying reaction mechanisms and the influence of various reaction parameters, researchers can effectively leverage the reactivity of the piperidone core to construct novel molecular entities with significant potential in medicinal chemistry and materials science. The continued development of catalytic and enantioselective methods will undoubtedly further expand the synthetic utility of this remarkable heterocyclic scaffold.
References
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- 3. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
The Piperidine Core: Strategic Use of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride in the Synthesis of Novel CNS Agents
Introduction: The Enduring Importance of the Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone in the architecture of numerous centrally active pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties and to present functional groups in a defined three-dimensional orientation for optimal target engagement.[1][2] This privileged scaffold is found in a wide array of CNS agents, from potent opioid analgesics like fentanyl and pethidine to antipsychotics and selective sigma-1 receptor ligands.[1][3] The strategic functionalization of the piperidine core allows for the fine-tuning of a molecule's affinity, selectivity, and metabolic stability. Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride emerges as a highly versatile and valuable starting material in this context. Its unique arrangement of a β-keto ester system within an N-alkylated piperidine ring provides multiple reactive handles for the construction of complex molecular frameworks.
This technical guide delves into the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for its application in the synthesis of precursors for novel CNS agents. We will explore key transformations that leverage the reactivity of the C4-ketone, while considering the influence of the C3-ethoxycarbonyl group.
Core Synthetic Strategies and Mechanistic Considerations
The primary synthetic value of this compound lies in the reactivity of its C4-keto group. Two principal reaction pathways are particularly effective for introducing the pharmacophoric elements commonly found in CNS agents: Reductive Amination and the Strecker Synthesis. The presence of the β-ester group can influence the reactivity and stereochemical outcome of these transformations.
Reductive Amination: A Direct Route to 4-Amino-piperidine Scaffolds
Reductive amination is a robust and widely used method for the formation of C-N bonds. In the context of our starting material, it provides a direct pathway to 4-aminopiperidine-3-carboxylate derivatives, which are key intermediates for a variety of CNS targets. The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, which is then reduced in situ by a hydride reagent.
The choice of reducing agent is critical to the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the ketone, minimizing side reactions such as the reduction of the starting ketone to an alcohol.[4]
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction is typically carried out in the presence of a mild acid, such as acetic acid, to facilitate the dehydration step leading to the iminium ion.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents as they are compatible with the reagents and facilitate the reaction.
-
Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete conversion of the starting ketone.
Strecker Synthesis: Accessing α-Amino Nitrile Intermediates
The Strecker synthesis offers an alternative and powerful method to introduce an amino group and a cyano group at the C4 position. This three-component reaction involves the ketone, an amine, and a cyanide source (e.g., KCN or TMSCN).[5][6][7][8] The resulting α-amino nitrile is a versatile intermediate that can be further elaborated. For instance, hydrolysis of the nitrile group can yield an α-amino acid, a valuable building block in its own right.
Self-Validating System in Protocol Design: The progress of both reductive amination and Strecker synthesis can be conveniently monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. Subsequent purification by column chromatography provides the desired product in high purity, which can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(phenylamino)-1-ethylpiperidine-3-carboxylate via Reductive Amination
This protocol details the synthesis of a 4-anilino-piperidine derivative, a common structural motif in potent opioid analgesics.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate HCl | 235.71 | 2.36 g | 10.0 |
| Aniline | 93.13 | 1.12 g | 12.0 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 3.18 g | 15.0 |
| Glacial Acetic Acid | 60.05 | 0.60 mL | 10.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add this compound (2.36 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Add aniline (1.12 g, 12.0 mmol) and glacial acetic acid (0.60 mL, 10.5 mmol) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. (Caution: Gas evolution may occur) .
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 10-40% Ethyl Acetate in Hexanes) to afford the title compound as a mixture of diastereomers.
Expected Outcome:
The reaction is expected to yield the product as a pale yellow oil or solid. The presence of two chiral centers (C3 and C4) will result in a mixture of diastereomers, which may be separable by careful chromatography.
Diagram of Synthetic Workflow:
Caption: Reductive Amination Workflow
Protocol 2: Synthesis of Ethyl 4-amino-4-cyano-1-ethylpiperidine-3-carboxylate via Strecker Reaction
This protocol provides access to a versatile α-amino nitrile intermediate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate HCl | 235.71 | 2.36 g | 10.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.80 g | 15.0 |
| Potassium Cyanide (KCN) | 65.12 | 0.98 g | 15.0 |
| Ethanol (95%) | - | 40 mL | - |
| Water | - | 10 mL | - |
| Diethyl Ether | - | 50 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.36 g, 10.0 mmol) and ammonium chloride (0.80 g, 15.0 mmol) in a mixture of 95% ethanol (40 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve potassium cyanide (0.98 g, 15.0 mmol) in water (5 mL). (EXTREME CAUTION: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidification of cyanide salts generates highly toxic HCN gas.)
-
Slowly add the potassium cyanide solution dropwise to the cooled reaction mixture over 20 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Partition the residue between water (30 mL) and diethyl ether (50 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-60% Ethyl Acetate in Hexanes) to yield the α-amino nitrile.
Diagram of Key Chemical Transformation:
Caption: Key steps in the Strecker reaction.
Conclusion and Future Perspectives
This compound is a strategically valuable building block for the synthesis of novel CNS agents. The protocols outlined herein for reductive amination and Strecker synthesis provide reliable and adaptable methods for introducing key nitrogen-containing functionalities at the C4 position. The resulting 4-amino-piperidine and 4-amino-4-cyano-piperidine derivatives serve as versatile platforms for further chemical elaboration, enabling the exploration of new chemical space in the quest for safer and more effective treatments for neurological and psychiatric disorders. The principles and techniques described are intended to empower researchers in drug discovery to harness the full synthetic potential of this important piperidine intermediate.
References
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Cent Nerv Syst Agents Med Chem. 2017;17(3):229-238. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(21):6458. [Link]
- Method for the preparation of 1-(2-halogen-ethyl)-4-piperidine-carboxylic acid ethyl esters. WO2016071792A1.
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Pharmacological Actions of Two New Pethidine Analogues. Nature. [Link]
-
Opioids-Structure and Synthesis. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2017;12(19):1583-1595. [Link]
-
The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. Br J Clin Pharmacol. 2021;87(1):185-197. [Link]
-
Synthesis of 3‐O‐Carboxyalkyl Morphine Derivatives and Characterization of Their Acid‐Base Properties. ChemistrySelect. 2021;6(2):225-231. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen. 2020;9(5):549-563. [Link]
-
Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorg Med Chem Lett. 2008;18(19):5209-12. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Meperidine. PubChem. [Link]
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- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
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Application Note: Quantitative Analysis of Piperidone Derivatives in Reaction Mixtures
Introduction
Piperidone derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Their synthesis and subsequent derivatization are critical steps in the drug discovery and development pipeline. Accurate and precise quantification of these derivatives within complex reaction mixtures is paramount for reaction monitoring, yield optimization, impurity profiling, and ensuring the overall quality and consistency of the final active pharmaceutical ingredient (API).[3][4] This application note provides a comprehensive guide to the principal analytical methodologies for the robust quantification of piperidone derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Choosing the Right Analytical Tool: A Strategic Overview
The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte (e.g., volatility, thermal stability, presence of a chromophore), the complexity of the reaction matrix, and the desired level of sensitivity and accuracy.[5]
-
High-Performance Liquid Chromatography (HPLC): Often the workhorse for non-volatile and thermally labile compounds, HPLC offers excellent resolution and sensitivity, particularly when coupled with a UV or mass spectrometry detector.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable piperidone derivatives. The high separation efficiency of the gas chromatograph combined with the specificity of the mass spectrometer allows for confident identification and quantification, even in complex mixtures.[9][10]
High-Performance Liquid Chromatography (HPLC) for Piperidone Derivative Quantification
HPLC is a versatile and widely adopted technique for the analysis of piperidone derivatives due to its high resolution, sensitivity, and applicability to a broad range of compounds.[6][7] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode of separation for these compounds.[6][15]
Causality in Method Development
The choice of column, mobile phase, and detector is critical for achieving optimal separation and quantification. A C18 column is a good starting point for many piperidone derivatives due to its broad applicability. The mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve a good retention time and peak shape for the analyte of interest, ensuring it is well-resolved from other components in the reaction mixture.[16] A UV detector is commonly used if the piperidone derivative possesses a chromophore.[6][17] For compounds lacking a strong chromophore, a mass spectrometer or an evaporative light scattering detector (ELSD) can be employed.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of piperidone derivatives.
Detailed Protocol: Quantification of a Model Piperidone Derivative by RP-HPLC
This protocol outlines the quantification of a hypothetical piperidone derivative, "Pip-X," in a reaction mixture.
1. Materials and Reagents:
-
Pip-X reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Reaction mixture containing Pip-X
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (or mass spectrometer).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as appropriate for Pip-X)
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions:
-
Prepare a stock solution of Pip-X reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (10% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Preparation of Sample Solution:
-
Accurately dilute a known volume or weight of the reaction mixture with methanol to bring the expected concentration of Pip-X within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. Data Analysis and Quantification:
-
Inject the calibration standards and the sample solution.
-
Integrate the peak area of Pip-X in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the Pip-X standards.
-
Determine the concentration of Pip-X in the sample solution using the linear regression equation of the calibration curve.
-
Calculate the concentration of Pip-X in the original reaction mixture by applying the dilution factor.
7. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4][18] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | Recovery of 98-102% |
| Precision (Repeatability) | RSD < 2% for replicate injections |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile and thermally stable piperidone derivatives, GC-MS offers unparalleled selectivity and sensitivity.[9] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information and allows for quantification based on the intensity of specific ions.[10][19]
Rationale for Derivatization
Some piperidone derivatives may exhibit poor peak shape or thermal instability due to the presence of polar functional groups (e.g., -NH, -OH). In such cases, derivatization to a more volatile and stable form is necessary.[5] Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of piperidone derivatives.
Detailed Protocol: Quantification of a Volatile Piperidone Derivative by GC-MS
1. Materials and Reagents:
-
Volatile piperidone derivative reference standard
-
Internal standard (e.g., a structurally similar compound not present in the reaction mixture)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Sample Preparation:
-
To a known amount of the reaction mixture, add a precise amount of the internal standard stock solution.
-
Extract the analytes into ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Dilute the extract to a suitable concentration for GC-MS analysis.
5. Calibration:
-
Prepare a series of calibration standards containing known concentrations of the piperidone derivative and a constant concentration of the internal standard.
-
Analyze the calibration standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte.
6. Quantification:
-
Analyze the prepared sample by GC-MS.
-
Calculate the ratio of the peak area of the piperidone derivative to the peak area of the internal standard.
-
Determine the concentration of the piperidone derivative in the sample from the calibration curve.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of analytes in a mixture based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][12][20] This technique is particularly valuable for analyzing reaction mixtures where isolating a pure standard for other methods might be challenging.[13]
The Power of an Internal Standard
For accurate quantification, an internal standard of known purity and concentration is added to the sample.[12] The internal standard should have a simple spectrum with at least one resonance that does not overlap with any signals from the analyte or other components in the mixture.[12]
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR quantification of piperidone derivatives.
Detailed Protocol: Quantification of a Piperidone Derivative by ¹H qNMR
1. Materials and Reagents:
-
Reaction mixture containing the piperidone derivative.
-
Internal standard of high purity (e.g., maleic acid, 1,4-dinitrobenzene).
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that dissolves both the sample and the internal standard.
2. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
3. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a specific amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A calibrated 90° pulse.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
5. Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the piperidone derivative and a signal of the internal standard.
-
Calculate the concentration of the piperidone derivative using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / manalyte) * Pstd
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the standard
-
Conclusion
The accurate quantification of piperidone derivatives in reaction mixtures is a critical aspect of pharmaceutical development. This application note has provided a detailed overview and practical protocols for three powerful analytical techniques: HPLC, GC-MS, and qNMR. The choice of method will depend on the specific properties of the analyte and the requirements of the analysis. Proper method development and validation are essential to ensure the generation of reliable and accurate data, ultimately contributing to the quality and safety of the final drug product.[4][21]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.
- ResearchGate. (2022). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
- National Center for Biotechnology Information. (n.d.). NMR methods for the analysis of mixtures.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharma Tutor. (n.d.). Analytical method validation: A brief review.
- National Center for Biotechnology Information. (2022). Quantitative NMR Interpretation without Reference.
- Acanthus Research. (2022). Quantitative NMR Spectroscopy.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- University of York. (2017). Quantitative NMR Spectroscopy.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Semantic Scholar. (1964). Quantitative analysis using NMR.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
- ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
- ResearchGate. (2025). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
- ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
- Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. seer.ufrgs.br [seer.ufrgs.br]
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- 21. wjarr.com [wjarr.com]
Application Notes & Protocols: Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate Hydrochloride as a Versatile Precursor for Bioactive Molecules
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. This document provides a comprehensive guide to the synthetic utility of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, a highly functionalized and versatile piperidine-based building block. We will explore its chemical reactivity and provide detailed, field-proven protocols for its conversion into advanced intermediates and molecular frameworks with significant potential in drug discovery, particularly for antiviral and central nervous system (CNS) applications.
Introduction: The Strategic Value of the 4-Oxopiperidine Core
This compound presents three key points of chemical reactivity: the N-ethylated tertiary amine, the C4-ketone, and the β-ketoester functionality at C3. This trifecta of functional groups allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.
-
The N-Ethyl Group: Unlike the commonly used N-benzyl protecting group which is readily cleaved by hydrogenolysis[2], the N-ethyl group is robust and typically remains as an integral part of the final molecular structure. This is a critical design consideration, as this group will influence the molecule's polarity, basicity, and steric profile, directly impacting its pharmacological and pharmacokinetic properties.
-
The β-Ketoester System (C4-Ketone and C3-Ester): This is the most versatile region of the molecule. This moiety is primed for cyclocondensation reactions to form fused heterocyclic systems, such as pyridopyrimidines, which are prevalent in kinase inhibitors and other therapeutic agents.[3]
-
The C4-Ketone: This ketone can be selectively targeted for various transformations. It can be reduced to a hydroxyl group, creating a chiral center, or it can undergo reductive amination to install a diverse array of amine-containing substituents at a key vector for biological interaction.[4][5]
The strategic combination of these features makes this precursor an ideal starting point for building libraries of compounds for high-throughput screening and lead optimization campaigns.
Physicochemical Properties & Safe Handling
A thorough understanding of the precursor's properties is essential for safe and effective experimentation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈ClNO₃ | [6] (analogue) |
| Molecular Weight | 235.71 g/mol | [6] (analogue) |
| Appearance | White to off-white or brown crystalline powder | [7][8] |
| Melting Point | 169-175 °C (decomposes) | [7] |
| Solubility | Soluble in water and polar organic solvents like methanol/ethanol. | [7][9] |
| CAS Number | (Analogue: 4644-61-5 for N-unsubstituted) | [7][10] |
Safety & Handling: this compound should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety goggles (EN 166), protective gloves, and a lab coat.[6][10]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[10][12]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at a licensed chemical destruction facility.[6]
Core Synthetic Pathways & Protocols
The true power of this precursor lies in its application. Below are two detailed protocols for transforming it into high-value scaffolds for bioactive molecule synthesis.
Logical Diagram: Synthetic Utility of the Precursor
This diagram illustrates the primary reactive sites on the precursor and the key molecular scaffolds that can be accessed through targeted chemical transformations.
Caption: Key synthetic pathways from the precursor.
Application Protocol 1: Synthesis of Fused Pyridopyrimidine Scaffolds via Cyclocondensation
This protocol details the synthesis of a 2-amino-5-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold, a core structure found in many kinase inhibitors and antiviral compounds.[3][13] The reaction leverages the reactivity of the β-ketoester system in a condensation reaction with guanidine.
Workflow Diagram: Cyclocondensation
Caption: Workflow for fused heterocycle synthesis.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (3.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (3.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Stir until fully dissolved.
-
Addition of Reagents: Add guanidine hydrochloride (1.5 eq) to the solution, followed by this compound (1.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Rationale: The strong base (sodium ethoxide) deprotonates the guanidine and the α-carbon of the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization. Refluxing provides the necessary activation energy for the condensation and dehydration steps.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Neutralization: Slowly add glacial acetic acid to the stirred mixture to neutralize the excess sodium ethoxide, adjusting the pH to ~7.
-
Rationale: Neutralization is crucial to protonate the product and precipitate it out of the solution while keeping inorganic salts soluble.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and then cold diethyl ether to remove residual impurities and solvent.
-
Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).
Application Protocol 2: Synthesis of 4-Amino-Piperidine Derivatives via Reductive Amination
This protocol describes the conversion of the C4-ketone to a secondary or tertiary amine, a key transformation for accessing scaffolds used in CNS-active agents and HIV inhibitors.[14][15] Reductive amination is a robust, one-pot procedure that proceeds via an iminium ion intermediate which is then reduced in situ.[16]
Workflow Diagram: Reductive Amination
Caption: Workflow for C4-reductive amination.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine, aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the base (TEA or DIPEA, 1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Iminium Formation: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Rationale: This initial step allows for the formation of the key iminium ion intermediate between the piperidone ketone and the added primary amine.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the less reactive ester carbonyl group.[16] Its steric bulk and reduced hydridic character prevent the reduction of the ester.
-
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Quenching): Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Conclusion
This compound is a powerful and versatile chemical precursor. Its well-defined reactive sites allow for selective and high-yield transformations into complex molecular scaffolds. The protocols outlined herein provide robust and reproducible methods for generating fused heterocyclic systems and functionalized 4-amino-piperidines, which are privileged structures in modern drug discovery. By understanding the causality behind the experimental choices, researchers can adapt these methodologies to synthesize novel libraries of bioactive molecules for a wide range of therapeutic targets.
References
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chem Biol Drug Des. URL: [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals (Basel). URL: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. URL: [Link]
-
Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. Bioorg Chem. URL: [Link]
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections | Request PDF. ResearchGate. URL: [Link]
-
ethyl 4-oxopiperidine-3-carboxylate hydrochloride. ChemBK. URL: [Link]
-
SAFETY DATA SHEETS - Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. CATO Research Chemical Inc. URL: [Link]
-
Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers | Request PDF. ResearchGate. URL: [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Org Biomol Chem. URL: [Link]
-
Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. URL: [Link]
-
N-alkylation of 4-piperidone. Sciencemadness Discussion Board. URL: [Link]
-
The Indispensable Role of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. J Med Chem. URL: [Link]
-
N-alkylation of 4-piperidone - Another Thread. Sciencemadness Discussion Board. URL: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. URL: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS 99329-51-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The synthesis of this valuable piperidine derivative, a key building block in medicinal chemistry, is primarily achieved through a Dieckmann condensation of diethyl N-ethyl-3,3'-iminodipropionate. This intramolecular cyclization, while powerful, can present several challenges that impact yield and purity. This document provides a comprehensive resource to navigate these potential issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations of the underlying chemistry and actionable solutions.
Issue 1: Low to No Yield of the Desired Product
Symptom: After the reaction and workup, you observe a low yield of the target β-keto ester, or primarily recover the starting diester.
Potential Causes & Solutions:
-
Inactive Base: The Dieckmann condensation is a base-catalyzed reaction, and the choice and quality of the base are paramount.[1]
-
Explanation: Alkoxide bases like sodium ethoxide (NaOEt) are commonly used. However, they are hygroscopic and can be partially hydrolyzed to sodium hydroxide, which is ineffective in deprotonating the α-carbon of the ester.[2]
-
Solution: Use a freshly opened bottle of sodium ethoxide or prepare it fresh. Alternatively, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent can be more effective.[1][3]
-
-
Presence of Water: Meticulous exclusion of water is critical for a successful Dieckmann condensation.
-
Explanation: Water will react with the strong base, neutralizing it. It can also lead to the hydrolysis of the ester functionalities on both the starting material and the product.[1][2]
-
Solution: Use anhydrous solvents and dry all glassware thoroughly. Handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Inappropriate Solvent: The choice of solvent can significantly influence the reaction's success.
-
Explanation: While the reaction can be performed in an alcohol corresponding to the ester (e.g., ethanol for ethyl esters) to prevent transesterification, aprotic solvents like toluene or tetrahydrofuran (THF) are often preferred when using bases like NaH to minimize side reactions.[4] Polar aprotic solvents can enhance enolate stability.[4]
-
Solution: Consider switching to an anhydrous aprotic solvent such as toluene or THF, especially when using sodium hydride.[1]
-
Issue 2: Significant Byproduct Formation (Hydrolysis and Decarboxylation)
Symptom: Your crude product shows the presence of a carboxylic acid (from hydrolysis) or a ketone without the ester group (from decarboxylation).
Potential Causes & Solutions:
-
Ester Hydrolysis: The presence of water or hydroxide ions can lead to the saponification of the ester.
-
Explanation: This is a common issue when using alkoxide bases in protic solvents if the conditions are not strictly anhydrous. The β-keto ester product is also susceptible to hydrolysis during workup.[1][2]
-
Solution: As mentioned, ensure all reagents and solvents are anhydrous. During the acidic workup to neutralize the base and protonate the enolate, keep the temperature low and perform the extraction promptly to minimize contact time with the aqueous acidic phase.[1]
-
-
Decarboxylation: The β-keto ester product can undergo decarboxylation, especially under acidic conditions and at elevated temperatures.
-
Explanation: The β-keto acid, formed from the hydrolysis of the β-keto ester, is thermally unstable and readily loses carbon dioxide to form a ketone.[2]
-
Solution: Avoid prolonged exposure to strong acids and high temperatures during workup and purification. If hydrolysis is a significant issue, a milder workup with a buffered aqueous solution (e.g., saturated ammonium chloride) might be beneficial.[1]
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil that is difficult to crystallize or purify by column chromatography.
Potential Causes & Solutions:
-
Residual Starting Material and Byproducts: Incomplete reaction or side reactions will lead to a complex mixture.
-
Explanation: The presence of the starting diester, hydrolyzed byproducts, and decarboxylated product can interfere with crystallization.
-
Solution: Optimize the reaction conditions to drive the reaction to completion. For purification, consider vacuum distillation if the product is thermally stable. For column chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Formation of the Hydrochloride Salt: The final product is a hydrochloride salt, which has different solubility properties than the free base.
-
Explanation: The hydrochloride salt is typically a crystalline solid and is often less soluble in non-polar organic solvents.[5][6]
-
Solution: After the Dieckmann condensation and initial workup to obtain the crude β-keto ester (free base), dissolve it in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can then be performed to obtain a pure, crystalline product.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The recommended starting material is diethyl N-ethyl-3,3'-iminodipropionate. This can be synthesized by the Michael addition of ethylamine to two equivalents of ethyl acrylate.
Q2: Which base is best for the Dieckmann condensation in this synthesis?
A2: While sodium ethoxide in ethanol is a classic choice, sodium hydride (NaH) in an anhydrous aprotic solvent like toluene or THF often gives higher yields and fewer side reactions by minimizing hydrolysis.[1][4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be quenched with a mild acid, extracted, and analyzed. The disappearance of the starting diester and the appearance of the product spot/peak will indicate the reaction's progress.
Q4: What are the typical reaction conditions (temperature and time)?
A4: With sodium ethoxide in ethanol, the reaction is typically run at reflux for several hours. When using sodium hydride in toluene, the reaction may also be heated to reflux, with reaction times ranging from a few hours to overnight.[1] Optimization of temperature and time for your specific setup is recommended.
Q5: How do I form the final hydrochloride salt?
A5: After the reaction is complete and the crude ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate (the free base) has been isolated and purified, it should be dissolved in a dry solvent such as diethyl ether or ethyl acetate. Then, a solution of anhydrous HCl in an alcohol (e.g., isopropanol) or gaseous HCl is carefully added to precipitate the hydrochloride salt.
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
This protocol is adapted from procedures for similar Dieckmann condensations and is designed to minimize hydrolysis.[1]
Materials:
-
Diethyl N-ethyl-3,3'-iminodipropionate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
-
Anhydrous HCl solution (e.g., in isopropanol or diethyl ether)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add sodium hydride to a flask containing anhydrous toluene.
-
Slowly add the diethyl N-ethyl-3,3'-iminodipropionate to the suspension.
-
Carefully add a catalytic amount of anhydrous methanol to initiate the reaction (Caution: Hydrogen gas will evolve).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-20 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate.
-
Dissolve the crude product in a minimal amount of a dry solvent (e.g., diethyl ether) and add the anhydrous HCl solution dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Presentation
Table 1: Comparison of Base/Solvent Systems for Dieckmann Condensation
| Base | Solvent | Typical Temperature | Advantages | Disadvantages |
| Sodium Ethoxide | Ethanol | Reflux | Prevents transesterification | Prone to hydrolysis if not strictly anhydrous |
| Sodium Hydride | Toluene/THF | Reflux | Minimizes hydrolysis, high yield | Requires careful handling (flammable gas evolution) |
| Potassium tert-Butoxide | Toluene/THF | Room Temp to Reflux | Strong base, can be effective at lower temperatures | Hygroscopic, can be more expensive |
Table 2: Analytical Methods for Purity Assessment
| Method | Typical Column | Mobile Phase/Carrier Gas | Detector | Expected Outcome |
| GC-MS | HP-5ms or similar | Helium | Mass Spectrometer | Provides mass-to-charge ratio for identification and can quantify purity. |
| HPLC | C18 reverse-phase | Acetonitrile/Water with an additive (e.g., formic acid) | UV or CAD | Quantifies purity and can be used for isolation of impurities. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
"common side reactions in the synthesis of piperidone derivatives"
Welcome to the Technical support center for the synthesis of piperidone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of these valuable heterocyclic compounds. Piperidones are crucial precursors for a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical endeavor.[1][2][3] This resource is structured to address specific issues through a question-and-answer format, offering not just solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Side Reactions & Undesired Products
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low yield of the desired piperidone with significant byproduct formation in Dieckmann Condensation.
Question: I am attempting an intramolecular Dieckmann condensation to form a 2-piperidone derivative, but I am observing a complex mixture of products and a low yield of my target molecule. What are the likely side reactions, and how can I mitigate them?
Answer: The Dieckmann condensation is a powerful tool for forming five- and six-membered rings, but it is susceptible to several side reactions, especially when reaction conditions are not optimal.[4][5][6]
Potential Causes & Solutions:
-
Intermolecular Claisen Condensation: If the concentration of your diester starting material is too high, you may favor intermolecular reactions, leading to oligomers or polymers instead of the desired cyclic product.[7]
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base over an extended period. This maintains a low instantaneous concentration of the starting material, favoring the intramolecular cyclization.
-
-
Dimerization (for larger rings): The formation of seven-membered and larger rings via Dieckmann condensation is often plagued by competing dimerization reactions.[4]
-
Solution: For larger ring systems, alternative synthetic strategies might be more effective. However, if you must use the Dieckmann route, rigorous high-dilution techniques are essential.
-
-
Hydrolysis of the Ester: The presence of water in your reaction can lead to the hydrolysis of your starting material or product, especially under basic conditions.
-
Solution: Ensure all your reagents and solvents are scrupulously dried. Use anhydrous solvents and freshly dried reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent moisture from entering the reaction vessel.[8]
-
-
Amidation: If your starting material contains an amine functionality and you are using a strong base at elevated temperatures, you risk intramolecular amidation, where the amine attacks one of the ester groups.[7]
-
Solution: If possible, protect the amine functionality before the cyclization step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These can be removed after the piperidone ring has been successfully formed.
-
Experimental Protocol: Dieckmann Condensation under High-Dilution Conditions
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add a solution of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or toluene).[4]
-
In the dropping funnel, place a solution of the diester starting material in the same anhydrous solvent.
-
Slowly add the diester solution to the stirred base solution over a period of 4-6 hours at the appropriate reaction temperature (this may range from room temperature to reflux, depending on the substrate).
-
After the addition is complete, continue to stir the reaction mixture for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride, at a low temperature (e.g., 0 °C).[7]
-
Proceed with the appropriate work-up and purification steps.[9][10]
Logical Workflow for Troubleshooting Dieckmann Condensation
Caption: Troubleshooting workflow for Dieckmann condensation.
Issue 2: Over-alkylation and Quaternization during N-Alkylation of Piperidones.
Question: I am trying to N-alkylate a piperidone derivative, but I am getting a significant amount of the quaternary ammonium salt as a byproduct. How can I achieve selective mono-alkylation?
Answer: Over-alkylation is a common issue when dealing with the N-alkylation of amines, including piperidones. The initially formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[11]
Potential Causes & Solutions:
-
Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards over-alkylation.
-
Solution: Use a stoichiometric amount or a slight excess of the piperidone starting material relative to the alkylating agent. Slowly adding the alkylating agent to the reaction mixture can also help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[11]
-
-
Reaction Conditions: High temperatures and prolonged reaction times can promote over-alkylation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Choice of Base: The choice of base can influence the reaction outcome.
Issue 3: Aromatization of Dihydropyridone Intermediates.
Question: In my synthesis of a piperidone derivative, I am isolating a significant amount of the corresponding pyridone. What is causing this aromatization, and how can I prevent it?
Answer: Dihydropyridone intermediates can be prone to oxidation to form the more thermodynamically stable aromatic pyridone ring system.[13][14] This is particularly common if the reaction is exposed to air or if oxidizing agents are present.
Potential Causes & Solutions:
-
Oxidation: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to aromatization.
-
Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[8] Degas your solvents before use to remove dissolved oxygen. If a metal catalyst is used, choose one that is less prone to promoting oxidation.
-
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, as well as high temperatures, can facilitate the elimination of substituents and subsequent aromatization.
-
Solution: Use milder reaction conditions whenever possible. Buffer the reaction mixture if necessary to maintain a neutral pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my piperidone derivative?
A1: The choice of purification method depends on the properties of your compound and the impurities present.[9] Common techniques include:
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[3]
-
Distillation: For liquid piperidones, distillation (simple, fractional, or vacuum) can be effective, provided the compound is thermally stable.[10]
-
Column Chromatography: This is a versatile technique for separating complex mixtures and is applicable to both solid and liquid products.[15]
Q2: My piperidone product is a yellow oil, but the literature reports it as a white solid. What could be the cause?
A2: A yellow discoloration in piperidines and their derivatives is often due to the presence of oxidation products.[16][17]
-
Troubleshooting: To obtain the pure, colorless product, you may need to perform a purification step such as distillation or column chromatography. To prevent future discoloration, store the purified compound under an inert atmosphere, protected from light and heat.[16]
Q3: I am having trouble with the stereoselectivity of my piperidone synthesis. How can I control the stereochemical outcome?
A3: Controlling stereoselectivity is a common challenge in piperidone synthesis. The outcome is often dependent on the specific reaction mechanism.
-
Strategies for Control:
-
Catalyst Choice: The use of chiral catalysts or auxiliaries can induce asymmetry and lead to the preferential formation of one enantiomer or diastereomer.
-
Reaction Conditions: Temperature, solvent, and the choice of reagents can all influence the stereochemical outcome. For example, in some cyclization reactions, kinetic control at low temperatures may favor one diastereomer, while thermodynamic control at higher temperatures may favor another.[18]
-
Substrate Control: The stereochemistry of the starting material can direct the stereochemistry of the product.
-
Reaction Mechanism Visualization
Dieckmann Condensation Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ycdehongchem.com [ycdehongchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
Welcome to the dedicated technical support guide for Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile synthetic intermediate. As a β-keto ester hydrochloride salt, this compound presents unique challenges due to its specific chemical liabilities. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing step-by-step solutions.
Q1: My final product is an oil or a waxy solid that refuses to crystallize properly. What's causing this and how can I induce crystallization?
A1: The inability to crystallize is typically due to the presence of impurities or residual solvent, which disrupt the crystal lattice formation. Common culprits include unreacted starting materials, byproducts from the synthesis (e.g., from a Dieckmann condensation), or moisture.
Root Cause Analysis & Solution Workflow:
-
Impurity Analysis: First, assess the purity of your crude product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help identify the number and nature of the impurities.
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help azeotropically remove trace amounts of water or other high-boiling-point solvents.[1]
-
Solvent System Selection for Recrystallization: The key is finding a solvent or solvent system where the compound has high solubility at elevated temperatures but poor solubility at room temperature or below.[2] For piperidine derivatives, common choices include ethanol, methanol, and acetone.[2] Given the hydrochloride salt nature, polar protic solvents are often a good starting point.
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to smaller, less pure crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
If crystallization is still unsuccessful, add a non-polar "anti-solvent" (e.g., diethyl ether or ethyl acetate) dropwise to the solution at room temperature until turbidity persists.
-
Cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.
Data Table 1: Recommended Solvent Systems for Recrystallization
| Primary Solvent (for dissolving) | Anti-Solvent (for precipitation) | Notes |
| Isopropanol (IPA) | Diethyl Ether or Hexanes | A very common and effective system for hydrochloride salts. |
| Ethanol | Ethyl Acetate | Good for moderately polar compounds. |
| Methanol | Acetonitrile (ACN) | Can be effective but methanol is highly polar; requires a more polar anti-solvent.[3] |
| Water | Acetone or Isopropanol | Use if the compound is highly water-soluble; be cautious of potential hydrolysis. |
Q2: My purified product is off-white, yellow, or brown. What is the source of this color and how can I remove it?
A2: Discoloration often indicates the presence of oxidation products or highly conjugated byproducts. Piperidine derivatives can be susceptible to air oxidation, which forms colored impurities.[1] Additionally, side reactions during synthesis can generate chromophores.
Troubleshooting Steps:
-
Charcoal Treatment: As mentioned in the recrystallization protocol above, treating a solution of your crude product with activated charcoal is a highly effective method for removing colored impurities. Use about 1-5% charcoal by weight relative to your compound.
-
Column Chromatography: If discoloration persists after recrystallization, column chromatography is the next logical step. A silica gel stationary phase is standard.[2]
-
Preventative Measures: During synthesis and workup, minimize exposure to air and high temperatures. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation products.
Q3: My compound appears to be degrading during purification, especially when heated or during chromatography. How can I prevent this?
A3: This is a critical challenge related to the compound's structure. As a β-keto ester, it is susceptible to hydrolysis followed by decarboxylation, particularly in the presence of acid or base and heat. [4][5][6][7] The hydrochloride salt provides an acidic environment, which can catalyze this degradation pathway.
Mechanism of Degradation:
The primary degradation pathway involves two steps:
-
Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid, forming a β-keto acid intermediate. This can be catalyzed by either acid (H₃O⁺) or base (OH⁻).
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) to form 1-ethyl-4-piperidone.[4][6]
Visualization 1: Degradation Pathway
Caption: Hydrolysis and decarboxylation of the target compound.
Mitigation Strategies:
-
Avoid High Temperatures: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound. Concentrate solutions on a rotary evaporator at low temperatures (<40°C).[8]
-
Control pH: During aqueous workups or extractions, avoid strongly basic conditions (pH > 8), which can saponify the ester and promote degradation.[9] If you need to free-base the compound, use a mild base like sodium bicarbonate and work quickly at low temperatures.
-
Chromatography Considerations:
-
Deactivate Silica Gel: Standard silica gel is acidic and can promote degradation on the column. To mitigate this, use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~0.5-1%), to neutralize the acidic sites.[1]
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be a less harsh stationary phase for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Frequently Asked Questions (FAQs)
Q: What are the best starting conditions for column chromatography?
A: A general workflow is essential for efficient purification by column chromatography.[1] Start with TLC analysis to determine the optimal mobile phase.
Data Table 2: Column Chromatography Guidelines
| Parameter | Recommendation | Rationale & Expert Tips |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds.[2] |
| Mobile Phase (Eluent) | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Start with a low polarity mixture and gradually increase the polar component. For the hydrochloride salt, a DCM/MeOH system is often effective. |
| TLC Analysis | Aim for an Rf of ~0.3 | An Rf in this range on a TLC plate generally translates to a good separation on a column.[1] |
| Additive | ~0.5-1% Triethylamine (TEA) | CRITICAL: Add to the mobile phase to prevent peak tailing and on-column degradation by neutralizing acidic silica sites.[1] |
Visualization 2: Chromatography Workflow
Caption: Step-by-step flash column chromatography process.
Q: Can I use an acid-base extraction to purify the compound?
A: Yes, an acid-base extraction can be a powerful purification step, but it must be performed carefully to avoid hydrolysis. The strategy is to convert the hydrochloride salt to its free base form, wash away acidic or neutral impurities, and then recover the product.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolve the crude hydrochloride salt in water at a low temperature (0-5°C).
-
Add an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Slowly add a cold, dilute aqueous solution of a mild base (e.g., 5% NaHCO₃ or K₂CO₃) with vigorous stirring until the aqueous layer is slightly basic (pH ~7-8). Avoid strong bases like NaOH.[9]
-
Separate the organic layer. Extract the aqueous layer 2-3 more times with fresh organic solvent.
-
Combine the organic extracts and wash them with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature.
-
The resulting product will be the free base (an oil or low-melting solid). To regenerate the hydrochloride salt for better stability and crystallinity, dissolve the free base in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.
Q: How should I store the final product?
A: The hydrochloride salt is generally more stable than the free base. For long-term storage, keep the pure, dry solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (2-8°C).[8] This minimizes exposure to moisture and air, preventing hydrolysis and oxidation.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ResearchGate. (2025). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),.... Retrieved from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
ChemBK. (2024). ethyl 4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 4. aklectures.com [aklectures.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 8. chembk.com [chembk.com]
- 9. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
"troubleshooting guide for the Dieckmann condensation of piperidines"
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann condensation is a powerful and widely utilized intramolecular reaction for the synthesis of cyclic β-keto esters.[1][2] Specifically, its application in the formation of piperidone scaffolds is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine ring in numerous natural products and pharmaceutical agents.[3][4] This guide provides a comprehensive troubleshooting resource for common issues encountered during the Dieckmann condensation of piperidine precursors, offering practical, field-proven solutions and a deep dive into the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
Low or no yield in a Dieckmann condensation is a common issue that can often be traced back to a few critical reaction parameters. The primary areas to scrutinize are the choice and quality of the base, the solvent system, and the integrity of the starting diester.
-
Base Selection and Stoichiometry: The Dieckmann condensation is a base-catalyzed reaction that requires at least a full stoichiometric equivalent of a strong base.[5][6] This is because the resulting β-keto ester is more acidic than the starting ester and will be deprotonated by the base, driving the reaction equilibrium towards the product.[7][8] Insufficient base will lead to a stalled or incomplete reaction. Common bases include sodium ethoxide, sodium hydride, and potassium tert-butoxide.[9][10] For piperidine systems, sterically hindered bases like potassium tert-butoxide in aprotic solvents can often provide cleaner reactions and higher yields.[10]
-
Anhydrous Conditions: The presence of water or other protic impurities will quench the strong base and the enolate intermediate, effectively halting the reaction.[6] Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are rigorously dried before use.
-
Starting Material Integrity: The starting N-substituted piperidine-3,5-dicarboxylate must be pure. Impurities can interfere with the reaction. Additionally, ensure the ester groups are appropriate for the chosen base to avoid transesterification. For instance, if using sodium ethoxide, the starting material should ideally be a diethyl ester.[1]
Q2: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Byproduct formation can complicate purification and significantly reduce the yield of the desired piperidone. The most common side reactions are intermolecular Claisen condensation and hydrolysis of the ester.
-
Intermolecular Condensation (Dimerization): If the reaction concentration is too high, the enolate of one molecule can react with the ester of another molecule, leading to dimers or oligomers.[9][11] To favor the desired intramolecular cyclization, the reaction should be run under high dilution conditions. This can be achieved by using a larger volume of solvent or by the slow addition of the diester to the base solution.
-
Hydrolysis and Decarboxylation: If there is any moisture present, the ester groups of both the starting material and the product can be hydrolyzed. The resulting β-keto acid is often unstable and can readily decarboxylate upon heating, leading to a ketone byproduct.[6] To mitigate this, maintain strictly anhydrous conditions and perform the acidic workup at low temperatures.
Q3: How do I choose the optimal base and solvent for my specific piperidine substrate?
The choice of base and solvent is critical and can significantly impact the reaction's success.[10]
| Base | Common Solvents | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Traditional and effective, especially when using ethyl esters.[1][12] | Can lead to transesterification if the ester is not an ethyl ester.[6] |
| Sodium Hydride (NaH) | THF, Toluene, Benzene | A strong, non-nucleophilic base that avoids transesterification.[11][13] | Can be pyrophoric and requires careful handling. Mineral oil dispersion can complicate things. |
| Potassium tert-Butoxide (t-BuOK) | Toluene, THF | A strong, sterically hindered base that often gives higher yields.[9][10] | More expensive and can be sensitive to air and moisture. |
| Lithium Diisopropylamide (LDA) | THF | A very strong, non-nucleophilic base useful for regioselective enolate formation.[9] | Requires low temperatures for preparation and use. |
Polar aprotic solvents like THF and DMF can enhance the stability of the enolate, while non-polar solvents like toluene may reduce certain side reactions.[9] The optimal combination will depend on the specific substrate and should be determined empirically.
Q4: My piperidine precursor has a protecting group on the nitrogen. Will this interfere with the Dieckmann condensation?
Nitrogen protecting groups are often necessary in piperidine synthesis. The compatibility of the protecting group with the strongly basic conditions of the Dieckmann condensation is a critical consideration.
-
Base-Labile Protecting Groups: Protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are readily cleaved by bases like piperidine and are therefore unsuitable for the Dieckmann condensation.[14][15]
-
Stable Protecting Groups: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are generally stable to the alkoxide or hydride bases used in the Dieckmann condensation. However, careful selection of reaction conditions is still necessary. For instance, prolonged heating or very strong bases could potentially lead to cleavage.
Troubleshooting Workflow
Below is a systematic workflow to diagnose and resolve common issues during the Dieckmann condensation of piperidines.
Caption: A decision-making workflow for troubleshooting the Dieckmann condensation.
Experimental Protocols
General Protocol for the Dieckmann Condensation of a Piperidine-3,5-dicarboxylate
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
N-substituted piperidine-3,5-dicarboxylate
-
Anhydrous strong base (e.g., NaH, NaOEt, t-BuOK) (1.1 - 2.0 equivalents)[11]
-
Anhydrous solvent (e.g., THF, Toluene)
-
Anhydrous workup acid (e.g., acetic acid, hydrochloric acid in an organic solvent)
-
Anhydrous extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Base Addition: Carefully add the strong base to the solvent. If using sodium hydride, it may be washed with anhydrous hexanes to remove mineral oil.
-
Substrate Addition: Dissolve the N-substituted piperidine-3,5-dicarboxylate in the anhydrous solvent and add it dropwise to the stirred base suspension/solution at a controlled temperature (this may range from 0 °C to reflux depending on the base and substrate). For high dilution, this addition should be performed over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to reflux for several hours.[11]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of an anhydrous acid (e.g., acetic acid) until the mixture is neutral or slightly acidic.[11]
-
Workup: Dilute the reaction mixture with an extraction solvent and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-keto ester product by column chromatography or distillation.
Reaction Mechanism Overview
The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation.[5][12]
Caption: The stepwise mechanism of the Dieckmann condensation.
References
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry, 77(11), 5125–5131. [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Wang, X., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(39), 5030-5032. [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chad's Prep. (n.d.). Dieckmann Condensation Reactions. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]
-
jOeCHEM. (2020). Synthesis Problems with Claisen & Diekmann Condensations [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted benzyl pipecolinates. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]
-
Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
PubMed. (2008). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Retrieved from [Link]
-
YouTube. (2017). CHEM 222: Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2015). Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Dieckmann Condensation [organic-chemistry.org]
- 13. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: A Guide to the Stability of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
Welcome to the technical support center for Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS RN: Not Found, structure inferred). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling, storage, and troubleshooting experiments involving this valuable synthetic intermediate. By understanding the inherent chemical properties of this molecule, you can mitigate degradation and ensure the reproducibility of your results.
Introduction to a Versatile Building Block
This compound is a substituted piperidinone derivative, a class of compounds widely utilized as key intermediates in the synthesis of various pharmaceutical agents. Its structure, featuring a β-keto ester moiety within a piperidine ring, makes it a versatile scaffold but also introduces specific stability challenges. This guide will address these challenges directly, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
The main stability concerns stem from its β-keto ester functionality. This structural motif is susceptible to two primary degradation pathways:
-
Decarboxylation: Especially when heated, the β-keto acid that can form upon hydrolysis is prone to losing carbon dioxide.
-
Hydrolysis: The ester group can be cleaved by water, a reaction catalyzed by both acid and base.
Additionally, as a hydrochloride salt, its hygroscopic nature requires careful handling to prevent moisture absorption, which can accelerate degradation.
Q2: What are the ideal storage conditions?
To maximize shelf life, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers suggest storage at -20°C for optimal stability. Protect from moisture and incompatible materials.
Q3: What materials are incompatible with this compound?
Avoid strong oxidizing agents, strong bases, and strong acids. Strong bases can deprotonate the α-carbon, potentially leading to side reactions or catalyze ester hydrolysis. Strong acids can accelerate ester hydrolysis.
Q4: Is this compound hygroscopic?
Yes, like many hydrochloride salts, this compound is likely to be hygroscopic, meaning it can absorb moisture from the air. It is crucial to handle it in a dry environment, such as a glove box or under an inert atmosphere (e.g., argon or nitrogen), and to securely seal containers after use.
Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction in Subsequent Synthetic Steps
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of unexpected byproducts in your reaction mixture, often a simpler piperidinone without the ester group.
-
Inconsistent reaction outcomes between batches.
Probable Cause: Degradation of the starting material, primarily through decarboxylation. The β-keto ester can undergo hydrolysis to the corresponding carboxylic acid, which is unstable and readily loses CO2, especially upon heating.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ester hydrolysis.
Detailed Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry glassware thoroughly before use.
-
Reagent Compatibility: Be mindful of the reagents used. If a base is required, consider a non-nucleophilic base to avoid saponification (base-catalyzed hydrolysis). If acidic conditions are necessary, minimize the reaction time and temperature.
-
Aqueous Workup: During the reaction workup, minimize the contact time with aqueous layers. If extraction is necessary, use cold solutions and work quickly. Consider using a buffered wash (e.g., saturated ammonium chloride or sodium bicarbonate) instead of plain water to control the pH.
Data Summary: Key Stability Parameters
The following table summarizes the key parameters influencing the stability of this compound, based on the general principles for β-keto esters and hydrochloride salts.
| Parameter | Condition to Avoid | Recommended Practice | Rationale |
| Temperature | Prolonged heating, especially > 80°C | Store at 2-8°C or -20°C. Run reactions at the lowest effective temperature. | High temperatures accelerate both hydrolysis and subsequent decarboxylation. |
| pH | Strongly acidic or strongly basic conditions | Maintain a neutral to slightly acidic pH where possible. Use buffered systems if necessary. | Acid and base catalyze ester hydrolysis. Acidic conditions favor decarboxylation of the hydrolyzed product. |
| Moisture | Exposure to atmospheric humidity | Store in a tightly sealed container in a desiccator. Handle under an inert atmosphere. | The compound is hygroscopic and water facilitates hydrolysis. |
| Incompatible Reagents | Strong oxidizing agents, strong bases | Use mild and non-nucleophilic reagents when possible. | To prevent unwanted side reactions and degradation. |
Experimental Protocols: Best Practices for Handling
Protocol 1: Aliquoting and Storage
-
Environment: Perform all handling in a glove box or under a stream of dry nitrogen or argon.
-
Pre-use: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Use clean, dry spatulas and weighing boats.
-
Sealing: After dispensing, flush the container with inert gas before tightly resealing.
-
Storage: Store the sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, place the desiccated container at 2-8°C.
Protocol 2: Setting up a Reaction
-
Glassware: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Addition: Dissolve the this compound in your anhydrous solvent under an inert atmosphere before adding other reagents.
-
Temperature Control: Use an ice bath or other cooling system to maintain the desired temperature, especially when adding reactive reagents.
-
Monitoring: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
By adhering to these guidelines, you can significantly improve the stability of this compound and achieve more reliable and reproducible results in your synthetic endeavors.
References
-
Various Authors. (2025, August 6). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
-
Hernández-Pérez, J. M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6721. Retrieved from [Link]
-
Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. Retrieved from [Link]
-
Kennedy, S. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Carl ROTH. (2016, March 9). Safety Data Sheet: Cinnamaldehyde. Retrieved from [Link]
- Carl ROTH. (n.d.). *
"by-product formation in the synthesis of N-substituted piperidones"
Technical Support Center: Synthesis of N-Substituted Piperidones
Welcome to the technical support center for the synthesis of N-substituted piperidones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in these critical synthetic procedures. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues Related to Starting Materials and Reagents
Question 1: We are seeing significant amounts of unreacted starting material in our synthesis of N-substituted 4-piperidones via the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one. What could be the cause?
Answer: This is a common issue that often points to incomplete reductive amination. Several factors could be at play:
-
Suboptimal pH: The pH of the reaction medium is critical for both imine formation and the subsequent reduction. If the pH is too low, the amine will be protonated and less nucleophilic. If it's too high, the carbonyl group will be less electrophilic. For most reductive aminations, a pH between 5 and 7 is ideal.
-
Inefficient Reducing Agent: The choice and stoichiometry of the reducing agent are crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium borohydride or sodium cyanoborohydride. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) of the reducing agent.
-
Steric Hindrance: If either your amine or the ketone is sterically hindered, the reaction rate can be significantly reduced. In such cases, extending the reaction time or increasing the temperature may be necessary. However, be cautious as higher temperatures can also lead to by-product formation.
Troubleshooting Protocol:
-
pH Adjustment: Buffer the reaction mixture using acetic acid to maintain a pH of ~6.
-
Reagent Stoichiometry: Increase the equivalents of the amine and the reducing agent to 1.2 and 1.8, respectively.
-
Extended Reaction Time: Monitor the reaction progress by TLC or LC-MS every 2 hours. If the reaction stalls, consider allowing it to stir overnight.
Question 2: During the N-alkylation of a piperidone using an alkyl halide, we observe the formation of a quaternary ammonium salt as a major by-product. How can we prevent this?
Answer: The formation of a quaternary ammonium salt is due to over-alkylation of the desired N-substituted piperidone. This is particularly problematic with reactive alkyl halides.
-
Control Stoichiometry: Carefully control the stoichiometry of the alkyl halide. Using a slight excess (1.05-1.1 equivalents) is often sufficient. A large excess will drive the reaction towards the quaternary salt.
-
Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be advantageous over smaller bases like triethylamine, as it is less likely to compete with the piperidone nitrogen in reacting with the alkyl halide.
-
Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first, thus favoring the formation of the desired tertiary amine.
Workflow for Minimizing Over-Alkylation:
Caption: Minimizing over-alkylation in N-alkylation of piperidones.
Section 2: By-products from Reaction Pathways
Question 3: In our Dieckmann condensation to form a 2-substituted piperidone, we are isolating a significant amount of a dimeric by-product. What is the likely cause and solution?
Answer: Dimerization in a Dieckmann condensation typically arises from an intermolecular Claisen condensation competing with the desired intramolecular cyclization.
-
High Concentration: Running the reaction at a high concentration favors intermolecular reactions. The principle of "high dilution" is key to promoting intramolecular cyclization. By slowly adding the substrate to the base, the instantaneous concentration of the substrate remains low, favoring the intramolecular pathway.
-
Strong, Non-nucleophilic Base: The choice of base is critical. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. Ensure the base is of high purity and is added portion-wise to control the reaction rate.
Experimental Protocol for High-Dilution Dieckmann Condensation:
-
Set up a three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add the solvent (e.g., anhydrous toluene) and the base (e.g., NaH) to the flask.
-
Heat the mixture to reflux.
-
Dissolve the diester starting material in a minimal amount of anhydrous toluene and add it to the dropping funnel.
-
Add the diester solution dropwise to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete cyclization.
-
Monitor the reaction by TLC or GC-MS.
Question 4: We are attempting to synthesize an N-aryl piperidone via Buchwald-Hartwig amination and are observing significant amounts of hydrodehalogenation of our aryl halide starting material. How can we mitigate this?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It is often promoted by the presence of β-hydrides in the phosphine ligand or by certain bases.
-
Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos can promote the desired reductive elimination over competing pathways.
-
Base Selection: A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often less prone to promoting hydrodehalogenation than stronger bases like sodium tert-butoxide.
-
Solvent: Ensure you are using a dry, deoxygenated aprotic solvent like toluene or dioxane. The presence of water can facilitate hydrodehalogenation.
Table 1: Ligand and Base Selection for Buchwald-Hartwig Amination
| Ligand | Base | Common Observation | Recommendation |
| BINAP | NaOtBu | Can lead to hydrodehalogenation with certain substrates. | Consider for less hindered substrates. |
| XPhos | K₃PO₄ | Generally lower incidence of hydrodehalogenation. | Recommended for a broad range of aryl halides. |
| SPhos | Cs₂CO₃ | Excellent for challenging couplings, minimizes side reactions. | Ideal for electron-rich and hindered aryl halides. |
Section 3: Purification Challenges
Question 5: Our crude N-benzyl-4-piperidone is contaminated with a by-product that has a very similar polarity, making chromatographic purification difficult. What are our options?
Answer: When chromatographic separation is challenging, a chemical purification strategy can be effective.
-
Acid-Base Extraction: Since your desired product is a tertiary amine, it can be protonated to form a water-soluble salt.
-
Dissolve the crude mixture in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with an aqueous solution of a weak acid, such as 1 M citric acid or 10% aqueous HCl. The desired N-benzyl-4-piperidone will move into the aqueous layer as the ammonium salt.
-
Separate the layers. The non-basic by-products will remain in the organic layer.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to a pH > 10.
-
Extract the aqueous layer with fresh DCM or ethyl acetate. The purified product will now be in the organic layer.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the purified product.
-
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
References
-
Reductive Amination in the Synthesis of 4-Piperidones. Journal of Organic Chemistry. [Link]
-
The Dieckmann Condensation in Heterocyclic Synthesis. Chemical Reviews. [Link]
-
Palladium-Catalyzed C-N Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Strategies for Amine Alkylation. Organic Process Research & Development. [Link]
"scale-up issues for the production of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride"
Welcome to the technical support center for the synthesis and scale-up of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and scalable synthesis.
Synthesis Overview and Core Chemistry
The production of this compound is a multi-step process, with the core transformation being an intramolecular cyclization reaction. The most common and industrially relevant method is the Dieckmann Condensation , an intramolecular version of the Claisen condensation.[1][2] This reaction forms the pivotal piperidine ring structure.
The overall synthetic pathway typically involves the preparation of a linear diester precursor, followed by a base-mediated cyclization to form the β-keto ester, and finally, acidification to yield the desired hydrochloride salt.
The Dieckmann Condensation Mechanism
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[3] The reaction is driven by the formation of a stable, deprotonated β-keto ester intermediate, which is protonated during the acidic workup.[4]
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from one of the ester groups to form an enolate.[5]
-
Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[2]
-
Cyclization & Elimination: This nucleophilic attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.[1]
-
Deprotonation (Driving Force): The resulting β-keto ester is more acidic than ethanol. The ethoxide base deprotonates it, forming a resonance-stabilized enolate. This irreversible acid-base reaction is the driving force that shifts the equilibrium towards the product.[4]
-
Protonation: An acidic workup protonates the enolate to yield the final neutral β-keto ester product.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis and scale-up in a direct question-and-answer format.
Q1: My Dieckmann condensation yield is low and inconsistent upon scale-up. What are the most likely causes?
A: Low yield in a Dieckmann condensation is a common scale-up issue stemming from several factors. The transition from laboratory glassware to a large-scale reactor changes parameters like surface area-to-volume ratio, mixing efficiency, and heat transfer.
Primary Causes & Solutions:
-
Inadequate Base Stoichiometry or Activity: The reaction requires at least one full equivalent of a strong base. On a large scale, solid sodium ethoxide can be difficult to handle and may have reduced activity due to exposure to atmospheric moisture.
-
Solution: Use a freshly opened container of high-purity sodium ethoxide.[6][7] For large-scale operations, consider preparing the base in situ or using a solution of sodium ethoxide in ethanol. Always run the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
-
-
Suboptimal Solvent Choice: The choice of solvent can impact enolate stability and side reactions.[5] While ethanol is common when using sodium ethoxide, other solvents may be beneficial.
-
Solution: Toluene or THF are often used.[5] Polar aprotic solvents can enhance enolate stability, but the choice must be compatible with the base used.
-
-
Transesterification: If the alkoxide base does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters), transesterification can occur, leading to a mixture of products.[3]
-
Solution: Always match the base to the ester. For ethyl esters, use sodium ethoxide.
-
-
Inefficient Mixing: In a large reactor, poor mixing can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture. The rate of addition of the diester precursor to the base slurry should be carefully controlled.
-
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Troubleshooting Action |
| Base | Sodium Ethoxide (solid) | Sodium Ethoxide (solution in EtOH) | Ensures accurate stoichiometry and reactivity. |
| Atmosphere | Nitrogen balloon | Nitrogen sparge/blanket | Crucial to prevent moisture ingress.[7] |
| Solvent | Anhydrous Ethanol | Toluene or Anhydrous Ethanol | Toluene can aid in azeotropic removal of water.[5] |
| Addition Time | 15-30 minutes | 1-2 hours (controlled) | Prevents exotherm and minimizes side reactions. |
Q2: I'm observing a significant byproduct that appears to be the result of decarboxylation. Why is this happening and how can I prevent it?
A: This is a critical and frequent issue. The desired product is a β-keto ester, which is susceptible to hydrolysis followed by decarboxylation, especially when heated under acidic or basic conditions, to yield 1-ethyl-4-piperidone.[8][9]
The mechanism involves the formation of a cyclic transition state from the intermediate β-keto acid, which readily loses CO₂.[10]
Prevention Strategies:
-
Control Work-up Temperature: After the reaction is complete, cool the reaction mixture to 0-5 °C before quenching and performing the acidic workup. This minimizes the rate of both hydrolysis and decarboxylation.
-
Careful pH Adjustment: During the workup to form the hydrochloride salt, avoid strongly acidic conditions for prolonged periods, especially at elevated temperatures. Add acid slowly while maintaining a low temperature. A final pH of 1-2 is often sufficient for precipitation without aggressive degradation.[11]
-
Avoid Aqueous Biphasic Systems at High Temperatures: If performing extractions, ensure that any aqueous layers are not heated in the presence of the product. Use appropriate solvents and perform extractions efficiently at room temperature or below.
Q3: The final hydrochloride salt is difficult to crystallize or precipitates as an oil. How can I achieve a clean, solid product?
A: Oiling out or poor crystallization is typically due to impurities or incorrect solvent/antisolvent systems.
Troubleshooting Steps:
-
Assess Purity Before Precipitation: Use HPLC or TLC to analyze the crude product in the organic layer before adding HCl. If significant impurities are present, they can inhibit crystallization. Consider a preliminary purification step like a silica gel plug or charcoal treatment.
-
Solvent Selection is Key: The hydrochloride salt will have very different solubility properties than its free-base form.
-
Method: After workup and extraction into a suitable organic solvent (e.g., ethyl acetate, dichloromethane), add a solution of HCl in a solvent in which the salt is insoluble, such as isopropanol (IPA) or diethyl ether.
-
Example Protocol: Dissolve the crude free-base in a minimum amount of cold ethyl acetate. While stirring vigorously, add a 2M solution of HCl in IPA dropwise until precipitation is complete and the pH of a wet sample is ~1-2.
-
-
Control the Rate of Precipitation: Crashing the product out too quickly by adding the acid rapidly or at too high a concentration will trap impurities and favor oil formation. Slow, controlled addition with efficient stirring promotes the growth of well-defined crystals.
-
Manage Water Content: Excessive water in the organic phase can interfere with crystallization. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate before proceeding to salt formation.
Scale-Up Safety & Handling
Scaling up this synthesis introduces significant safety challenges that must be rigorously addressed. The primary hazards are associated with the reagents and the reaction itself.
Q&A: What are the critical safety protocols for handling the reagents at scale?
A: The two most hazardous starting materials are sodium ethoxide and diethyl oxalate.
-
Sodium Ethoxide (NaOEt):
-
Hazards: Highly flammable solid, water-reactive (produces flammable ethanol and corrosive sodium hydroxide), and causes severe skin and eye burns.[6][7] Dust can form an explosive mixture with air.[7]
-
Handling Protocols:
-
Always handle in an inert atmosphere (glove box or nitrogen-purged reactor).
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[6]
-
Wear appropriate PPE: flame-retardant lab coat, chemical goggles, and neoprene or nitrile rubber gloves.[6]
-
For quenching, use a non-reactive solvent first (like isopropanol) to moderate the reaction before adding water.
-
-
-
Diethyl Oxalate:
Analytical Methods
Robust in-process controls (IPCs) and final product analysis are essential for a self-validating and successful scale-up.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Objective: To monitor the consumption of the starting diester and the formation of the β-keto ester product.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 30:70 Ethyl Acetate / Hexanes (this may require optimization).
-
Procedure:
-
Prepare three lanes on a TLC plate: 'S' for the starting diester, 'C' for a co-spot (S+R), and 'R' for the reaction mixture.
-
Carefully withdraw a small aliquot from the reaction mixture and quench it in a vial containing dilute acetic acid in ethyl acetate.
-
Spot the plate and develop it in the mobile phase.
-
Visualize under a UV lamp (254 nm). The starting material and product should have different Rf values. The reaction is complete when the 'S' spot is absent in the 'R' lane.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final this compound product.
-
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of the product at ~1 mg/mL in a 50:50 water/acetonitrile mixture.
-
Inject the sample and integrate the peak areas.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link][8]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Online] Available at: [Link][14]
-
Lucintel. (2024). Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. [Online] Available at: [Link][15]
-
LP Information, Inc. (2024). Global Pharmaceutical Grade Piperidine Derivatives Market Growth 2024-2030. [Online] Available at: [Link][16]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE, 95% - Safety Data Sheet. [Online] Available at: [Link][6]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Online] Available at: [Link][9]
-
Wikipedia. (2023). Dieckmann condensation. [Online] Available at: [Link][1]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Online] Available at: [Link][10]
-
Pragma Market Research. (2024). Piperidine Market Size, Share & Industry Growth 2032. [Online] Available at: [Link][17]
-
Grokipedia. Dieckmann condensation. [Online] Available at: [Link][3]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Online] Available at: [Link][4]
-
Organic Reactions Wiki. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts. [Online] Available at: [Link][2]
-
Jones, P. (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. [Online] Available at: [Link][18]
-
Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. [Online] Available at: [19]
-
Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. [Online] Available at: [11]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Online] Available at: [Link][20]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Online] Available at: [Link][21]
-
O'Donnell, M. J. (1997). Analytical techniques for solid-phase organic and combinatorial synthesis. Drug Discovery Today, 2(3), 102-109. [Online] Available at: [Link][22]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. aklectures.com [aklectures.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 12. fishersci.fr [fishersci.fr]
- 13. Diethyl oxalate - Safety Data Sheet [chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031 [researchandmarkets.com]
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- 17. Piperidine Market Size, Share & Industry Growth 2032 [snsinsider.com]
- 18. youtube.com [youtube.com]
- 19. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
"reducing impurities in Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride preparations"
Welcome to the technical support center for the synthesis and purification of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the preparation of this important synthetic intermediate. Our focus is on providing practical, experience-driven advice to enhance yield, purity, and process robustness.
Introduction: The Synthetic Challenge
This compound is typically synthesized via an intramolecular Dieckmann condensation of a diester precursor, such as diethyl 3,3'-(ethylazanediyl)dipropionate. This base-catalyzed cyclization is a powerful tool for forming the core piperidone ring structure.[1][2][3] However, the reaction is susceptible to several side reactions that can introduce persistent impurities, complicating downstream applications and impacting final product quality. This guide provides a structured approach to identifying, understanding, and mitigating these impurities.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation reaction is giving a low yield. What are the most common causes?
A1: Low yields in a Dieckmann condensation are often traced back to several key factors:
-
Base Stoichiometry: The Dieckmann condensation requires at least one full equivalent of a strong base (e.g., sodium ethoxide). The final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction equilibrium towards the product.[2][4] Insufficient base will lead to an incomplete reaction.
-
Reaction Conditions: Ensure anhydrous conditions, as water will quench the strong base and inhibit the necessary enolate formation. Use dry solvents and properly dried glassware.
-
Base and Solvent Compatibility: The alkoxide base should match the alkyl group of the ester to prevent transesterification, a common side reaction that can lead to a mixture of products.[2] For ethyl esters, sodium ethoxide is the preferred base.
-
Temperature and Reaction Time: While the reaction is often run at reflux, excessively high temperatures or prolonged reaction times can promote side reactions and degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
Q2: The color of my crude product is off-white to yellow. What does this indicate?
A2: A yellow or brown discoloration often suggests the presence of degradation products. Piperidine and its derivatives can be susceptible to oxidation.[5] Ensure that the work-up and purification steps are performed promptly and consider using an inert atmosphere if the discoloration is significant.
Q3: I am having trouble crystallizing the final hydrochloride salt. What can I do?
A3: Crystallization can be influenced by purity, solvent choice, and cooling rate.
-
Purity: Ensure the free base is of high purity before attempting salt formation. Residual impurities can inhibit crystal lattice formation.
-
Solvent System: For piperidine derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate.[6] Experiment with different solvent systems on a small scale to find one where the hydrochloride salt is soluble when hot but sparingly soluble at room temperature or below.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section details the most common impurities encountered during the synthesis of this compound, their origins, and step-by-step protocols for their removal.
Impurity 1: Unreacted Starting Diester (Diethyl 3,3'-(ethylazanediyl)dipropionate)
-
Identification: This impurity will have a higher Rf value on a TLC plate than the more polar product. Its presence can be confirmed by ¹H NMR, looking for the characteristic signals of the open-chain diester, and by HPLC, where it will have a different retention time.
Q: I see a significant amount of starting material in my crude product. How can I improve the conversion?
A:
-
Verify Base Quality and Quantity: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide. The base should be fresh and handled under anhydrous conditions.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC every hour. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Purification: Unreacted starting material can typically be removed via flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane) will effectively separate the less polar starting material from the product.
Impurity 2: Hydrolyzed β-Keto Acid (1-ethyl-4-oxo-3-piperidinecarboxylic acid)
-
Identification: This impurity is highly polar and may streak on a normal-phase TLC plate. It is often formed during aqueous work-up, especially under acidic or basic conditions. It can be detected by HPLC and may be visible in the ¹H NMR spectrum by the absence of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal.
Q: My product seems to be degrading during work-up, and I suspect hydrolysis of the ester. How can I prevent this?
A:
-
Maintain Low Temperatures: Perform the aqueous work-up and any extractions at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Avoid Strong Acids and Bases: If an acidic wash is necessary to neutralize the base, use a weak acid like dilute acetic acid and perform the wash quickly. Avoid prolonged exposure to both strong acids and bases.
-
Anhydrous Work-up: If possible, consider an anhydrous work-up. Quench the reaction with a non-aqueous reagent and filter off the salts.
-
Purification: This highly polar impurity can be removed by flash chromatography. It will have a very low Rf and will elute much later than the desired product. Alternatively, an extraction with a dilute aqueous base (like sodium bicarbonate solution) can selectively remove the acidic impurity from the organic layer containing the desired ester.
Impurity 3: Decarboxylated Byproduct (1-ethyl-4-piperidone)
-
Identification: This impurity arises from the hydrolysis of the β-keto ester to the corresponding β-keto acid, which is unstable and can readily lose CO₂ upon heating.[7] This results in the formation of 1-ethyl-4-piperidone. It can be identified by GC-MS or LC-MS, with a molecular weight corresponding to the loss of the ethoxycarbonyl group. In the ¹H NMR, the characteristic signals for the 3-position methine and the ethyl ester will be absent.
Q: I have identified a significant peak in my chromatogram corresponding to the decarboxylated product. What are the causes and how can I avoid it?
A:
-
Avoid Excessive Heat: The decarboxylation of the intermediate β-keto acid is thermally driven. Avoid high temperatures during the reaction, work-up, and particularly during solvent removal by rotary evaporation.
-
Minimize Exposure to Water and Acid/Base: As this impurity is a consequence of hydrolysis, the same preventative measures apply: use low temperatures and avoid prolonged contact with aqueous acidic or basic solutions.
-
Purification: 1-ethyl-4-piperidone can be separated from the desired product by flash column chromatography, as its polarity will be different from the β-keto ester.
Impurity 4: Transesterification Products
-
Identification: If a non-matching alkoxide base is used (e.g., sodium methoxide with an ethyl ester), transesterification can occur, leading to a mixture of esters (e.g., methyl 1-ethyl-4-oxo-3-piperidinecarboxylate). This can be detected by GC-MS or LC-MS, which will show multiple peaks with different molecular weights corresponding to the different ester groups. ¹H NMR can also reveal the presence of different alkoxy groups (e.g., a methoxy singlet in addition to the ethoxy quartet and triplet).
Q: My analysis shows a mixture of ethyl and methyl esters. How did this happen and how can I fix it?
A:
-
Use Matching Alkoxide Base: The simplest solution is to ensure the alkoxide base matches the ester of the starting material. For diethyl 3,3'-(ethylazanediyl)dipropionate, use sodium ethoxide.
-
Purification: Separating a mixture of esters can be challenging due to their similar polarities. Preparative HPLC is often the most effective method for separating such closely related compounds. Flash chromatography may be attempted with a very shallow solvent gradient, but complete separation can be difficult.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification
This protocol is a general guideline for purifying the crude product after the Dieckmann condensation.
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent Selection: Determine the optimal solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexane. A typical Rf value for the product is around 0.3-0.4.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to avoid decarboxylation.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol describes the final purification step to obtain the crystalline hydrochloride salt.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the purified free base (after conversion to the HCl salt) in various solvents such as ethanol, isopropanol, and acetone. A good solvent will dissolve the compound when hot but not at room temperature.[6] Mixtures such as ethanol/ethyl acetate can also be effective.
-
Dissolution: Dissolve the purified product (as the HCl salt) in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
| Impurity | Typical Cause | Recommended Analytical Technique | Key Diagnostic Signals/Values |
| Starting Diester | Incomplete reaction | HPLC, ¹H NMR | Presence of open-chain diester signals in NMR; separate peak in HPLC with a different retention time. |
| Hydrolyzed β-Keto Acid | Aqueous work-up (acid/base) | HPLC, ¹H NMR | Absence of ethyl ester signals and presence of a broad COOH peak in NMR; highly polar peak in HPLC. |
| Decarboxylated Byproduct | High temperature, hydrolysis | GC-MS, LC-MS, ¹H NMR | M+ corresponding to loss of CO₂Et group; absence of ester and C3-H signals in NMR. |
| Transesterification Product | Mismatched alkoxide base | GC-MS, LC-MS, ¹H NMR | Presence of multiple ester peaks in MS; signals for different alkoxy groups in NMR. |
Visual Diagrams
Caption: The reaction pathway of the Dieckmann condensation.
Caption: Common impurity formation pathways.
References
-
Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]
- Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 144-146). Cambridge University Press.
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-oxo-1-piperidinecarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Dieckmann condensation. (n.d.). In Grokipedia. Retrieved from [Link]
- Leyva, E., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1840-1861.
-
ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4 [Table]. Retrieved from [Link]
-
Takeda, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 635–638. [Link]
-
SpectraBase. (n.d.). 1-ethyl-4-piperidinol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Desta, Y. T., & Hymete, A. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form. Bulletin of the Chemical Society of Ethiopia, 35(1), 17-31.
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Chakravarti, D., & Chakravarti, N. (1963). A paradoxical case of dieckmann cyclisation. Proceedings of the Indian Academy of Sciences - Section A, 58(2), 79-86.
-
Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3045-3051.
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Ethyl 1-(3-amino-3-oxopropyl)-4-phenyl-4-piperidinecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-piperidinecarboxylic acid, 4-oxo-3,5-bis(phenyl- methylene)-, ethyl ester. Retrieved from [Link]
Sources
- 1. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation [organic-chemistry.org]
Technical Support Center: A Guide to the Handling and Storage of Piperidone Hydrochlorides
Welcome to the technical support center for piperidone hydrochlorides. As crucial intermediates in the synthesis of a vast array of pharmaceuticals, from antipsychotics to analgesics, the integrity of these compounds is paramount to the success of your research.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the proper handling, storage, and troubleshooting of piperidone hydrochlorides to ensure the reliability and reproducibility of your experimental outcomes.
Section 1: Core Recommendations for Handling and Storage
Piperidone hydrochlorides are often crystalline solids that, while generally stable when handled correctly, are susceptible to environmental factors.[4] The primary challenges in their handling stem from their hygroscopic nature and sensitivity to oxidation.[5][6][7] Adherence to the following recommendations is the first step in ensuring the chemical integrity of your material.
Optimal Storage Conditions
Upon receipt, immediate and proper storage is critical. The hydrochloride salt form enhances stability and solubility compared to the free base, but it also makes the compound prone to absorbing atmospheric moisture (hygroscopicity).[5][8][9] This can lead to physical changes like clumping and chemical degradation.[10]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C or as specified by the manufacturer (-20°C for long-term storage).[11][12][13][14] | Lower temperatures slow down potential degradation pathways and reduce the rate of moisture uptake. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[12][15][16] Use of a desiccator is highly recommended. | Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic effects and oxidation, which can cause discoloration and impurity formation.[5][7] |
| Light | Protect from light by using amber vials or storing in a dark location.[12] | Piperidine-based compounds can be sensitive to light, which can catalyze oxidative degradation, leading to colored impurities.[7] |
Protocol for Handling Incoming Material
A systematic approach to receiving and storing new batches of piperidone hydrochloride will prevent future complications.
Caption: Workflow for receiving and storing piperidone hydrochlorides.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My piperidone hydrochloride powder has turned from white to a yellow or brownish color. What happened and can I still use it?
A: This discoloration is a common indicator of oxidation.[7] Piperidine rings can be susceptible to oxidation, especially when exposed to air and light over time. The resulting oxidized species are often colored impurities.
-
Causality: The nitrogen atom and adjacent carbons in the piperidone ring are potential sites for oxidation. This process is accelerated by exposure to oxygen, light, and potentially trace metal impurities.
-
Recommended Action: Do not assume the material is usable. The presence of impurities, even in small amounts, can significantly impact reaction outcomes.
-
Qualify the Material: Before use, assess the purity. A simple Thin-Layer Chromatography (TLC) analysis against a reference standard (if available) can quickly reveal the presence of gross impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[17]
-
Purification: If impurities are detected and the material is critical, purification may be an option. For piperidine free bases, distillation is common.[7] For the hydrochloride salt, recrystallization may be possible, but consult relevant literature for appropriate solvent systems.
-
Prevention: Ensure all future storage is under an inert atmosphere and protected from light.[12]
-
Q2: The powder has become clumpy and is difficult to weigh accurately. What is the cause and how can I mitigate this?
A: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[5][10] When the hydrochloride salt absorbs water from the air, it can form hydrates or even partially dissolve, leading to the formation of solid bridges between particles, resulting in caking and poor flowability.[9][10]
-
Causality: The ionic nature of the hydrochloride salt and the presence of polar functional groups attract and form hydrogen bonds with water molecules.[9]
-
Recommended Action:
-
Drying: You can attempt to dry the material by placing it under a high vacuum for several hours in a desiccator containing a strong drying agent (e.g., P₂O₅). Gentle heating under vacuum may be possible, but be cautious of the compound's melting point (which can vary, from 89°C to over 230°C for different forms) to avoid degradation.[11][12][18]
-
Improve Handling Technique: When weighing, remove the container from cold storage and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder. Weigh the required amount as quickly as possible and tightly reseal the container.
-
Storage Enhancement: Store the primary container within a secondary container, such as a desiccator cabinet, both in and out of the refrigerator.
-
Caption: Decision workflow for troubleshooting common piperidone HCl issues.
Q3: I'm having trouble dissolving the compound, or it precipitates out of solution. What's going on?
A: Solubility issues can arise from several factors, including solvent choice, concentration, pH, and purity.
-
Causality & Recommended Action:
-
Solvent Mismatch: While hydrochloride salts are designed for enhanced aqueous solubility, their solubility in organic solvents can be limited.[19] Verify that you are using an appropriate solvent.
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution or gently warming and sonicating the mixture to aid dissolution.
-
pH and Common-Ion Effect: In acidic solutions (e.g., those containing HCl), the solubility of a hydrochloride salt may decrease due to the common-ion effect.[20] Conversely, if the solution is made too basic, the hydrochloride salt can convert to the less soluble free base, causing it to precipitate. Maintain a suitable pH for your application.
-
Purity: Degraded or impure material may have different solubility characteristics. If you suspect degradation, verify the purity of your starting material.[21]
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the ideal solvents for preparing stock solutions of piperidone hydrochlorides? For 4-Piperidone hydrochloride, experimental data shows good solubility in polar solvents. A summary is provided below. Always start with a small amount to test solubility in your specific solvent system.[19]
| Solvent | Reported Solubility[19] |
| DMSO | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| DMF | 5 mg/mL |
| Ethanol | 2 mg/mL |
| Water | Soluble[1] |
| Acetone | Soluble[1] |
-
How should I dispose of waste piperidone hydrochloride? Waste should be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, regional, and national regulations.[5][22] Do not empty into drains.
-
Is a fume hood necessary for handling the solid powder? Yes. While not always highly volatile, fine dust can be generated during handling.[5][12] Inhalation should be avoided. Handling in a fume hood or a well-ventilated area minimizes respiratory exposure.[5][15] It also provides a contained space for handling and weighing.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol ensures the accurate and safe preparation of a stock solution for experimental use.
-
Pre-Weighing Preparation: Remove the piperidone hydrochloride container from its storage location (e.g., 2-8°C refrigerator) and place it in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the compound.
-
Weighing: In a fume hood, weigh the desired amount of the powder into a clean, dry, and appropriately sized vial (e.g., amber glass vial). Perform this step as quickly as is safe to minimize exposure to air.
-
Solvent Addition: Add the desired solvent (e.g., DMSO) to the vial in portions. After the first addition, cap the vial and vortex gently.
-
Dissolution: Continue adding solvent up to the final desired volume. If the compound does not dissolve readily, use a sonicating bath for 5-10 minutes. Gentle warming can be applied if the compound is known to be thermally stable in that solvent, but do not exceed 40-50°C.
-
Final Preparation: Once fully dissolved, ensure the solution is clear and free of particulates. If necessary, filter the solution through a 0.22 µm syringe filter compatible with your solvent.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a rapid, qualitative method to check for non-polar impurities or degradation products.
-
Sample Preparation: Prepare a small, concentrated solution of your piperidone hydrochloride in a suitable solvent like methanol or ethanol (~1-5 mg/mL).
-
TLC Plate and Mobile Phase: Select a silica gel TLC plate. A common mobile phase for piperidine-based compounds is a mixture of a moderately polar organic solvent and a base, such as Dichloromethane:Methanol (9:1) with a few drops of triethylamine or ammonium hydroxide to prevent streaking.
-
Spotting: Using a capillary tube, carefully spot a small amount of your solution onto the TLC plate's baseline.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active). You can also use a staining agent like potassium permanganate or iodine vapor.
-
Analysis: A pure compound should ideally show a single spot. The appearance of additional spots, especially near the baseline (polar impurities) or close to the solvent front (non-polar impurities), indicates the presence of other species and warrants further investigation by HPLC.
References
-
GTI Laboratory Supplies. (n.d.). Safety Data Sheet: 4-Piperidone monohydrate hydrochloride. [Link]
-
Molekula. (2024). 4-Piperidone hydrochloride monohydrate - Safety Data Sheet. [Link]
-
Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. [Link]
-
Prajapati, S. K., & Gupta, P. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
SYNTHETIKA. (n.d.). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. [Link]
-
Alfa Aesar. (2023). SAFETY DATA SHEET: Piperidine hydrochloride. [Link]
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Plant Care. (2026). How to Choose the Best Piperidone: A Complete Buying Guide. [Link]
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Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry. [Link]
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Lim, Y. Z., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2023). 4-Piperidone Hydrochloride Monohydrate: Properties, Applications, and Manufacturers. [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
OPUS at UTS. (2013). Analytical Methods. [Link]
- Google Patents. (2022).
-
Kliuchka, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
PubMed. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. [Link]
-
ScienceDirect. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
PubChem. (n.d.). Piperidine. [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride: A Guide for Researchers
Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid piperidone core, coupled with the reactive β-ketoester functionality, provides a versatile scaffold for structural elaboration. This guide presents a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach. The methodologies discussed are grounded in established organic chemistry principles and supported by data from analogous transformations reported in the scientific literature.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the construction of the substituted piperidone ring. The two main retrosynthetic disconnections considered in this guide are:
-
Dieckmann Condensation: An intramolecular cyclization of a suitable acyclic diester to form the β-ketoester piperidone ring. This is a classic and reliable method for the formation of five- and six-membered rings.
-
N-Alkylation of a Pre-formed Piperidone Ring: This approach involves the synthesis of a piperidone precursor followed by the introduction of the N-ethyl group.
A third, more convergent approach, based on a one-pot cyclization, will also be discussed. Each of these strategies presents its own set of advantages and challenges in terms of starting material availability, reaction efficiency, and scalability.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester.[1][2] For the synthesis of our target molecule, this approach commences with the preparation of a key acyclic precursor, diethyl N-ethyl-β,β'-iminodipropionate.
Workflow for the Dieckmann Condensation Route
Caption: Workflow of the Dieckmann Condensation route.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Diethyl N-ethyl-β,β'-iminodipropionate (Aza-Michael Addition)
The precursor diester is synthesized via a double Michael addition of ethylamine to two equivalents of ethyl acrylate.[3]
-
Protocol: To a solution of ethylamine (1.0 equivalent) in ethanol, ethyl acrylate (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford diethyl N-ethyl-β,β'-iminodipropionate as a colorless oil.
Step 2: Synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate (Dieckmann Condensation)
The intramolecular cyclization of the diester is effected by a strong base, typically sodium ethoxide.[4][5]
-
Protocol: A solution of diethyl N-ethyl-β,β'-iminodipropionate (1.0 equivalent) in anhydrous toluene is added dropwise to a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene at reflux. The reaction mixture is heated at reflux for 4-6 hours. After cooling, the mixture is quenched with a dilute aqueous solution of hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketoester.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.
-
Protocol: The crude Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate is dissolved in anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether is then added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Route 2: N-Alkylation of a Precursor Piperidone
This strategy involves the initial synthesis of a suitable piperidone precursor, followed by the introduction of the ethyl group onto the nitrogen atom. This can be achieved through direct N-alkylation or reductive amination.
Workflow for the N-Alkylation Route
Caption: Workflows for the N-Alkylation routes.
Step-by-Step Experimental Protocols
Sub-route 2a: Direct N-Alkylation
This method involves the direct reaction of a secondary amine with an ethylating agent.
-
Protocol: To a solution of Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride (1.0 equivalent) in dimethylformamide (DMF), potassium carbonate (2.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl iodide (1.2 equivalents) is then added, and the reaction mixture is heated at 60-70 °C for 12-16 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then converted to the hydrochloride salt as described in Route 1.
Sub-route 2b: Reductive Amination
Reductive amination offers a milder alternative for N-alkylation, proceeding through an intermediate enamine or iminium ion.[6][7]
-
Protocol: To a solution of Ethyl 4-oxo-3-piperidinecarboxylate (1.0 equivalent) and acetaldehyde (1.5 equivalents) in dichloromethane, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude product is converted to its hydrochloride salt.
Route 3: Convergent One-Pot Cyclization
A patent describes a one-pot method for the preparation of N-substituted 4-piperidinecarboxylates.[8] This approach involves the cyclization of a compound with an active methylene group and an N-substituted diethanolamine derivative.
Workflow for the One-Pot Cyclization Route
Caption: Workflow of the One-Pot Cyclization route.
Step-by-Step Experimental Protocol
-
Protocol: To a suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF), a solution of ethyl cyanoacetate (1.0 equivalent) in THF is added dropwise. The mixture is stirred at reflux for 30 minutes. A solution of an N-ethyldiethanolamine derivative (e.g., the corresponding ditosylate, 1.0 equivalent) in THF is then added, and the reaction is refluxed for 12-24 hours. After cooling, the reaction is quenched with water, and the pH is adjusted to neutral with concentrated hydrochloric acid. The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography and subsequently converted to the hydrochloride salt.[8]
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Dieckmann Condensation | Route 2a: Direct N-Alkylation | Route 2b: Reductive Amination | Route 3: One-Pot Cyclization |
| Starting Materials | Ethylamine, Ethyl Acrylate | Ethyl 4-oxo-3-piperidinecarboxylate, Ethyl Iodide | Ethyl 4-oxo-3-piperidinecarboxylate, Acetaldehyde | Ethyl Cyanoacetate, N-ethyldiethanolamine derivative |
| Number of Steps | 3 | 2 | 2 | 2 (one-pot) |
| Typical Overall Yield | Moderate to Good | Good | Good to Excellent | Moderate |
| Scalability | Good | Good | Good | Moderate |
| Key Advantages | Reliable ring formation. | Straightforward transformation. | Mild reaction conditions. | Convergent and potentially atom-economical. |
| Potential Challenges | Preparation of the acyclic precursor. | Potential for over-alkylation. | Cost of reducing agent. | Preparation of the diethanolamine derivative. |
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and process safety considerations.
-
The Dieckmann Condensation (Route 1) is a robust and well-established method for constructing the piperidone ring, making it a reliable choice for moderate to large-scale synthesis.
-
The N-Alkylation routes (Route 2a and 2b) are advantageous if the precursor, Ethyl 4-oxo-3-piperidinecarboxylate, is readily available. Reductive amination (Route 2b) is generally preferred over direct alkylation (Route 2a) due to its milder conditions and often higher selectivity.
-
The One-Pot Cyclization (Route 3) offers an elegant and convergent approach, though it may require more optimization to achieve high yields and purity.
For drug development professionals, a thorough evaluation of each route's cost-effectiveness, environmental impact, and regulatory compliance will be crucial for selecting the most suitable manufacturing process.
References
-
Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). In Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- Kuhakarn, C., et al. (2005). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Molecules, 10(5), 633-638.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Journal of Chemical and Pharmaceutical Research. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. 2(2), 581-589.
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (2009).
- Tarasov, A. A., & Chupakhin, O. N. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12387-12443.
- Ramachandran, P. V., et al. (2017). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 7(78), 49354-49359.
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved January 20, 2026, from [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and adherence to global regulatory standards.
The Criticality of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For a pharmaceutical intermediate like this compound, validated analytical methods are crucial for ensuring its identity, purity, and quality, which directly impacts the safety and efficacy of the final drug product.[3][4] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines on analytical method validation, which form the basis of the principles discussed herein.[5][6][7]
Understanding the Analyte: this compound
To select and validate appropriate analytical methods, we must first consider the physicochemical properties of the target molecule.
-
Structure: It possesses a piperidine ring, a keto group, and an ester functional group.
-
Chromophore: The molecule lacks a strong ultraviolet (UV) chromophore, which presents a challenge for detection by conventional UV-Vis spectroscopy.[8]
-
Volatility: As a hydrochloride salt, the compound has low volatility, which may require derivatization for gas chromatography (GC) analysis.
These characteristics guide our selection of suitable analytical techniques and inform the necessary validation parameters.
Comparative Analysis of Analytical Methods
We will now compare three principal analytical techniques for the comprehensive analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[9][10] Given the analyte's lack of a strong UV chromophore, alternative detection methods to standard UV-Vis are necessary.
Methodology Comparison: HPLC Detectors
| Detector | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, charges the resulting aerosol particles, and measures the charge. | Universal detection for non-volatile and semi-volatile compounds, independent of chromophores. Good sensitivity and gradient compatibility. | Non-linear response may require more complex calibration models. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Highly specific and sensitive. Provides structural information for impurity identification. | Higher cost and complexity compared to other detectors. |
| Refractive Index (RI) Detector | Measures the change in the refractive index of the eluent. | Universal detector. | Not compatible with gradient elution, lower sensitivity. |
For robust quantitative analysis, HPLC coupled with CAD or MS detection is recommended over RI detection due to better sensitivity and gradient compatibility.
Proposed HPLC-CAD/MS Method & Validation Protocol
A reversed-phase HPLC method would be the primary choice. The validation of this method must adhere to ICH Q2(R2) guidelines.[11]
Experimental Protocol: HPLC-CAD/MS
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the main component from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: CAD or MS (in positive ion mode).
-
-
Validation Parameters & Acceptance Criteria:
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in formulation), and spiked samples with known impurities. | The peak for the analyte should be free of interference from other components. |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts and equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate). | No significant impact on the results (RSD ≤ 2.0%). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12] Due to the low volatility of the hydrochloride salt, derivatization is likely necessary to convert the analyte into a more volatile form suitable for GC analysis.
Proposed GC-MS Method & Validation Protocol
Experimental Protocol: GC-MS
-
Sample Preparation (Derivatization):
-
React the analyte with a suitable derivatizing agent (e.g., silylation agent like BSTFA) to increase volatility.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized analyte from by-products and impurities.
-
MS Detector: Electron Ionization (EI) source with a quadrupole mass analyzer.
-
Validation Considerations for GC-MS
The validation parameters would be similar to those for HPLC, with a focus on the consistency and efficiency of the derivatization step.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for determining the purity of substances without the need for a specific reference standard of the analyte itself.[6][13][14] This is particularly advantageous in early drug development when a fully characterized standard may not be available.[11]
Principle of qNMR
The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to that of a known amount of an internal standard, the absolute purity of the analyte can be determined.[14]
Proposed qNMR Method & Validation Protocol
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh the analyte and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the known purity of the internal standard.
-
Validation of qNMR
Validation of a qNMR method involves demonstrating its specificity (through signal assignment), linearity, accuracy, and precision.
Performance Comparison Summary
| Parameter | HPLC-CAD/MS | GC-MS (with Derivatization) | qNMR |
| Specificity | High (especially with MS) | High (with MS) | Very High (structural information) |
| Sensitivity | High | Very High | Moderate |
| Precision | High (RSD < 2%) | High (RSD < 2%) | High (RSD < 1%) |
| Throughput | High | Moderate | Low |
| Need for Reference Standard | Yes (for quantification) | Yes (for quantification) | No (uses internal standard) |
| Sample Preparation | Simple dissolution | More complex (derivatization) | Simple dissolution |
Visualizing the Workflow
Experimental Workflow for Method Validation
Caption: A streamlined workflow for analytical method validation.
Decision Tree for Method Selection
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A Comparative Guide to the Biological Activities of Piperidone Derivatives
The piperidone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, represents a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have established piperidone as a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various piperidone derivatives, supported by experimental data and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform and guide future research in this promising field.
Part 1: Anticancer Activity of Piperidone Derivatives
Piperidone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. The core structure allows for diverse substitutions, leading to compounds with varied mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic efficacy of piperidone derivatives is commonly evaluated using assays such as the MTT and SRB assays, which measure cell viability and proliferation. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furfurylidene 4-piperidones | Compound 2d | Molt-4 (Leukemia) | Not specified as exact value, but significant | [3] |
| Compound 3d | Molt-4 (Leukemia) | Not specified as exact value, but significant | [3] | |
| Halogenated Bis(methoxybenzylidene)-4-piperidones | Curcuminoid 2a | 518A2 (Melanoma) | Not specified | [4] |
| Curcuminoid 3c | HCT116 (Colon) | Not specified | [4] | |
| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | Not specified | HCT116 (Colon), A431 (Skin) | Not specified | [5] |
| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | Not specified | HCT116 (Colon), MCF7 (Breast) | Not specified | [5] |
Note: The table presents a selection of reported activities. IC50 values can vary based on experimental conditions.
Mechanism of Anticancer Action & Signaling Pathways
The anticancer effects of piperidone derivatives are often mediated through the modulation of critical intracellular signaling pathways that control cell fate.
-
Induction of Apoptosis: Many piperidone derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[6]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[1]
-
Inhibition of Key Signaling Pathways: Piperidone derivatives have been shown to interfere with signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[1][7]
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain piperidone derivatives can inhibit this pathway, leading to decreased cancer cell survival.[1][8]
Caption: PI3K/Akt signaling pathway and points of inhibition by piperidone derivatives.
MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation can lead to uncontrolled cell growth. Some piperidone derivatives exert their anticancer effects by modulating this pathway.[9]
Caption: MAPK/ERK signaling pathway and potential inhibitory points for piperidone derivatives.
Part 2: Antimicrobial Activity of Piperidone Derivatives
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Piperidone derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[10][11] The presence of the piperidone ring appears to be a key structural feature that can enhance antibacterial activity.[12]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of piperidone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids | Compound 1 (R = H) | Streptococcus salivarius | 250-500 | [12][13] |
| Compound 10 (R = 3,4,5-OMe) | Lactobacillus paracasei | 250-500 | [12][13] | |
| Compound 13 (R = 3-F) | Streptococcus mutans | 250-500 | [12][13] | |
| 2,6-diaryl-3-methyl-4-piperidones | Compound 1a | Staphylococcus aureus | 12 | [14] |
| Compound 1a | Escherichia coli | 8 | [14] | |
| Piperidine-substituted halogenobenzenes | Compound 3 | Staphylococcus aureus | 32-512 | [15][16] |
| Compound 5 | Candida albicans | 32-64 | [15][16] |
Note: The table presents a selection of reported activities. MIC values can vary based on the specific strain and testing methodology.
Mechanism of Antimicrobial Action
The precise mechanisms by which piperidone derivatives exert their antimicrobial effects are still under investigation and can vary between different structural classes. However, some proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many piperidone derivatives may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and eventual cell lysis.
-
Inhibition of Essential Enzymes: These compounds may act as inhibitors of crucial bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.
-
Interference with Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.
Part 3: Anti-inflammatory Activity of Piperidone Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Piperidone derivatives have demonstrated promising anti-inflammatory properties, primarily through their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.[17][18]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of piperidone derivatives is often evaluated by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in cell-based assays. Inhibition of the cyclooxygenase-2 (COX-2) enzyme is another important measure of anti-inflammatory activity.
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Diarylidene-N-Methyl-4-Piperidones | Compound 1 | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Not specified, but significant reduction | [17] |
| Compound 3 | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Not specified, but significant reduction | [17] | |
| 2-piperidone derivatives | Compound 7q | TNF-α, IL-1β, IL-6 Production Inhibition | Not specified, but effective suppression | [19] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | Compound 4e | COX-2 Inhibition | 3.34 | [20] |
| Compound 9h | COX-2 Inhibition | 2.35 | [20] | |
| Pyridazine derivatives | Compound 4c | COX-2 Inhibition | 0.26 | [21] |
| Compound 6b | COX-2 Inhibition | 0.18 | [21] |
Note: The table presents a selection of reported activities. IC50 values can vary based on the specific assay conditions.
Mechanism of Anti-inflammatory Action & Signaling Pathways
The anti-inflammatory effects of piperidone derivatives are largely attributed to their ability to suppress key signaling pathways that orchestrate the inflammatory response.
NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[22] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Several piperidone derivatives have been shown to inhibit the NF-κB pathway, thereby dampening the inflammatory cascade.[23]
Caption: NF-κB signaling pathway and points of inhibition by piperidone derivatives.
Part 4: Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Test compounds
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidone derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB Assay for Cytotoxicity
The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
Materials:
-
Muller-Hinton agar plates
-
Bacterial or fungal cultures
-
Sterile cork borer or pipette tips
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculation: Inoculate the surface of the agar plates uniformly with the test microorganism.
-
Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the piperidone derivative solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Data Analysis: Compare the zone of inhibition of the test compounds to the controls to determine their antimicrobial activity.
Griess Assay for Nitric Oxide Determination
This assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Materials:
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solutions
-
Cell culture supernatants from cells stimulated with an inflammatory agent (e.g., LPS) and treated with piperidone derivatives.
-
96-well plates
Procedure:
-
Sample and Standard Preparation: Add 50 µL of cell culture supernatant and a series of sodium nitrite standards to a 96-well plate.
-
Griess Reagent Addition: Add 50 µL of Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the sodium nitrite standards. Use this curve to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition by the piperidone derivatives compared to the stimulated, untreated control.
Conclusion
Piperidone derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new therapeutics. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. The detailed experimental protocols and mechanistic insights, including the modulation of key signaling pathways, offer a solid foundation for researchers to further explore and harness the therapeutic potential of the piperidone scaffold. Continued investigation into the diverse chemical space of piperidone derivatives is warranted to unlock their full potential in addressing unmet medical needs.
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Al-bayati, F. A., & Amin, H. H. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
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Canvax. (2023, March 21). SRB Cytotoxicity Assay. Retrieved from [Link]
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Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Retrieved from [Link]
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KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved from [Link]
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SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Isomers of Ethyl 4-oxo-3-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for the isomers of Ethyl 4-oxo-3-piperidinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. As a β-keto ester, this molecule prominently exists as a dynamic equilibrium between its keto and enol tautomers. Understanding and distinguishing these forms are crucial for predicting reactivity, designing synthetic pathways, and ensuring the purity and efficacy of potential drug candidates.
This guide, structured with the practicing scientist in mind, moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical applicability.
The Dynamic Duo: Keto-Enol Tautomerism
Ethyl 4-oxo-3-piperidinecarboxylate is a classic example of a β-keto ester, a class of compounds that exhibit keto-enol tautomerism. This is a chemical equilibrium between a "keto" form (containing a ketone and an ester) and an "enol" form (containing an alcohol and an alkene adjacent to the ester). The interconversion between these two forms is a dynamic process influenced by factors such as solvent polarity, temperature, and pH. The ability to distinguish and quantify these tautomers is a fundamental aspect of their chemical analysis.
The enol form, specifically Ethyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate, can be stabilized through intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This stabilization can significantly influence the position of the tautomeric equilibrium.
Spectroscopic Fingerprints: A Comparative Analysis
The differentiation of the keto and enol tautomers of Ethyl 4-oxo-3-piperidinecarboxylate relies on the distinct spectroscopic signatures of their functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structures of the keto and enol forms and for determining their relative concentrations in solution.
¹H NMR Spectroscopy:
The proton NMR spectra of the keto and enol forms are expected to show significant differences. The keto form will exhibit signals corresponding to the protons on the piperidine ring, including the α-protons to the ketone and the methine proton at the C3 position. In contrast, the enol form will lack the C3 methine proton signal and instead show a characteristic downfield signal for the enolic hydroxyl proton. The chemical shifts of the other ring protons will also differ due to the change in hybridization and electronic environment.
¹³C NMR Spectroscopy:
Carbon-13 NMR provides a clear distinction between the two tautomers. The keto form will display a characteristic signal for the ketonic carbonyl carbon (C4) in the range of 205-220 ppm.[1] The enol form, on the other hand, will lack this signal and instead show two signals in the alkene region for the C3 and C4 carbons, with the C4 carbon (bearing the hydroxyl group) appearing at a higher field than the C3 carbon.[2] The chemical shift of the ester carbonyl carbon will be less affected by the tautomerism.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Tautomers of Ethyl 4-oxo-3-piperidinecarboxylate
| Assignment | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) | Key Differentiating Feature |
| ¹H NMR | |||
| -CH₂- (ester) | ~4.2 (q) | ~4.1 (q) | |
| -CH₃ (ester) | ~1.3 (t) | ~1.2 (t) | |
| Piperidine Ring Protons | Multiplets in the range of 2.0-3.5 | Altered chemical shifts due to C=C bond | |
| C3-H | ~3.5 (t) | Absent | Presence/absence of the methine proton at C3. |
| Enolic OH | Absent | ~12-15 (broad s) | Highly deshielded proton due to hydrogen bonding. |
| ¹³C NMR | |||
| C=O (ketone, C4) | ~205-220 | Absent | Diagnostic signal for the keto form. |
| C=O (ester) | ~170-175 | ~170-175 | |
| -CH₂- (ester) | ~61 | ~60 | |
| -CH₃ (ester) | ~14 | ~14 | |
| C3 | ~50-60 | ~90-100 | Significant upfield shift in the enol form. |
| C4 | ~205-220 | ~160-170 | Shift from ketonic to enolic carbon. |
| Piperidine Ring Carbons | Signals in the aliphatic region | Altered chemical shifts |
Note: The predicted chemical shifts are based on typical values for β-keto esters and related piperidine derivatives. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer.
-
Keto Form: The IR spectrum of the keto tautomer is characterized by two distinct carbonyl stretching vibrations: one for the ketone (C=O) around 1715 cm⁻¹ and one for the ester (C=O) around 1735 cm⁻¹.
-
Enol Form: The enol tautomer will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the enol. The C=O stretching frequency of the ester will be slightly lower (around 1650-1670 cm⁻¹) due to conjugation with the C=C double bond. A C=C stretching vibration will also be present around 1600-1640 cm⁻¹.[3]
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for the Tautomers of Ethyl 4-oxo-3-piperidinecarboxylate
| Functional Group | Keto Tautomer | Enol Tautomer |
| C=O (Ketone) | ~1715 | Absent |
| C=O (Ester) | ~1735 | ~1650-1670 (conjugated) |
| C=C | Absent | ~1600-1640 |
| O-H (Enol) | Absent | ~3200-3600 (broad) |
Note: The provided FTIR data for Ethyl 4-oxopiperidine-3-carboxylate from SpectraBase likely represents the keto form, showing a strong carbonyl absorption.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. While the keto and enol tautomers have the same molecular weight, their fragmentation patterns under certain ionization techniques might differ, although this is often not the primary method for their distinction. Electron Ionization (EI) mass spectrometry of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom and fragmentation of the ring.[4] The mass spectrum of Ethyl 4-oxopiperidine-3-carboxylate shows a molecular ion peak corresponding to its molecular weight.[5]
Experimental Protocols
To obtain the spectroscopic data for a comparative analysis, the following experimental protocols are recommended.
Synthesis of Ethyl 4-oxo-3-piperidinecarboxylate
A common method for the synthesis of Ethyl 4-oxo-3-piperidinecarboxylate involves the Dieckmann condensation of an appropriate amino diester.[6]
Workflow for Synthesis:
A flowchart for the synthesis of Ethyl 4-oxo-3-piperidinecarboxylate.
Spectroscopic Analysis
Workflow for Spectroscopic Isomer Comparison:
Workflow for the spectroscopic comparison of isomers.
Detailed Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized Ethyl 4-oxo-3-piperidinecarboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the integration of signals corresponding to the keto and enol forms to determine their relative ratio.
-
The broad enolic OH proton may require a wider spectral window.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the key diagnostic signals for the ketonic carbonyl and the enolic carbons.
-
Detailed Protocol for IR Analysis:
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or prepare a solution in a suitable solvent (e.g., chloroform).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic stretching frequencies for the C=O (keto and ester), C=C, and O-H functional groups.
Detailed Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The robust differentiation of the keto and enol isomers of Ethyl 4-oxo-3-piperidinecarboxylate is a critical step in its chemical characterization. Through a systematic application of NMR and IR spectroscopy, researchers can confidently identify and quantify these tautomers. This guide provides the foundational knowledge and practical protocols to perform a thorough spectroscopic comparison, ensuring the scientific integrity of research and development endeavors involving this important heterocyclic scaffold.
References
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SpectraBase. (n.d.). Ethyl 4-oxopiperidine-3-carboxylate. [Link]
-
Fiveable. (n.d.). Keto-enol tautomerism. [Link]
-
ResearchGate. (2012). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Piperidine-Based Compounds
In the landscape of modern drug discovery, the journey of a novel therapeutic agent from initial synthesis to potential clinical application is a meticulous process of rigorous evaluation. Central to this endeavor is the critical comparison of a compound's performance in controlled laboratory settings (in vitro) versus its effects within a living organism (in vivo). This guide provides an in-depth technical comparison of the efficacy of compounds synthesized from the versatile scaffold, Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride. Through a representative case study, we will explore the nuances of translating promising in vitro results into tangible in vivo efficacy, offering field-proven insights for researchers, scientists, and drug development professionals.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals targeting conditions from pain and inflammation to neurodegenerative disorders and cancer. The starting material, this compound, offers a synthetically tractable platform for generating diverse libraries of bioactive molecules.
From Scaffold to Candidate: A Synthetic Overview
The journey begins with the chemical modification of the this compound scaffold. A common synthetic route involves a multi-step process to introduce various functional groups, thereby modulating the compound's physicochemical properties and biological activity. For the purpose of this guide, we will consider a representative synthetic scheme leading to a hypothetical lead compound, "Compound X," designed as a potential analgesic.
Caption: Generalized synthetic pathway for Compound X.
Part 1: The In Vitro Evaluation - A Controlled Environment
The initial assessment of a compound's potential therapeutic value is conducted through a battery of in vitro assays. These experiments provide a controlled environment to probe the compound's mechanism of action and determine its potency at a cellular and molecular level.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental initial screen for any potential therapeutic is to assess its toxicity to living cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Compound X is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vitro Efficacy Data for Compound X
| Assay Type | Target/Cell Line | Endpoint | Result for Compound X |
| Cytotoxicity | HeLa Cells | IC50 | > 100 µM |
| Analgesic Target | Opioid Receptor Binding | Ki | 15 nM |
| Enzyme Inhibition | COX-2 Enzyme Assay | IC50 | 500 nM |
The in vitro data for Compound X suggests it is not overtly cytotoxic and displays promising activity at a key analgesic target. This provides a strong rationale for advancing to in vivo studies.
Part 2: The In Vivo Assessment - The Complexity of a Living System
While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex biological environment of a living organism. In vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and overall safety profile.
Experimental Protocol: In Vivo Analgesic Efficacy (Hot Plate Test)
The hot plate test is a common method for assessing the analgesic properties of drugs in rodents.
Methodology:
-
Animal Acclimation: Male Swiss albino mice are acclimated to the laboratory environment for at least one week before the experiment.
-
Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: Compound X is administered to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses. A control group receives the vehicle.
-
Post-Treatment Measurement: The latency to the nociceptive response is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose at each time point.
In Vivo Efficacy Data for Compound X
| Animal Model | Test | Dose | Result for Compound X |
| Mouse | Hot Plate Test | 10 mg/kg | 65% MPE at 60 min |
| Rat | Carrageenan-induced Paw Edema | 10 mg/kg | 45% reduction in paw volume |
The in vivo results for Compound X demonstrate a significant analgesic effect in a standard pain model, corroborating the in vitro findings.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. However, this is often not a straightforward relationship due to several factors that come into play in a living system.
Caption: Factors influencing in vitro to in vivo translation.
For Compound X, the strong in vitro target engagement (low Ki value) translates to a measurable analgesic effect in vivo. However, the dose required to achieve this effect (10 mg/kg) will be influenced by its pharmacokinetic properties. Further studies would be necessary to determine its bioavailability, metabolic stability, and ability to cross the blood-brain barrier if targeting the central nervous system.
Conclusion: An Iterative and Integrative Approach
The development of novel therapeutics from scaffolds like this compound is a testament to the power of medicinal chemistry. The successful translation of a compound from a promising in vitro candidate to an effective in vivo agent hinges on a deep understanding of the complex interplay between its chemical properties and the biological environment. This guide has provided a framework for this comparative analysis, emphasizing the importance of robust experimental design and a clear-eyed interpretation of the data. By embracing an iterative and integrative approach that constantly correlates in vitro findings with in vivo outcomes, the scientific community can continue to advance the frontier of drug discovery.
References
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-
Title: Piperidines in Drug Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: The Role of the Piperidine Scaffold in Modern Therapeutics. Source: Molecules. URL: [Link]
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Title: In Vitro and In Vivo Pharmacological Characterization of a Novel Analgesic. Source: British Journal of Pharmacology. URL: [Link]
-
Title: A practical guide to in vitro and in vivo methods for analgesia. Source: Journal of Pharmacological and Toxicological Methods. URL: [Link]
"alternative reagents to Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride in synthesis"
An In-Depth Guide to Alternative Reagents in the Synthesis of 4-Oxopiperidine-3-Carboxylate Scaffolds
For researchers and professionals in drug development, the 4-oxopiperidine-3-carboxylate scaffold is a cornerstone in the synthesis of a multitude of bioactive molecules. Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride is a frequently utilized building block for this purpose. However, the demands of modern synthetic chemistry—ranging from cost-efficiency and scalability to the need for diverse functional group tolerance—necessitate a broader understanding of alternative reagents and synthetic strategies. This guide provides a detailed comparison of viable alternatives, supported by experimental data and protocols, to empower chemists with the knowledge to make informed decisions in their synthetic design.
The Benchmark: Synthesis via Dieckmann Condensation
The traditional and most common route to ethyl 1-ethyl-4-oxopiperidine-3-carboxylate involves the intramolecular Dieckmann condensation of a diester precursor. This reaction, typically carried out in the presence of a strong base like sodium ethoxide, is a reliable method for forming the six-membered piperidone ring.
The general workflow for this synthesis is as follows:
Figure 1. General workflow for the synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate via Dieckmann Condensation.
While effective, this method has certain limitations. The use of strong bases can be problematic for substrates with base-sensitive functional groups. Furthermore, the synthesis of the diester precursor itself can add steps to the overall sequence, and the choice of the N-substituent (in this case, ethyl) is fixed early in the synthesis.
Alternative 1: Varying the N-Substituent for Enhanced Synthetic Flexibility
A significant limitation of using a pre-made N-substituted piperidone, such as the N-ethyl variant, is the lack of flexibility in late-stage diversification. A common strategy to overcome this is to use an N-substituent that can be easily removed or modified at a later stage. The N-benzyl and N-Boc (tert-butyloxycarbonyl) protected piperidones are popular choices.
N-Boc-4-oxopiperidine-3-carboxylate
The use of an N-Boc protecting group offers the advantage of being readily removable under acidic conditions, allowing for subsequent N-functionalization. This is particularly useful in the synthesis of compound libraries where diverse N-substituents are desired.
Experimental Protocol: Synthesis of Ethyl 1-Boc-4-oxopiperidine-3-carboxylate
-
Preparation of the Diester Precursor: Diethyl N-Boc-iminodipropionate is synthesized by reacting diethyl iminodipropionate with di-tert-butyl dicarbonate (Boc)₂O.
-
Dieckmann Condensation:
-
To a solution of sodium ethoxide in ethanol, add the diethyl N-Boc-iminodipropionate dropwise at room temperature.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is quenched with an acidic solution (e.g., acetic acid or dilute HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
N-Benzyl-4-oxopiperidine-3-carboxylate
The N-benzyl group is another versatile protecting group that can be removed via hydrogenolysis. This method is often preferred when acid-sensitive functional groups are present elsewhere in the molecule.
Alternative 2: The Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation
An entirely different approach to the 4-piperidone core is the Hantzsch dihydropyridine synthesis, followed by oxidation. This one-pot, multi-component reaction offers a high degree of convergence and allows for the introduction of various substituents.
The general reaction involves the condensation of an aldehyde, a β-ketoester, and an amine.
Figure 2. Synthetic pathway to 4-piperidones via the Hantzsch synthesis.
This method is particularly advantageous for creating a wide range of substituted piperidones by simply varying the starting components.
Comparison of Alternatives
| Feature | Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate (Dieckmann) | Ethyl 1-Boc-4-oxo-3-piperidinecarboxylate (Dieckmann) | Hantzsch Synthesis Route |
| Synthetic Flexibility | Low (N-substituent is fixed) | High (Boc group is easily removed) | High (Substituents can be varied) |
| Reaction Conditions | Strong base, elevated temperature | Strong base, elevated temperature | Milder conditions for the initial condensation |
| Number of Steps | Typically 2-3 from simple precursors | Typically 2-3 from simple precursors | Can be a one-pot reaction for the core |
| Scalability | Generally good | Generally good | Can be challenging to scale up |
| Cost of Reagents | Moderate | Higher due to Boc protecting group | Generally low-cost starting materials |
| Functional Group Tolerance | Limited by strong base | Limited by strong base | Generally better tolerance |
Conclusion
While this compound remains a valuable and widely used reagent, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of reagent and synthetic route should be guided by the specific goals of the synthesis, including the desired level of molecular diversity, the presence of sensitive functional groups, and considerations of cost and scalability. The use of N-Boc protected piperidones offers enhanced flexibility for late-stage diversification, while the Hantzsch synthesis provides a convergent and versatile approach to a wide range of substituted 4-piperidones. By carefully considering these alternatives, researchers can optimize their synthetic strategies and accelerate the drug discovery process.
References
- Ainsworth, C.
- Schaefer, J. P.; Bloomfield, J. J.
Beyond the 1D Spectrum: A Guide to Confirming Reaction Products with 2D NMR
In the pursuit of novel chemical entities and the optimization of synthetic routes, the unambiguous confirmation of a reaction product's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of routine analysis, its limitations become apparent when dealing with complex molecules, where signal overlap and intricate coupling patterns can obscure the true structure.[1][2] Two-dimensional (2D) NMR spectroscopy elevates structural elucidation by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that provide a detailed roadmap of the molecular architecture.[3][4][5]
This guide provides an in-depth comparison of the most common and powerful 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—offering researchers, scientists, and drug development professionals the expertise to select the appropriate experiments and confidently interpret the resulting data to confirm the structure of their reaction products.
The Power of Correlation: A Comparative Overview
The strength of 2D NMR lies in its ability to reveal interactions between different nuclei within a molecule.[5] These interactions, visualized as "cross-peaks" in a 2D spectrum, provide definitive evidence of connectivity and spatial relationships. The choice of experiment depends on the specific question being asked about the molecular structure.
| Experiment | Correlation Type | Information Gained | Primary Application |
| COSY (Correlation Spectroscopy) | ¹H - ¹H (through-bond) | Identifies protons that are scalar (J)-coupled to each other, typically over 2-3 bonds.[5][6][7] | Mapping out proton spin systems and confirming proton-proton connectivity.[4][6] |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H - ¹³C (one-bond) | Directly correlates a proton to the carbon it is attached to.[5][8][9][10][11] | Assigning protons to their directly bonded carbons.[8][11] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (multiple-bond) | Shows correlations between protons and carbons over 2-4 bonds.[10][11][12] | Assembling molecular fragments and identifying long-range connectivity, crucial for assigning quaternary carbons.[10][11][13] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H - ¹H (through-space) | Reveals protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[14][15][16] | Determining stereochemistry and 3D conformation.[4][15] |
A Strategic Approach to 2D NMR Analysis
A systematic approach to acquiring and interpreting 2D NMR data is crucial for efficient and accurate structure elucidation. The following workflow outlines a logical progression for confirming the structure of a reaction product.
Sources
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
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A Guide to Cross-Validation: Integrating Experimental and Computational Approaches for Piperidone Reaction Analysis
The piperidone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Developing efficient and predictable syntheses for these heterocyclic compounds is paramount in drug discovery and development. This guide presents a robust workflow for the cross-validation of experimental results with computational modeling, a synergistic approach that enhances mechanistic understanding, predicts reactivity, and accelerates the optimization of synthetic routes.
As a case study, we will dissect the Lewis acid-catalyzed aza-Diels-Alder reaction between an imine and Danishefsky's diene, a classic and powerful method for constructing functionalized 2,3-dihydro-4-pyridones.[3] By rigorously comparing laboratory-derived data with in silico models, we can achieve a deeper level of scientific insight and predictive power.
Part 1: The Experimental Benchmark – Synthesis and Analysis of a Piperidone Derivative
A successful cross-validation strategy begins with high-quality, reproducible experimental data. This section outlines the synthesis of a model piperidone compound and the acquisition of critical data for comparison with computational results.
The Model Reaction: Aza-Diels-Alder Cycloaddition
The chosen reaction is the aza-Diels-Alder cycloaddition between N-benzylidenebenzylamine and Danishefsky's diene, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂). This reaction is well-documented and offers a clear pathway to a piperidone core structure.[3] Danishefsky's diene is an electron-rich diene, making it highly reactive in Diels-Alder reactions, particularly with electrophilic imines activated by a Lewis acid.[4]
Causality of Component Selection:
-
Danishefsky's Diene: Its high reactivity ensures efficient conversion under mild conditions. The resulting enol silyl ether product is a versatile synthon for a ketone, directly leading to the desired piperidone.[4]
-
N-benzylidenebenzylamine: A readily available imine that serves as the aza-dienophile.
-
Zinc Chloride (ZnCl₂): A moderately strong Lewis acid that coordinates to the imine nitrogen, lowering the dienophile's LUMO energy. This enhances the reaction rate and controls selectivity.[3][5] While stronger Lewis acids like AlCl₃ could be used, they may lead to undesired side reactions.[6]
Detailed Experimental Protocol
Objective: To synthesize 1-benzyl-2-phenyl-2,3-dihydro-4H-pyridin-4-one and characterize its structure and yield.
Materials:
-
N-benzylidenebenzylamine (1.0 equiv)
-
Danishefsky's diene (1.5 equiv)[3]
-
Anhydrous Zinc Chloride (ZnCl₂, 0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar) is charged with N-benzylidenebenzylamine and anhydrous DCM.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous ZnCl₂ is added in one portion, and the mixture is stirred for 15 minutes to allow for complexation.
-
Danishefsky's diene is added dropwise to the solution.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1 M HCl. The mixture is stirred for 30 minutes to hydrolyze the enol silyl ether.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with saturated NaHCO₃, brine, and dried over MgSO₄.
-
The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography.
Characterization and Data Acquisition
The purified product is characterized to confirm its structure and purity, providing the necessary data for comparison with computational results.
| Data Type | Technique | Purpose |
| Yield | Gravimetric | To quantify the reaction's efficiency. |
| Structure Confirmation | ¹H NMR, ¹³C NMR | To verify the chemical structure and stereochemistry of the product. Key signals include the protons and carbons of the piperidone ring.[7][8] |
| Purity & Mass | High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and purity. |
| Vibrational Modes | Infrared (IR) Spectroscopy | To identify key functional groups, especially the C=O stretch of the piperidone ring. |
Part 2: The In Silico Model – A Computational Deep Dive
Computational chemistry provides a powerful lens to examine reaction mechanisms, transition states, and energy landscapes that are often inaccessible through experimental means alone.
Computational Methodology
Objective: To model the reaction pathway of the ZnCl₂-catalyzed aza-Diels-Alder reaction and calculate key energetic and structural parameters.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Theoretical Level: Density Functional Theory (DFT) is a robust choice for balancing accuracy and computational cost.
-
Functional: The B3LYP functional is widely used for organic reactions. Including a dispersion correction (e.g., B3LYP-D3) is crucial for accurately modeling non-covalent interactions.
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), provides a good description of the electronic structure.
-
Solvent Model: A Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) should be used to implicitly account for the solvent effects of dichloromethane.
The Computational Workflow
This workflow is designed to locate all relevant structures on the potential energy surface and validate them.
Caption: Computational workflow for mechanistic investigation.
Workflow Steps Explained:
-
Geometry Optimization: The 3D structures of reactants, the transition state (TS), and the product are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to characterize the optimized structures. Reactants and products should have zero imaginary frequencies (indicating they are true minima), while a transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation is run from the transition state structure to confirm that it correctly connects the optimized reactants and products on the potential energy surface.
-
Single-Point Energy: A final, higher-accuracy energy calculation is performed on the optimized geometries to obtain reliable reaction and activation energies.
Part 3: The Synergy – Cross-Validation and Mechanistic Insight
This is where the experimental and computational data converge to build a cohesive and validated understanding of the reaction.
Quantitative Data Comparison
The direct comparison of numerical data is the first step in cross-validation. Discrepancies can be as informative as agreements, often pointing to limitations in the computational model or unaccounted variables in the experiment.
| Parameter | Experimental Result | Computational Result | Assessment |
| Product Structure | Confirmed by NMR & HRMS | Optimized geometry matches experimental data | Excellent Agreement |
| Reaction Yield | e.g., 85% | Not directly calculated, but related to ΔG | ΔG should be negative, indicating a spontaneous reaction. |
| Activation Energy (ΔG‡) | Can be estimated from kinetic studies (e.g., Arrhenius plot) | e.g., 15-20 kcal/mol | A key validation point. Agreement within a few kcal/mol is considered good. |
| Key IR Frequencies (C=O) | e.g., ~1650 cm⁻¹ | Calculated vibrational frequency (scaled) | Should align closely after applying a standard scaling factor. |
| Key Bond Lengths (from X-ray) | If a crystal structure is obtained | Calculated bond lengths in the optimized product geometry | Provides precise structural validation. |
Visualizing the Validated Mechanism
Computational modeling allows us to visualize the reaction mechanism, including the fleeting transition state. The Lewis acid's role is not merely to accelerate the reaction but to organize the transition state assembly.
Caption: Simplified energy profile for the cycloaddition step.
Recent computational studies suggest that the catalytic effect of Lewis acids in Diels-Alder reactions is not just about lowering the LUMO of the dienophile, but also about reducing the Pauli repulsion between the electron clouds of the diene and dienophile.[5][9][10] This reduction in repulsion, along with favorable orbital interactions, significantly lowers the activation barrier.
The Iterative Feedback Loop
Cross-validation is not a one-off comparison but an iterative process. Discrepancies between experimental and computational results drive further investigation.
-
If the predicted activation energy is too high: The computational model may be missing a key factor. Is the basis set adequate? Is a different catalytic species involved? Could an explicit solvent molecule be participating in the transition state?
-
If an unexpected side product is observed experimentally: Computational modeling can be used to explore alternative reaction pathways to determine if they are energetically feasible.
This iterative refinement strengthens both the experimental protocol and the predictive power of the computational model.
Caption: The synergistic feedback loop in cross-validation.
Conclusion
The integration of rigorous experimental work with high-level computational modeling represents a modern, powerful paradigm in chemical research. For piperidone reactions, this cross-validation approach moves beyond simple product synthesis to a profound understanding of reaction mechanisms, stereoselectivity, and catalytic effects. By leveraging the strengths of both domains, researchers can design more efficient syntheses, predict the outcomes of new reaction variants, and ultimately accelerate the development of novel piperidone-based therapeutics. This self-validating system ensures that both experimental choices and theoretical claims are built on a foundation of mutual reinforcement, embodying the principles of scientific integrity and expertise.
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Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. [Link]
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Gomez, L., F. Matthias Bickelhaupt, & Israel Fernandez. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]
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Pegot, B., Nguyen Van Buu, O., Gori, D., & Vo-Thanh, G. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry, 2, 23. [Link]
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Lázaro, F., & Royer, J. (2001). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. Chemical Communications, (17), 1566-1567. [Link]
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Simon, L., et al. (2007). Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts. Journal of the American Chemical Society. [Link]
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"literature review of the applications of substituted piperidones in drug discovery"
A Comparative Guide to the Applications of Substituted Piperidones in Oncology, Neuroscience, and Infectious Diseases
The piperidone backbone, a six-membered nitrogen-containing heterocycle with a ketone functionality, has emerged as a cornerstone in medicinal chemistry.[1][2] Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets have cemented its status as a "privileged scaffold." This guide offers a comparative analysis of substituted piperidones across key therapeutic areas, providing insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies underpinning their discovery and development.
Substituted Piperidones in Oncology: Targeting Key Cancer Pathways
The fight against cancer has been significantly bolstered by the development of targeted therapies. Substituted piperidones have demonstrated considerable promise in this arena, particularly as inhibitors of crucial protein-protein interactions and enzyme activity.[3][4]
MDM2-p53 Interaction Inhibitors
A pivotal strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein, which is often inhibited by the Murine Double Minute 2 (MDM2) oncoprotein.[3][5] Piperidinone-based inhibitors have been designed to disrupt this interaction, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells.[5]
A comparative analysis of representative piperidinone-based MDM2 inhibitors reveals the importance of specific substitutions for potent activity.
| Compound | HTRF IC50 (nM) | Cell Proliferation IC50 (µM) | Reference |
| AM-8553 (1) | 1.1 | 0.073 (SJSA-1 cells) | [5] |
| Compound 2 | 2.0 | - | [5] |
| Compound 3 | 1.0 | - | [5] |
| Compound 6 | - | - | [5] |
| Compound 23 | - | - | [5] |
Structure-Activity Relationship Insights: The high potency of these compounds is attributed to their ability to mimic the key interactions of p53 with MDM2, fitting into the three critical binding pockets of Leu26, Trp23, and Phe19.[5][6] Optimization of the N-alkyl substituent on the piperidinone ring has been a key strategy to enhance metabolic stability and pharmacokinetic properties.[5] For instance, reducing the structural complexity of the N-alkyl substituent led to the discovery of compound 23, a potent and simplified inhibitor with excellent in vivo antitumor activity.[5]
Mechanism of Action: A Visual Representation
The following diagram illustrates the mechanism by which piperidinone-based inhibitors disrupt the MDM2-p53 interaction, leading to the activation of the p53 pathway.
Caption: Mechanism of MDM2-p53 Inhibition by Piperidinones.
Curcuminoid-Based Anticancer Agents
Curcumin, a natural polyphenol, exhibits anticancer properties but suffers from poor bioavailability.[7][8] Synthetic curcuminoids incorporating a 3,5-bis(ylidene)-4-piperidone scaffold have been developed to overcome these limitations, showing enhanced cytotoxic effects against various cancer cell lines.[1][7]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one) | - | - | [9] |
| B3962 (TMP-substituted phenazine) | Various | 0.36 (mean) | [10] |
| B4125 (TMP-substituted phenazine) | Various | 0.48 (mean) | [10] |
Structure-Activity Relationship Insights: The anticancer activity of these curcuminoids is influenced by the substituents on the aromatic rings.[11] Halogenated derivatives, for instance, have demonstrated improved anticancer activity.[11] The mode of action for some of these compounds involves the inhibition of topoisomerase II-α, an enzyme crucial for DNA replication and transcription.[1]
Substituted Piperidones in Neuroscience: Modulating CNS Targets
The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[12] Substituted piperidones have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting key enzymes.[13][14]
Acetylcholinesterase (AChE) Inhibitors
A primary therapeutic strategy for Alzheimer's disease is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE).[15][16] Donepezil, a well-known AChE inhibitor, features a piperidine core.[13] Novel piperidone-grafted heterocyclic compounds have been synthesized and evaluated for their AChE inhibitory activity.[14][15]
| Compound | AChE IC50 (µM) | Reference |
| 5h | 0.73 | [14][15] |
| 9p | 0.83 | [14][15] |
| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one) | 12.55 | [9] |
| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one) | - | [9] |
Structure-Activity Relationship Insights: Molecular modeling studies suggest that the inhibitory potency of these compounds is related to their ability to form π-π stacking interactions within the active site of AChE.[14][15] The presence of bromine atoms in potent inhibitors like 5h and 9p suggests a positive electronic effect on their binding affinity.[15]
Sigma-1 Receptor Ligands
The sigma-1 receptor (S1R) is implicated in various CNS functions, and its ligands are being investigated for their therapeutic potential.[17] A screening of piperidine/piperazine-based compounds led to the discovery of potent S1R ligands.[17]
| Compound | S1R Ki (nM) | S2R Ki (nM) | Reference |
| 1 | 3.2 | 105.6 | [17] |
| 3 | 8.9 | 231.4 | [17] |
| Haloperidol (reference) | 2.5 | 4.5 | [17] |
Structure-Activity Relationship Insights: The basic amino moiety in these compounds is crucial for their affinity and selectivity towards sigma receptors.[17] Compound 1 demonstrated high affinity and agonist activity at the S1R, with a binding mode stabilized by interactions with key amino acid residues.[17]
Substituted Piperidones in Infectious Diseases: A New Frontier
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted piperidones have shown promise as antibacterial, antifungal, and antileishmanial agents.[2][18]
Antimicrobial Piperidones
Derivatives of piperidin-4-one have been synthesized and screened for their activity against various bacterial and fungal strains.[18]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 1a | 12 | 8 | 10 |
MIC values for other compounds can be found in the cited reference.[18]
Monoketone curcuminoids derived from N-methyl-4-piperidone have also been evaluated for their antibacterial activity against cariogenic bacteria.[19]
| Compound | S. mitis MIC (µg/mL) | S. sanguinis MIC (µg/mL) |
| 1 | 250 | 500 |
| 10 | 250 | 500 |
| 13 | 250 | 250 |
MIC values for a broader range of bacteria are available in the source.[19]
Structure-Activity Relationship Insights: The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the piperidone ring.[18][19] The presence of a nitrogen atom in the piperidone ring of curcuminoids is thought to enhance antibacterial activity by facilitating hydrogen bonding with the bacterial cell wall.[20]
Spiro-piperidones with Antileishmanial Activity
Spiro-piperidine derivatives have been synthesized and shown to possess potent antileishmanial activity, with some compounds exhibiting superior efficacy compared to the standard drug miltefosine.[2][21]
| Compound | Amastigote IC50 (µM) |
| 8a | 0.89 |
| 9a | 0.50 |
| Miltefosine (reference) | 8.08 |
Data from in vitro studies against Leishmania major.[2]
Structure-Activity Relationship Insights: The spirocyclic nature of these compounds contributes to their potent antileishmanial activity.[2] Docking studies suggest that these compounds may exert their effect by targeting enzymes like pteridine reductase 1 (PTR1) in the parasite.[22]
Experimental Protocols: A Glimpse into the Discovery Process
The discovery and development of substituted piperidones involve a combination of organic synthesis and biological evaluation.
General Synthesis of 3,5-Bis(ylidene)-4-piperidones
A common and efficient method for the synthesis of these curcuminoid analogs is the Claisen-Schmidt condensation.[19]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve N-substituted-4-piperidone and the appropriate aromatic aldehyde in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a base catalyst, such as sodium hydroxide (NaOH) or pyrrolidine, to the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature or under microwave irradiation for a specified period.[1]
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.[16]
Workflow Diagram for Synthesis and Evaluation
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride
For Immediate Implementation by Laboratory Personnel
As researchers, scientists, and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The responsible management of chemical reagents throughout their lifecycle is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is designed to be a primary operational resource, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
The core piperidine structure suggests potential for irritant and harmful properties.[3][4][5] The hydrochloride salt form indicates that the compound is acidic and may be corrosive. Therefore, it is prudent to handle this compound with the assumption that it may cause skin and eye irritation.[6]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6]
-
Toxicity: While acute toxicity data is not specified, piperidine derivatives can be harmful if swallowed or inhaled.[4]
A thorough risk assessment should be conducted before handling, considering the quantities involved and the specific laboratory environment.
Personnel Protection: Your First Line of Defense
Appropriate Personal Protective Equipment (PPE) is non-negotiable when handling and preparing this compound for disposal. The following PPE is mandatory to minimize exposure risks:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice. Always inspect gloves for tears or degradation before use.[7] |
| Body | Laboratory Coat | A standard lab coat will prevent minor splashes from contacting the skin. For larger quantities, a chemical-resistant apron is recommended.[7] |
| Respiratory | NIOSH-approved Respirator | If there is a risk of generating dust or aerosols, a respirator is required. All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation risk.[2][7] |
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a critical step in preventing hazardous reactions within the laboratory.[8] this compound waste should be collected in a dedicated, clearly labeled hazardous waste container.
Incompatible Materials:
Based on the general reactivity of piperidine derivatives and ester compounds, this waste must be stored separately from:
-
Strong Oxidizing Agents: Such as nitric acid or perchlorates, which can lead to vigorous, exothermic reactions.[9]
-
Strong Acids and Bases: To avoid potential hydrolysis of the ester group or other uncontrolled reactions.
The designated waste container should be made of a compatible material, such as high-density polyethylene (HDPE), and kept tightly sealed when not in use.[8] Store the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][8]
Workflow for the Disposal of this compound
Caption: Disposal workflow from generation to final documentation.
Detailed Procedural Steps:
-
Waste Collection: All materials contaminated with this compound, including unused product, contaminated weighing paper, pipette tips, and spill cleanup materials, must be collected as hazardous waste.[8]
-
Containerization: Place all waste into a designated and compatible hazardous waste container. Ensure the container is in good condition and can be securely sealed.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the name of the generating laboratory.[8]
-
Storage: Store the sealed container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[3]
-
Professional Disposal: The ultimate disposal of this chemical waste must be conducted by a licensed and certified hazardous waste disposal company. The recommended methods of disposal for similar compounds are:
-
Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal. Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.[8]
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Assess and Equip: If the spill is small and you are trained and equipped to handle it, don the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.[8]
-
Collect and Dispose: Place the absorbed or collected material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent. All materials used for decontamination must also be disposed of as hazardous waste.[8]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific practice.
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Regulations.gov. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]
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Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, a key building block in synthetic chemistry. The following protocols are synthesized from best practices in chemical handling and data from structurally analogous compounds, ensuring a robust framework for safe operation.
While a specific Safety Data Sheet (SDS) for this compound was not identified during the preparation of this guide, the information herein is grounded in the safety profiles of the closely related methyl ester, Mthis compound, and other piperidine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This approach allows us to establish a comprehensive and conservative safety margin.
Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Stance
Given the chemical nature of piperidine derivatives, a cautious approach is paramount. Piperidine and its analogues are known to be hazardous, with potential for skin and eye irritation, and toxicity upon contact or inhalation.[2][4][6] Therefore, stringent adherence to PPE protocols is non-negotiable.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye damage.[1][2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Gloves must be inspected prior to use. | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1][2][5][7][8] |
| Skin and Body Protection | A flame-retardant and impervious laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised. | Minimizes skin exposure to the chemical.[1][2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working in a poorly ventilated area or if dust or aerosols are generated. | Protects against inhalation of potentially harmful airborne particles.[5][6][11] |
Operational Plan: Safe Handling from Receipt to Use
A meticulous operational plan is the bedrock of laboratory safety. This plan encompasses every stage of the chemical's lifecycle within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[3][9] The storage area should be clearly marked with the appropriate hazard symbols.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance.[4][5] Do not eat, drink, or smoke in the laboratory.[4][14]
-
Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wear appropriate PPE and absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6][15] Collect the absorbed material in a suitable, closed container for disposal.[1][14] Do not allow the chemical to enter drains or sewer systems.[1][5]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Characterization and Segregation
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials from spills, and empty containers, should be treated as hazardous waste.
-
Segregation: Keep this waste stream separate from other laboratory waste to ensure proper disposal.
Disposal Procedures
-
Containerization: Place all contaminated waste into a suitable, labeled, and sealed container.[1]
-
Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1][5]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1][15]
Emergency Procedures: Preparedness for the Unexpected
Despite all precautions, emergencies can occur. A clear and practiced emergency plan is essential.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][9][10][12]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][9][10][12] Seek medical attention if irritation persists.
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][10][12]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][6][12]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1][3][6][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6][9]
Conclusion: A Culture of Safety
The responsible handling of chemicals like this compound is a testament to our commitment to scientific excellence and a safe working environment. By internalizing and consistently applying these protocols, we not only protect ourselves and our colleagues but also ensure the integrity and reproducibility of our research. This guide serves as a dynamic resource; always consult your institution's specific safety guidelines and a certified safety officer to augment these recommendations.
References
- Mthis compound Safety D
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific (Ethyl 4-oxo-1-piperidinecarboxyl
- SAFETY D
- Safety Data Sheet - Biosynth (Ethyl Isonipecot
- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- PIPERIDINE - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific (Methyl 4-oxo-3-piperidinecarboxyl
- SAFETY DATA SHEET - Fisher Scientific (Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl
- PIPERIDINE (D11, 98%)
- SAFETY DATA SHEET - Fisher Scientific (Ethyl N-benzyl-3-oxo-4-piperidine-carboxyl
- SAFETY DATA SHEET - Fisher Scientific (3-Carbethoxy-4-piperidone hydrochloride).
- Ethyl 3-oxo-1-(phenylmethyl)
- Ethyl 4-oxo-1-piperidinecarboxyl
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 - Sigma-Aldrich.
- Ethyl 3-oxo-1-(phenylmethyl)
- 1-ETHYL PIPERIDINE HAZARD SUMMARY - NJ.gov.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
